Product packaging for Luvadaxistat(Cat. No.:CAS No. 1425511-32-5)

Luvadaxistat

Cat. No.: B608702
CAS No.: 1425511-32-5
M. Wt: 284.23 g/mol
InChI Key: QBQMUMMSYHUDFM-UHFFFAOYSA-N
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Description

Luvadaxistat is under investigation in clinical trial NCT03214588 (Efficacy, Tolerability, and Pharmacokinetics of Multiple Doses of Oral TAK-831 in Adults With Friedreich Ataxia).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1425511-32-5

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI Key

QBQMUMMSYHUDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

The Role of Luvadaxistat in Elevating Cerebrospinal Fluid D-serine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luvadaxistat (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, this compound prevents the degradation of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism leads to a significant increase in D-serine levels in the central nervous system, including the cerebrospinal fluid (CSF). This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in increasing CSF D-serine levels. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

This compound's primary mechanism of action is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] D-serine is a crucial co-agonist at the glycine site of the NMDA receptor, and its binding is essential for receptor activation by glutamate.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly in relation to cognitive and negative symptoms.[3] By inhibiting DAAO, this compound increases the synaptic availability of D-serine, thereby enhancing NMDA receptor signaling.[2]

The signaling pathway is as follows: this compound enters the central nervous system and binds to DAAO, primarily in astrocytes. This inhibition prevents the conversion of D-serine to its corresponding α-keto acid, hydroxypyruvate. Consequently, intracellular and extracellular levels of D-serine rise, leading to increased occupancy of the co-agonist site on synaptic NMDA receptors. This potentiation of NMDA receptor activity is hypothesized to ameliorate deficits in synaptic plasticity and neuronal communication associated with conditions like schizophrenia.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Release D_Serine_synapse D-Serine NMDA_Receptor NMDA Receptor D_Serine_synapse->NMDA_Receptor Binds (Co-agonist) D_Serine_astrocyte D-Serine D_Serine_synapse->D_Serine_astrocyte Uptake Glutamate_synapse->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx This compound This compound DAAO DAAO This compound->DAAO Inhibits Hydroxypyruvate Hydroxypyruvate DAAO->Hydroxypyruvate Degradation D_Serine_astrocyte->D_Serine_synapse Release D_Serine_astrocyte->DAAO Substrate

Caption: Mechanism of this compound in enhancing NMDA receptor signaling.

Quantitative Data on D-serine Levels

This compound has been shown to dose-dependently increase D-serine levels in both preclinical rodent models and in human subjects. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on D-serine Levels in Rats[4][5]
Dose (mg/kg, p.o.)Time Post-Dose (hours)TissueMean D-serine Level (µM)% Increase vs. Vehicle
Vehicle6Plasma~1.5-
16Plasma~2.0~33%
36Plasma~2.5~67%
106Plasma~3.0~100%
Vehicle6CSF~0.5-
16CSF~0.7~40%
36CSF~1.0~100%
106CSF~1.2~140%
Vehicle2Cerebellum~2.5-
12Cerebellum~3.0~20%
32Cerebellum~4.0~60%
102Cerebellum~5.0~100%
Vehicle6Cerebellum~2.5-
16Cerebellum~4.0~60%
36Cerebellum~6.0~140%
106Cerebellum~7.5~200%
Vehicle10Cerebellum~2.5-
110Cerebellum~4.5~80%
310Cerebellum~7.0~180%
1010Cerebellum~8.5~240%
Vehicle24Cerebellum~2.5-
124Cerebellum~3.0~20%
324Cerebellum~4.0~60%
1024Cerebellum~5.0~100%

Note: Values are approximated from graphical data presented in the cited literature.

Table 2: Effect of this compound on D-serine Levels in Humans
DoseMatrixObservationReference
600 mg dailyPlasma & CSFApproximately 150% increase in D-serine levels.[4]
50 mgPlasmaMean ratio of D-serine to total serine increased to 14%.[5]
500 mgPlasmaMean ratio of D-serine to total serine increased to 39%.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro D-amino Acid Oxidase (DAAO) Inhibition Assay[1]

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on recombinant human DAAO.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of human DAAO.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar H₂O₂ detection reagent)

  • This compound

  • Phosphate buffer (pH ~7.4)

  • 96-well microplates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer.

    • Prepare a solution containing D-serine, HRP, and Amplex Red in phosphate buffer.

  • Assay:

    • Add the this compound dilutions to the wells of a 96-well plate.

    • Initiate the enzymatic reaction by adding the recombinant human DAAO enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide (H₂O₂).

    • HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Plot the fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow In Vitro DAAO Inhibition Assay Workflow A Prepare this compound Serial Dilutions B Add this compound to 96-well Plate A->B C Add D-serine, HRP, and Amplex Red B->C D Initiate Reaction with Recombinant DAAO C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Plot Dose-Response Curve and Calculate IC₅₀ F->G

Caption: Workflow for determining the IC₅₀ of this compound on DAAO.
Quantification of D-serine in Cerebrospinal Fluid (CSF)

This protocol outlines a general method for the quantification of D-serine in CSF samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of D-serine in CSF samples from subjects treated with this compound.

Materials:

  • CSF samples

  • Stable isotope-labeled D-serine (internal standard)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Chiral derivatizing agent (e.g., Marfey's reagent) or a chiral chromatography column

  • LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • Add a known amount of the internal standard (stable isotope-labeled D-serine) to each CSF sample.

    • Precipitate proteins by adding a cold protein precipitation agent.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant.

    • If using a derivatizing agent, react the supernatant with the chiral reagent to form diastereomers of D- and L-serine.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the D- and L-serine (or their diastereomeric derivatives) using either a chiral or a standard reverse-phase chromatography column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transitions for both D-serine and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of D-serine.

    • Calculate the concentration of D-serine in the CSF samples by comparing the peak area ratio of D-serine to the internal standard against the standard curve.

cluster_workflow CSF D-serine Quantification Workflow A Thaw CSF Sample and Add Internal Standard B Protein Precipitation A->B C Centrifugation and Supernatant Collection B->C D Optional: Chiral Derivatization C->D E LC-MS/MS Analysis (MRM Mode) D->E F Quantification using Standard Curve E->F

Caption: Workflow for quantifying D-serine in CSF via LC-MS/MS.

Conclusion

This compound is a potent DAAO inhibitor that effectively increases D-serine levels in the cerebrospinal fluid. This mechanism of action holds therapeutic potential for disorders associated with NMDA receptor hypofunction. The quantitative data from both preclinical and clinical studies demonstrate a clear and dose-dependent effect of this compound on CSF D-serine concentrations. The experimental protocols outlined provide a basis for the continued investigation of this compound and other DAAO inhibitors in drug development. Further research is warranted to fully elucidate the clinical implications of elevated CSF D-serine levels and to optimize the therapeutic application of this class of compounds.

References

Luvadaxistat and NMDA Receptor Co-agonist Site Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, this compound aims to increase the synaptic concentration of this endogenous NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity, thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a discussion of its development for cognitive impairment associated with schizophrenia (CIAS).

Core Mechanism of Action: Modulating the NMDA Receptor Co-agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR channel to open, two distinct events must occur simultaneously: the binding of the primary agonist, glutamate, to the GluN2 subunit, and the binding of a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4] Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7] Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia, contributing to NMDAR hypofunction.[5]

This compound is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO, this compound reduces the degradation of D-serine, leading to an increase in its bioavailability in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist concentration is hypothesized to enhance NMDAR activation in the presence of glutamate, thereby restoring physiological signaling and potentially improving cognitive function.[3]

cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release DAAO DAAO Enzyme D_Serine_Deg Degradation DAAO->D_Serine_Deg Catalyzes NMDAR GluN2 (Glutamate Site) GluN1 (Co-agonist Site) Ion Channel Ca_Influx Ca²+ Influx (Synaptic Plasticity) NMDAR:f2->Ca_Influx Opens Glutamate_Synapse->NMDAR:f0 Binds D_Serine_Synapse D-Serine D_Serine_Synapse->DAAO Metabolized by D_Serine_Synapse->NMDAR:f1 Binds This compound This compound This compound->DAAO Inhibits

Caption: NMDA Receptor Signaling and this compound's Mechanism.

Quantitative Data Presentation

Preclinical Data Summary

Preclinical studies in rodents demonstrated that this compound effectively increases D-serine levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response curve for cognitive enhancement.[2][3]

ParameterSpecies/ModelDose/ConcentrationResultReference
DAAO Inhibition (IC₅₀) Human DAAO Enzyme3.6 ng/mLPotent Inhibition[12]
DAAO Occupancy (ED₅₀) Mouse (Cerebellum)0.93 mg/kgDose-dependent Blockade[10]
D-Serine Increase Rat (Cerebellum)10 mg/kgMaximal effect at 10h post-dose[11]
D-Serine Increase Rat (Plasma, CSF)10 mg/kgSignificant increase at 6h post-dose[11]
Cognitive Enhancement Rodent (NOR Task)0.003 - 0.1 mg/kgEfficacious[3]
Cognitive Enhancement Rodent (NOR Task)0.3 - 1 mg/kgNo Efficacy (Inverted U-shape)[3]
LTP Enhancement Rodent (Subchronic)0.001 - 0.01 mg/kgIncreased LTP[2]
LTP Enhancement Rodent (Subchronic)0.1 - 10 mg/kgDecreased LTP (Inverted U-shape)[2]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; NOR: Novel Object Recognition; LTP: Long-Term Potentiation.

Clinical Data Summary

This compound has been evaluated in several clinical trials, most notably the Phase 2 INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed, with an initial signal of cognitive improvement in the INTERACT study that was not replicated in the subsequent ERUDITE trial.[13][14][15]

Table 2.2.1: this compound Pharmacodynamics in Patients with Schizophrenia

ParameterDoseChange from BaselineP-value vs. PlaceboReference
Plasma D-Serine Levels 50 mg16.5% to 32.4% increase< 0.05[16]
Plasma D-Serine Levels 500 mg11.3% to 36.4% increase< 0.05[16]
CSF D-Serine Levels 600 mg (daily)Approx. 150% increaseNot specified[12]

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)

StudyEndpointThis compound 50 mgThis compound 125 mgThis compound 500 mgReference
INTERACT PANSS NSFS (Primary)No significant improvementNo significant improvementNo significant improvement[13]
INTERACT BACS Composite (Secondary)Improvement (p=0.031) Not specifiedNot specified[13]
INTERACT SCoRS Interviewer Total (Secondary)Improvement (p=0.011) Not specifiedNot specified[13]
ERUDITE Cognitive Improvement (Primary)Failed to meet endpoint N/AN/A[14][15]

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[13]

Experimental Protocols

Preclinical: D-Serine Quantification by LC-MS/MS

A common method to assess the pharmacodynamic effect of this compound in preclinical models involves measuring D-serine concentrations in biological matrices.

  • Sample Collection: Rodents are administered this compound or vehicle at specified doses. At various time points post-administration, animals are sacrificed, and brain tissue (e.g., cerebellum), plasma, and CSF are collected.[11]

  • Sample Preparation: Samples are homogenized (for tissue) and deproteinized, typically using a protein precipitation agent like acetonitrile.

  • Derivatization: To enable chiral separation, amino acids in the sample are derivatized using a chiral reagent (e.g., Marfey's reagent).

  • LC-MS/MS Analysis: The derivatized samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: A chiral column is used to separate D-serine from L-serine.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transition for derivatized D-serine.

  • Quantification: D-serine concentrations are determined by comparing the peak area of the analyte to a standard curve generated using known concentrations of D-serine.

Clinical: The INTERACT Phase 2 Study Protocol

The INTERACT study (NCT03382639) was a key trial evaluating this compound in patients with schizophrenia.[13]

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[17]

  • Participants: The study enrolled 256 adult patients diagnosed with schizophrenia who had persistent negative symptoms.[13]

  • Procedure:

    • Screening & Run-in: Patients underwent a screening period followed by a 14-day, single-blind placebo run-in period to establish baseline symptoms and ensure compliance.[13]

    • Randomization: Eligible patients were randomized to one of four arms: placebo or this compound (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as an adjunctive treatment to their ongoing antipsychotic medication.[13]

    • Assessments: Efficacy and safety were assessed at baseline and at specified intervals throughout the 12-week treatment period.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]

    • Secondary Endpoints: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[13]

  • Statistical Analysis: Comparisons between each this compound dose group and the placebo group were made using appropriate statistical models, such as a mixed model for repeated measures.

cluster_0 12-Week Double-Blind Treatment start Patient Screening (N=256) run_in 14-Day Single-Blind Placebo Run-in start->run_in randomization Randomization run_in->randomization placebo Placebo (n=87) randomization->placebo luv50 This compound 50 mg (n=58) randomization->luv50 luv125 This compound 125 mg (n=56) randomization->luv125 luv500 This compound 500 mg (n=55) randomization->luv500 analysis Primary & Secondary Endpoint Analysis at Week 12 placebo->analysis luv50->analysis luv125->analysis luv500->analysis

Caption: Workflow of the Phase 2 INTERACT Clinical Trial.

Discussion and Future Outlook

The development of this compound represents a targeted, mechanism-based approach to treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site. Preclinical data strongly supported the mechanism of action, demonstrating robust increases in the target biomarker, D-serine, and pro-cognitive effects in animal models.[10][11]

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50 mg dose, despite failing to meet its primary endpoint for negative symptoms.[13][18] This finding was particularly notable as it was the first time a single study had shown statistical significance on both a cognitive performance measure (BACS) and a functional co-primary measure (SCoRS).[14]

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive findings.[14][15] The company cited large variability in cognitive measures and a potential imbalance in baseline characteristics as confounding factors.[14] Following these results, further development of this compound for CIAS was halted.[15]

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial failure highlights several key challenges in CNS drug development. The inverted U-shaped dose-response curve observed preclinically suggests a narrow therapeutic window, where excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[2][3] It is possible that the optimal dose was not maintained in the broader patient population of the ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges of reliably measuring cognitive changes in this population remain significant hurdles.[19][20]

While the journey of this compound has been discontinued, the learnings are invaluable. They underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels and provide critical insights into the complexities of translating preclinical findings into clinical efficacy for cognitive disorders.

cluster_0 Mechanism of Action cluster_1 Preclinical Evidence cluster_2 Clinical Trial Endpoints cluster_3 Clinical Outcomes Luv This compound DAAO_Inhib DAAO Inhibition Luv->DAAO_Inhib D_Serine_Inc ↑ Synaptic D-Serine DAAO_Inhib->D_Serine_Inc NMDAR_Mod ↑ NMDAR Co-agonist Site Activation D_Serine_Inc->NMDAR_Mod Animal_Cog Improved Cognition in Rodent Models NMDAR_Mod->Animal_Cog LTP_Enhance Enhanced LTP NMDAR_Mod->LTP_Enhance BACS BACS Score (Cognitive Performance) Animal_Cog->BACS Hypothesized Improvement INTERACT INTERACT: Signal of Efficacy (50mg dose) BACS->INTERACT SCoRS SCoRS Score (Functional Capacity) SCoRS->INTERACT ERUDITE ERUDITE: Failed to Replicate INTERACT->ERUDITE Contradicted by

Caption: Logical Flow from Mechanism to Clinical Outcomes.

References

Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Luvadaxistat (formerly TAK-831 or NBI-1065845), a potent and selective D-amino acid oxidase (DAAO) inhibitor, in various rodent models relevant to schizophrenia. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in cognitive and negative symptom domains, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

This compound's therapeutic rationale is rooted in the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[1][2] The drug is a highly selective and potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] DAAO is primarily responsible for the degradation of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA receptor.[3][4] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][5] This is believed to ameliorate some of the cognitive and negative symptoms associated with schizophrenia.[1][2] DAAO is highly expressed in the cerebellum, a region of increasing interest in the pathophysiology of schizophrenia.[1]

Signaling Pathway

Luvadaxistat_Mechanism cluster_neuron Postsynaptic Neuron DAAO DAAO D_Serine_deg D-Serine Degradation DAAO->D_Serine_deg D_Serine_syn D-Serine Glycine_Site Glycine Site D_Serine_syn->Glycine_Site Binds to NMDAR NMDA Receptor This compound This compound This compound->DAAO

Caption: this compound inhibits DAAO, increasing synaptic D-serine and enhancing NMDA receptor function.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro and In Vivo Potency
ParameterValueSpecies/SystemReference
IC₅₀ (Human DAAO Enzyme) 14 nmol/LRecombinant Human DAAO[1]
IC₅₀ (Cellular Assay) 12 nmol/LCHO cells expressing human DAAO[1]
ED₅₀ (Enzyme Occupancy) ~0.8 mg/kgMale C57BL/6 Mice[4]
Table 2: Pharmacodynamic Effects on D-Serine Levels
TreatmentDoseTime PointTissue% Increase in D-Serine (vs. Vehicle)Reference
This compound 1 mg/kg p.o.2 hRat Cerebellum~150%[4]
This compound 3 mg/kg p.o.2 hRat Cerebellum~200%[4]
This compound 10 mg/kg p.o.2 hRat Cerebellum~250%[4]
Table 3: Efficacy in Rodent Models of Cognitive Impairment
ModelTreatmentDoseOutcomeReference
PCP-Induced Attentional Set-Shifting Task (ASST) This compound10 mg/kgAttenuated PCP-induced deficit[1]
PCP-Induced Attentional Set-Shifting Task (ASST) This compound30 mg/kgAttenuated PCP-induced deficit[1]
Novel Object Recognition (NOR) This compound (acute)0.003 - 0.1 mg/kgEnhanced learning and memory[5]
Novel Object Recognition (NOR) This compound (acute)0.3 - 1 mg/kgNo efficacy (Inverted U-shaped dose-response)[5]
Long-Term Potentiation (LTP) This compound (14-day)0.001 - 0.01 mg/kgEnhanced NMDAR-dependent LTP[5]
Long-Term Potentiation (LTP) This compound (14-day)0.1 - 10 mg/kgDecreased LTP[5]
Table 4: Efficacy in Rodent Models of Negative Symptoms
ModelTreatmentDoseOutcomeReference
Social Interaction in BALB/c Mice This compound (acute)1 and 3 mg/kgDose-dependently improved social behavior[1]
Social Interaction in BALB/c Mice This compound (chronic)0.01 - 3 mg/kgDose-dependently improved social behavior[1]
Poly(I:C)-Induced Social Deficit This compound (acute)Not specifiedNormalized social impairment[5]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

DAAO Enzyme Occupancy Study
  • Objective: To determine the in vivo potency of this compound in occupying the DAAO enzyme in the brain.

  • Subjects: Male C57BL/6 mice.[4]

  • Procedure:

    • Mice were pre-treated with this compound (0.3, 1, 3, and 10 mg/kg, p.o.) or vehicle.[4]

    • Two hours post-treatment, a tracer compound (PGM019260, 60 μg/kg, i.v.) was administered.[4]

    • Twenty minutes after tracer administration, animals were sacrificed, and brains were collected.[4]

    • Tracer levels in the cerebellum were measured using LC-MS/MS to determine the degree of DAAO occupancy.[4]

  • Endpoint: The dose of this compound that resulted in 50% occupancy of DAAO (ED₅₀).[4]

Experimental Workflow: DAAO Occupancy

DAAO_Occupancy_Workflow cluster_animal_prep Animal Preparation cluster_procedure Procedure cluster_analysis Analysis start Male C57BL/6 Mice dosing Administer this compound (0.3-10 mg/kg p.o.) start->dosing wait1 Wait 2 hours dosing->wait1 tracer Administer Tracer (PGM019260 i.v.) wait1->tracer wait2 Wait 20 minutes tracer->wait2 sacrifice Sacrifice & Brain Collection wait2->sacrifice lcms LC-MS/MS Analysis of Cerebellum sacrifice->lcms ed50 Calculate ED₅₀ lcms->ed50

Caption: Workflow for determining in vivo DAAO enzyme occupancy by this compound in mice.

PCP-Induced Attentional Set-Shifting Task (ASST)
  • Objective: To assess the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).

  • Subjects: Male Lister Hooded rats.

  • Procedure:

    • PCP Treatment: Rats were administered PCP (2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period to induce a cognitive deficit.

    • Drug Administration: On the day of testing, this compound (10 and 30 mg/kg) or risperidone (0.1 mg/kg) was administered acutely.[1]

    • Behavioral Testing: Rats were tested in the attentional set-shifting task, which measures cognitive flexibility through a series of discriminations. The key phase is the extradimensional shift (EDS), which is particularly sensitive to prefrontal cortex dysfunction.

  • Endpoint: Trials to criterion in the EDS phase. An increase in trials to criterion indicates a cognitive deficit.[1]

Social Interaction in BALB/c Mice
  • Objective: To evaluate the effect of this compound on a model of negative symptoms (social withdrawal). The BALB/c mouse strain is known for its inherent low sociability.[3]

  • Subjects: Juvenile male BALB/c mice.[1]

  • Procedure:

    • Drug Administration: this compound was administered either acutely (1 and 3 mg/kg) or chronically for 14 days (0.01-3 mg/kg).[1][3]

    • Behavioral Testing: Mice were placed in an arena with a novel "intruder" mouse. The amount of time the test mouse spent actively interacting with the intruder mouse was recorded.

  • Endpoint: Social interaction time. An increase in interaction time suggests an amelioration of social deficits.[3]

Discussion and Future Directions

The preclinical data for this compound provided a strong rationale for its development as a treatment for cognitive impairment and negative symptoms in schizophrenia. The compound demonstrated potent and selective DAAO inhibition, leading to increased central D-serine levels and efficacy in a range of rodent models.[1][5] Notably, an inverted U-shaped dose-response curve was observed in several cognitive and neurophysiological assays, suggesting that a specific level of DAAO inhibition is optimal for therapeutic effects.[5]

Despite this promising preclinical profile, the clinical development of this compound has been challenging. While an initial Phase 2 study (INTERACT) showed a statistically significant improvement in some measures of cognition at a 50 mg dose, a subsequent Phase 2 study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for schizophrenia in September 2024. The discrepancy between the robust preclinical findings and the clinical trial outcomes highlights the inherent difficulties in translating efficacy from rodent models to human patients with schizophrenia. This underscores the need for continued refinement of preclinical models and the identification of translational biomarkers to improve the predictive validity of early-stage drug development for this complex disorder.

References

Luvadaxistat for Friedreich's Ataxia: A Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disorder characterized by progressive ataxia, muscle weakness, and cardiomyopathy. It is caused by a deficiency of the mitochondrial protein frataxin. While there is no cure for FA, research into potential therapeutic interventions is ongoing. This technical guide provides an in-depth review of Luvadaxistat (also known as TAK-831), a novel D-amino acid oxidase (DAAO) inhibitor, and its investigation as a potential treatment for Friedreich's ataxia. This compound's mechanism of action, which involves the modulation of the N-methyl-D-aspartate (NMDA) receptor pathway, presented a novel symptomatic treatment approach for this debilitating disease. This document summarizes the preclinical efficacy data, the design and outcomes of a Phase 2 clinical trial, and detailed experimental protocols relevant to its evaluation. Despite promising preclinical results, this compound did not demonstrate efficacy in clinical trials for FA and its development for this indication has been discontinued.[1][2] This guide serves as a comprehensive resource for understanding the scientific rationale, experimental evaluation, and clinical journey of this compound for Friedreich's ataxia.

Introduction to Friedreich's Ataxia and the Therapeutic Rationale for this compound

Friedreich's ataxia is an autosomal recessive disorder caused by mutations in the FXN gene, leading to reduced levels of the mitochondrial protein frataxin.[3] Frataxin is crucial for the formation of iron-sulfur clusters, essential components of the mitochondrial electron transport chain and other enzymes.[4] Its deficiency results in mitochondrial dysfunction, oxidative stress, and iron accumulation, leading to the degeneration of nerve tissues, particularly in the spinal cord, peripheral nerves, and cerebellum, as well as cardiomyopathy.[3][5]

While the primary cause of FA is mitochondrial dysfunction, the resulting neurological symptoms, such as ataxia and dysarthria, are manifestations of neuronal circuit dysfunction. The rationale for investigating this compound, a D-amino acid oxidase (DAAO) inhibitor, stemmed from a hypothesis that modulating neurotransmitter systems could provide symptomatic relief. This compound is a potent and selective inhibitor of DAAO, an enzyme that degrades D-serine.[2][3] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[6][7][8] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[6][7] The cerebellum, a brain region significantly affected in FA, has high expression of DAAO.[7] Therefore, it was hypothesized that enhancing NMDA receptor function in the cerebellum through DAAO inhibition could improve motor coordination and ataxia in individuals with Friedreich's ataxia.

cluster_FA Friedreich's Ataxia Pathophysiology cluster_this compound This compound's Proposed Mechanism of Action FXN FXN Gene Mutation Frataxin Reduced Frataxin FXN->Frataxin Mito Mitochondrial Dysfunction (Iron-Sulfur Cluster Deficit, Oxidative Stress) Frataxin->Mito Neuro Neurodegeneration (Cerebellum, Spinal Cord) Mito->Neuro Symptoms Ataxia, Dysarthria, Muscle Weakness Neuro->Symptoms Motor Potential Improvement in Motor Function This compound This compound (TAK-831) DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits DSerine Increased D-Serine This compound->DSerine Leads to DAAO->DSerine Degrades NMDAR Enhanced NMDA Receptor Signaling DSerine->NMDAR Co-agonist NMDAR->Motor

Figure 1: Rationale for Investigating this compound in Friedreich's Ataxia.

Preclinical Evaluation

This compound was evaluated in the YG8sR mouse model of Friedreich's ataxia, which carries a human FXN transgene with an expanded GAA repeat, leading to reduced frataxin levels and a progressive ataxic phenotype.[6]

Experimental Design and Methods

The preclinical efficacy of this compound was primarily assessed through a beam walk test to measure motor coordination.

start Start animal_model YG8sR Mouse Model of Friedreich's Ataxia start->animal_model dosing Dosing Regimen (Acute and Chronic) animal_model->dosing beam_walk Beam Walk Test for Motor Coordination dosing->beam_walk biochemical Biochemical Analysis (D-serine levels in cerebellum) beam_walk->biochemical data_analysis Data Analysis and Comparison biochemical->data_analysis end End data_analysis->end

Figure 2: Preclinical Experimental Workflow for this compound in the YG8sR Mouse Model.

The beam walk test is a widely used assay to assess fine motor coordination and balance in rodents.

  • Apparatus: A 1-meter long beam with a flat surface (e.g., 12 mm or 6 mm width) is elevated 50 cm above a padded surface. A dark, enclosed "goal box" is placed at one end of the beam to incentivize traversal. Bright light may be used at the start of the beam as an aversive stimulus.[9][10]

  • Acclimation and Training: Mice are acclimated to the testing room and handled by the experimenter for several days prior to the test.[10] A training period of 2-3 consecutive days is conducted, during which each mouse is allowed to traverse the beam multiple times (e.g., 3-4 trials per day).[9][10] This helps to establish a stable baseline performance.

  • Testing: On the test day, mice are administered either this compound or a vehicle control. After a specified pretreatment time, each mouse is placed at the start of the beam, and the latency to traverse a defined distance (e.g., 80 cm) and the number of foot slips are recorded.[10] Multiple trials are typically conducted and the average performance is calculated.

  • Data Analysis: The mean latency to traverse the beam and the mean number of foot slips are compared between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[6]

Preclinical Results

The preclinical studies in the YG8sR mouse model demonstrated promising results for this compound.

ParameterWild-Type ControlYG8sR VehicleYG8sR + this compound (3 mg/kg)
Beam Walk Time (seconds) ~48 - 105 - 6
D/L-serine ratio in Cerebellum --Significantly increased (p<0.001)

Data sourced from Neurology.org.[6]

These findings indicated that this compound could significantly improve motor coordination in a mouse model of Friedreich's ataxia, bringing their performance closer to that of wild-type mice.[6] The observed increase in the D/L-serine ratio in the cerebellum provided evidence of target engagement and the proposed mechanism of action.[6]

Clinical Evaluation in Friedreich's Ataxia

Based on the encouraging preclinical data, a Phase 2 clinical trial was initiated to evaluate the efficacy and safety of this compound in adult patients with Friedreich's ataxia.

Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled, parallel-arm trial.[3][9][10]

start Start screening Patient Screening and Enrollment start->screening randomization Randomization (Placebo, this compound 75mg BID, this compound 300mg BID) screening->randomization treatment 12-Week Treatment Period randomization->treatment assessments Efficacy and Safety Assessments treatment->assessments primary_endpoint Primary Endpoint: Change in 9-Hole Peg Test (9-HPT) assessments->primary_endpoint secondary_endpoints Secondary Endpoints: Other Neurological and Functional Assessments assessments->secondary_endpoints data_analysis Data Analysis primary_endpoint->data_analysis secondary_endpoints->data_analysis end End data_analysis->end

References

Luvadaxistat's Impact on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvadaxistat (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism holds significant therapeutic potential for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's effects on synaptic plasticity, with a primary focus on long-term potentiation (LTP), a cellular correlate of learning and memory. The document details the underlying signaling pathways, quantitative outcomes from key studies, and the experimental protocols utilized to elucidate these effects.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

This compound's primary mechanism of action is the inhibition of D-amino acid oxidase (DAAO).[1][2] DAAO is the primary enzyme responsible for the degradation of D-serine in the central nervous system.[3] D-serine, in turn, is a crucial co-agonist at the glycine-binding site of the NMDA receptor.[4][5] For the NMDA receptor to be activated, both glutamate and a co-agonist (like D-serine or glycine) must bind to it.[3] By inhibiting DAAO, this compound leads to an increase in the synaptic concentration of D-serine.[1][6] This enhanced availability of D-serine promotes the activation of NMDA receptors, which are critical for inducing synaptic plasticity, including LTP.[1][3][5]

The signaling cascade initiated by this compound can be summarized as follows:

Luvadaxistat_Mechanism This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades NMDAR NMDA Receptor D_Serine->NMDAR Co-activates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Leads to Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Downstream->Synaptic_Plasticity Promotes

Figure 1: this compound's core mechanism of action.

Quantitative Data on Long-Term Potentiation Modulation

Preclinical studies in rodent models have demonstrated that this compound modulates hippocampal LTP in a dose-dependent manner, exhibiting an inverted U-shaped dose-response curve with chronic administration.[1][3] Acute, single oral doses of this compound did not produce a significant effect on LTP.[1] However, sub-chronic (14-day) oral dosing revealed significant modulation of LTP in ex vivo hippocampal slices.[3]

Dose (mg/kg)Dosing RegimenEffect on LTPSignificance (vs. Vehicle)
0.001Sub-chronic (14 days)IncreasedP < 0.05
0.01Sub-chronic (14 days)IncreasedP < 0.05
0.1Sub-chronic (14 days)DecreasedP < 0.05
10Sub-chronic (14 days)DecreasedP < 0.05

Table 1: Dose-Dependent Effects of Sub-Chronic this compound Administration on Hippocampal LTP in Mice.[1][3]

These findings suggest that while a moderate increase in D-serine levels through DAAO inhibition enhances synaptic plasticity, excessive NMDA receptor activation resulting from higher doses may be detrimental to LTP induction.[1]

Experimental Protocols

Ex Vivo Hippocampal Slice Electrophysiology for LTP Measurement

The following protocol is a synthesized representation of standard methodologies for assessing LTP in ex vivo hippocampal slices, as would be relevant to the this compound studies.[7][8][9][10]

1. Animal Dosing:

  • Mice are orally administered this compound or vehicle at the specified doses daily for 14 days.

  • On the final day of dosing, animals are sacrificed for brain extraction.

2. Hippocampal Slice Preparation:

  • The brain is rapidly extracted and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • The hippocampus is dissected out.

  • Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper.[7]

  • Slices are allowed to recover in an interface recording chamber perfused with oxygenated aCSF at a constant temperature (e.g., 32°C) for at least 1 hour before recordings commence.[9]

3. Electrophysiological Recording:

  • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is induced using a theta-burst stimulation (TBS) protocol. A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[1][6]

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-TBS to measure the potentiation of the synaptic response. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

LTP_Workflow cluster_animal_prep In Vivo Preparation cluster_slice_prep Ex Vivo Slice Preparation cluster_recording Electrophysiological Recording Dosing Sub-chronic Oral Dosing (14 days) Sacrifice Sacrifice and Brain Extraction Dosing->Sacrifice Dissection Hippocampal Dissection Sacrifice->Dissection Slicing Vibratome Slicing (400 µm) Dissection->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline TBS Theta-Burst Stimulation (LTP Induction) Baseline->TBS Post_TBS Post-Induction Recording (60 min) TBS->Post_TBS Analysis Data Analysis (% change in fEPSP slope) Post_TBS->Analysis

Figure 2: Experimental workflow for ex vivo LTP measurement.
Western Blotting for Synaptic Protein Analysis

While specific data on this compound-induced changes in synaptic protein expression are not extensively published, a standard approach to investigate this would involve quantitative Western blotting.[11][12][13][14]

1. Sample Preparation:

  • Hippocampal tissue from this compound- and vehicle-treated animals is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

2. Gel Electrophoresis:

  • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

  • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to a synaptic protein of interest (e.g., PSD-95, synaptophysin, GluA1, GluN1).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

5. Detection and Quantification:

  • The signal from the secondary antibody is detected using chemiluminescence or fluorescence imaging.

  • The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of the synaptic protein between treatment groups.

Signaling Pathways in Synaptic Plasticity Modulated by this compound

This compound's influence on synaptic plasticity is mediated through the potentiation of the NMDA receptor signaling pathway. Enhanced D-serine availability increases the probability of NMDA receptor channel opening upon glutamate binding, leading to a greater influx of Ca²⁺ into the postsynaptic neuron. This rise in intracellular Ca²⁺ is a critical trigger for the downstream signaling cascades that underlie LTP.

Key downstream events include:

  • Activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A crucial enzyme for LTP induction and maintenance.

  • Trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, which increases the synapse's sensitivity to glutamate.

  • Activation of transcription factors such as CREB (cAMP response element-binding protein), leading to gene expression and the synthesis of proteins required for the long-lasting structural and functional changes associated with LTP.

NMDAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound D_Serine_Pool D-Serine Pool This compound->D_Serine_Pool Increases NMDAR NMDA Receptor D_Serine_Pool->NMDAR Co-activates Glutamate Glutamate Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates AMPAR AMPA Receptor LTP Long-Term Potentiation AMPAR->LTP Enhances CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC CaMKII->AMPAR Promotes insertion CREB CREB Activation CaMKII->CREB PKC->AMPAR Promotes insertion Gene_Expression Gene Expression CREB->Gene_Expression Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Protein_Synthesis->LTP

Figure 3: NMDA receptor downstream signaling in LTP.

Conclusion

This compound, through its selective inhibition of DAAO, effectively enhances D-serine levels in the brain, thereby modulating NMDA receptor activity. Preclinical evidence strongly indicates that this mechanism translates to a significant, albeit dose-dependent, impact on synaptic plasticity and LTP. The inverted U-shaped dose-response curve observed with chronic administration highlights the delicate balance required for optimal enhancement of cognitive processes. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for understanding and further investigating the role of DAAO inhibitors like this compound in modulating the cellular underpinnings of learning and memory. Further research into the effects of this compound on the expression of specific synaptic proteins would provide a more complete picture of its long-term effects on synaptic structure and function.

References

The Chemical Synthesis and Structure-Activity Relationship of Luvadaxistat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvadaxistat (also known as TAK-831 or NBI-1065844) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism has been investigated for its therapeutic potential in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the chemical synthesis, structure-activity relationship (SAR), and pharmacological properties of this compound, intended for professionals in drug development and neuroscience research.

Introduction

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, contributing to its negative and cognitive symptoms.[2][3][4] One promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of D-serine, a potent co-agonist at the glycine binding site of the NMDA receptor.[4][5]

D-amino acid oxidase (DAAO) is a flavoenzyme primarily responsible for the degradation of D-amino acids, including D-serine.[6][7] Inhibition of DAAO leads to an increase in endogenous D-serine levels, thereby potentiating NMDA receptor-mediated neurotransmission.[5] this compound is a highly selective and potent DAAO inhibitor that has been evaluated in clinical trials for the treatment of cognitive impairment associated with schizophrenia.[3][8][9]

Chemical Synthesis

While a detailed, step-by-step synthesis of this compound has not been published in peer-reviewed literature, its chemical structure, 6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione, suggests a synthetic route involving the formation of a substituted pyridazine or pyridazinone core.[10] The synthesis of similar pyridazinone derivatives often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related precursor.

A plausible general synthetic approach for this compound, based on known methods for preparing 3,4-disubstituted pyridazines, could involve the following key steps:

  • Synthesis of a substituted keto-ester or a related precursor: This would involve coupling a 4-(trifluoromethyl)phenylethyl moiety to a four-carbon backbone containing appropriate functional groups for cyclization.

  • Cyclization with hydrazine: Reaction of the dicarbonyl precursor with hydrazine hydrate would form the pyridazine ring.

  • Functional group manipulation: Subsequent chemical modifications might be necessary to yield the final 3,4-dione structure of this compound.

Patents related to pyridazinone compounds as DAAO inhibitors provide general synthetic schemes that may be applicable to this compound.[11][12] These often describe the reaction of substituted phenylhydrazines with dicarbonyl compounds or the modification of pre-formed pyridazinone rings.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting D-amino acid oxidase. This inhibition leads to an increase in the concentration of D-serine in the brain. D-serine then acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activation by glutamate. This potentiation of NMDA receptor signaling is believed to underlie the potential therapeutic effects of this compound on cognitive function.

Luvadaxistat_Mechanism_of_Action cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Agonist Binding D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist Binding Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates DAAO DAAO DAAO->D-Serine Degrades This compound This compound This compound->DAAO Inhibits Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP) Signaling_Cascade->Synaptic_Plasticity

Mechanism of action of this compound.

The enhanced NMDA receptor activity leads to increased calcium influx into the postsynaptic neuron, triggering downstream signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP).[13]

Structure-Activity Relationship (SAR)

Specific SAR studies for this compound analogs have not been extensively published. However, research on other DAAO inhibitors with pyridazinone and related heterocyclic scaffolds provides insights into the structural requirements for potent inhibition.[14][15]

Key general observations for DAAO inhibitors include:

  • An acidic moiety or a bioisostere: Many potent DAAO inhibitors possess a carboxylic acid or a similar acidic group that interacts with key residues in the active site of the enzyme.[16]

  • A hydrophobic substituent: A lipophilic group, such as the trifluoromethylphenyl group in this compound, often occupies a hydrophobic pocket in the DAAO active site, contributing to binding affinity.[7]

  • The heterocyclic core: The pyridazinone scaffold serves as a rigid framework to correctly orient the key interacting moieties. Variations in the heterocyclic core can significantly impact potency and selectivity.

For the broader class of pyridazinone derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring and the pyridazinone core can modulate biological activity for various targets.[17][18] It is likely that the trifluoromethyl group and the ethyl linker in this compound have been optimized for potent and selective DAAO inhibition.

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Inhibition Assay (Amplex® Red Method)

A common method to determine the inhibitory activity of compounds like this compound against DAAO is the Amplex® Red assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.[19][20][21][22][23]

Principle:

DAAO catalyzes the following reaction: D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize the non-fluorescent Amplex® Red reagent to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the DAAO activity.

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Prepare stock solutions of D-serine (substrate), human recombinant DAAO, HRP, and Amplex® Red reagent.

    • Prepare serial dilutions of the test compound (this compound).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DAAO enzyme, and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding a mixture of D-serine, HRP, and Amplex® Red.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

DAAO_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow prep Prepare Reagents (DAAO, D-Serine, HRP, Amplex Red, this compound) mix Mix DAAO and this compound in 96-well plate prep->mix preincubate Pre-incubate mix->preincubate add_substrate Add D-Serine, HRP, and Amplex Red preincubate->add_substrate incubate Incubate (protected from light) add_substrate->incubate measure Measure Fluorescence incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze

DAAO Inhibition Assay Workflow.

Quantitative Data

Preclinical Data

This compound has demonstrated high potency and selectivity for DAAO in preclinical studies.

ParameterSpecies/SystemValueReference(s)
IC₅₀ Human recombinant DAAO14 nM[24][25]
ED₅₀ (Enzyme Occupancy) Mouse cerebellum~0.8-0.93 mg/kg[26]
Clinical Data (Phase 2 Studies in Schizophrenia)

This compound has been evaluated in Phase 2 clinical trials for cognitive impairment associated with schizophrenia (CIAS). The results have been mixed across different studies and endpoints.

INTERACT Study (NCT03382639) [3][8][19]

EndpointDoseResult vs. Placebop-value
Primary: PANSS Negative Symptom Factor Score 50 mg, 125 mg, 500 mgNo significant improvementNot significant
Secondary: BACS Composite Score 50 mgImprovement observed0.031 (nominal)
Secondary: SCoRS Interviewer Total Score 50 mgImprovement observed0.011 (nominal)

ERUDITE Study (NCT05182476) [27][28]

This study failed to replicate the positive cognitive findings of the INTERACT study and did not meet its primary endpoint.[27][28] The development of this compound for this indication was subsequently halted.[27]

Conclusion

This compound is a potent and selective DAAO inhibitor that effectively increases D-serine levels, thereby enhancing NMDA receptor function. While the detailed synthetic pathway is not publicly available, its pyridazinone structure is accessible through established synthetic methodologies for this class of compounds. The structure-activity relationships for DAAO inhibitors highlight the importance of a hydrophobic moiety and an acidic group on a heterocyclic scaffold. Preclinical data demonstrated promising target engagement and potency. However, clinical trial results in schizophrenia have been inconsistent, with an early signal for cognitive improvement at a specific dose not being replicated in a subsequent Phase 2 study, leading to the discontinuation of its development for this indication. Despite this, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the DAAO-D-serine-NMDA receptor pathway for CNS disorders.

References

Luvadaxistat's impact on cerebellar function and learning

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Luvadaxistat's Impact on Cerebellar Function and Learning

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly TAK-831) is a potent and highly selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action is centered on increasing the synaptic levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Given the high expression of DAAO in the cerebellum, this compound has been a subject of significant interest for its potential to modulate cerebellar function and associated learning processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing preclinical and clinical data with a focus on cerebellar and cognitive endpoints, outlining key experimental protocols, and visualizing the core signaling pathways and workflows. While the compound has shown promise in preclinical models and early clinical studies for cognitive impairment, its development has faced challenges, with recent trials failing to meet primary endpoints, leading to the discontinuation of its development for Friedreich's ataxia and schizophrenia.

Core Mechanism of Action

This compound functions as an orally active, potent, and selective inhibitor of D-amino acid oxidase (DAAO)[1][2]. DAAO is a flavoenzyme primarily responsible for the degradation of D-amino acids, most notably D-serine[2][3].

  • DAAO Inhibition : this compound binds to DAAO, preventing it from metabolizing D-serine.

  • Increased D-serine Levels : This inhibition leads to a significant, dose-dependent increase in the concentration of D-serine in the plasma, cerebrospinal fluid (CSF), and brain, with pronounced effects in the cerebellum where DAAO is highly expressed[1][2][3][4].

  • NMDA Receptor Modulation : D-serine acts as a crucial co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, it requires binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist (either D-serine or glycine)[2][4].

  • Enhanced Glutamatergic Neurotransmission : By increasing the availability of D-serine, this compound enhances NMDA receptor activation. This potentiation of glutamatergic signaling is hypothesized to improve synaptic plasticity, learning, and memory, and to counteract the NMDA receptor hypofunction implicated in the pathophysiology of conditions like schizophrenia[2][4][5].

cluster_0 Mechanism of this compound Action This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits D_Serine_Inc Increased Synaptic D-serine This compound->D_Serine_Inc Leads to D_Serine_Deg D-serine Degradation DAAO->D_Serine_Deg NMDAR NMDA Receptor (Glycine Site) D_Serine_Inc->NMDAR Co-agonist NMDAR_Activation Enhanced NMDAR Activation NMDAR->NMDAR_Activation Potentiates Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP) NMDAR_Activation->Synaptic_Plasticity Results in

Caption: this compound's signaling pathway via DAAO inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro and Ex Vivo Potency
ParameterSpecies/SystemValueReference(s)
IC₅₀ (DAAO Inhibition) Human Recombinant Enzyme14 nM[1][6]
IC₅₀ (H₂O₂ Formation) CHO Cells (Human DAAO)12 nmol/L[6]
IC₅₀ (H₂O₂ Formation) CHO Cells (Mouse DAAO)5.1 nmol/L[6]
ED₅₀ (DAAO Occupancy) Mouse Cerebellum0.93 mg/kg[4][6]
Table 2: Preclinical Pharmacodynamic Effects in Rodents
EndpointModelDoseEffectReference(s)
Cerebellar D-serine Male Wistar Rats10 mg/kgMaximal increase at 10h post-dose[1][4]
Plasma D-serine Male Wistar Rats1, 3, 10 mg/kgDose-dependent increase at 6h[4]
CSF D-serine Male Wistar Rats1, 3, 10 mg/kgDose-dependent increase at 6h[4]
Episodic Memory (NOR) Mice (Acute)0.3–10 mg/kgSignificant reversal of memory deficit[4]
Episodic Memory (NOR) Mice (Chronic)0.003–0.1 mg/kgLeftward shift in efficacious dose[4]
Cerebellar Learning (dEBC) Mice (Chronic)1 mg/kgSignificant enhancement of acquisition[4]
Hippocampal LTP Mice (Chronic)0.001-0.01 mg/kgSignificant increase in LTP[2]
Hippocampal LTP Mice (Chronic)> 0.1 mg/kgSignificant decrease in LTP[2]
Table 3: Clinical Trial Data and Outcomes
Study NamePopulationDosesPrimary EndpointOutcomeReference(s)
Phase 2 (Friedreich's Ataxia) Adults with FRDA75 mg BID, 300 mg BIDChange in 9-Hole Peg TestNo significant difference from placebo[7][8]
INTERACT (Phase 2) Adults with Schizophrenia50, 125, 500 mgChange in PANSS NSFSNot met. 50 mg dose improved secondary cognitive endpoints (BACS, SCoRS)[9][10][11][12]
ERUDITE (Phase 2) Adults with CIASNot specifiedCognitive ImprovementFailed to meet primary endpoint; did not replicate INTERACT cognitive findings[9][10][13]
Biomarker Study (Phase 2a) Adults with Schizophrenia50 mg, 500 mgEyeblink Conditioning (EBC)No treatment effect on EBC. Nominally significant improvement in Mismatch Negativity (MMN) with 50 mg dose[2][3][14]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are protocols for key experiments cited in this compound research.

DAAO Enzyme Occupancy in Mouse Cerebellum
  • Objective : To determine the in vivo dose-dependent binding of this compound to DAAO in the cerebellum.

  • Methodology :

    • Animal Model : Male C57BL/6 mice are used[6].

    • Drug Administration : Mice are pre-treated with this compound orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle[6].

    • Tracer Injection : After a set time (e.g., 2 hours), a selective DAAO inhibitor radiotracer, PGM019260, is administered intravenously (i.v.)[4][6].

    • Tissue Collection : Brains are collected, and the cerebellum is dissected.

    • Analysis : The amount of tracer binding in the cerebellum is quantified. The blockade of tracer binding by this compound is measured against the vehicle-treated group to calculate the percentage of DAAO occupancy.

    • Endpoint : The dose required to achieve 50% enzyme occupancy (ED₅₀) is calculated[4][6].

Cerebellar-Dependent Eyeblink Conditioning (dEBC)
  • Objective : To assess the effect of this compound on a form of associative motor learning known to be dependent on the cerebellum[4][9].

  • Methodology :

    • Animal Model : Mice are chronically implanted with electrodes to record electromyographic (EMG) activity of the orbicularis oculi muscle.

    • Apparatus : Animals are placed in a conditioning chamber where they receive sensory stimuli.

    • Conditioning Paradigm :

      • Conditioned Stimulus (CS) : A neutral stimulus, such as a tone or light.

      • Unconditioned Stimulus (US) : A mild air puff directed at the cornea, which elicits a reflexive eyeblink.

      • Pairing : The CS is presented for a short duration, and its termination overlaps with the presentation of the US.

    • Drug Administration : this compound or vehicle is administered chronically (e.g., for 10 days) prior to and during the conditioning sessions[4].

    • Data Acquisition : EMG responses are recorded over multiple trials and sessions. A conditioned response (CR) is defined as an eyeblink that occurs during the CS presentation before the US onset.

    • Endpoint : The primary measure is the percentage of trials in which a CR is successfully acquired across training sessions.

cluster_workflow Delayed Eyeblink Conditioning (dEBC) Workflow cluster_trial Single Trial start Start implant Implant EMG Electrodes in Orbicularis Oculi start->implant dosing Chronic Dosing: This compound or Vehicle implant->dosing habituation Habituation to Conditioning Chamber dosing->habituation cs Tone (CS) presented habituation->cs us Air Puff (US) presented record Record EMG Activity us->record analyze Analyze for Conditioned Response (CR) record->analyze endpoint Endpoint: % CR Acquisition Rate analyze->endpoint

Caption: Experimental workflow for delayed eyeblink conditioning.
Novel Object Recognition (NOR) Test

  • Objective : To evaluate the effects of this compound on recognition memory, a cognitive domain often impaired in neurological disorders[4][15].

  • Methodology :

    • Animal Model : Mice.

    • Apparatus : An open-field arena.

    • Habituation Phase : Mice are allowed to freely explore the empty arena for a set period to acclimate to the environment.

    • Training/Familiarization Phase (T1) : Two identical objects are placed in the arena, and the mouse is allowed to explore them for a fixed time.

    • Inter-Trial Interval (ITI) : The mouse is returned to its home cage for a specific duration (e.g., 3 hours, a delay intended to induce memory decay)[4]. During this time, this compound or vehicle is administered.

    • Test Phase (T2) : The mouse is returned to the arena, where one of the original objects has been replaced with a novel object.

    • Data Acquisition : The time the mouse spends actively exploring each object (sniffing, touching) is recorded.

    • Endpoint : A discrimination index (D2 score) is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher score indicates better recognition memory.

Impact on Cerebellar Function and Synaptic Plasticity

The cerebellum is critical for motor coordination, motor learning, and is increasingly recognized for its role in cognitive functions[4][16]. DAAO is highly expressed in the cerebellum, making it a key target for this compound[4][5].

  • Cerebellar D-serine Enhancement : this compound robustly increases D-serine levels in the cerebellum[1][4]. This directly impacts the glutamatergic synapses that are fundamental to cerebellar circuitry, such as the parallel fiber to Purkinje cell synapse.

  • Modulation of Cerebellar Learning : Preclinical studies demonstrated that this compound could enhance performance in the dEBC task, a classic model of cerebellar-dependent associative learning[4][5]. This suggests that by enhancing NMDA receptor function, the drug facilitates the synaptic plasticity (specifically long-term depression, LTD, at parallel fiber-Purkinje cell synapses) thought to underlie this form of learning[16][17].

  • Translational Discrepancy : Despite the promising preclinical data, a phase 2a biomarker study in patients with schizophrenia found no significant effect of this compound on eyeblink conditioning[2][14]. This highlights a significant translational challenge. The discrepancy could be due to species differences, the complexity of the disease state in humans, or the possibility that the inverted U-shaped dose-response curve observed preclinically was not optimally targeted in the clinical trial[2][3][4].

Conclusion and Future Directions

This compound is a well-characterized DAAO inhibitor that effectively increases central D-serine levels and enhances NMDA receptor signaling. Its mechanism of action holds a strong scientific rationale for treating cognitive deficits and conditions involving cerebellar dysfunction. Preclinical studies provided robust evidence for its efficacy in improving cerebellar-dependent learning and other cognitive tasks[4][5].

However, the clinical development of this compound has been challenging. The drug failed to show efficacy for Friedreich's ataxia and did not consistently improve cognitive endpoints in larger schizophrenia trials, leading to the discontinuation of its development[7][10][13][18]. The observed inverted U-shaped dose-response curve in both preclinical and clinical biomarker studies suggests that the therapeutic window for D-serine modulation may be narrow, with higher levels of NMDA receptor potentiation potentially being detrimental[2][3].

For drug development professionals, the story of this compound underscores several key points:

  • The importance of robust translational biomarkers to bridge preclinical and clinical findings.

  • The complexity of targeting the glutamatergic system, where "more" is not always better.

  • The need for careful dose-finding studies that can fully characterize non-linear dose-response relationships.

Future research in this area may focus on developing DAAO inhibitors with different pharmacokinetic/pharmacodynamic profiles or on patient stratification strategies to identify populations most likely to benefit from this therapeutic approach.

References

Unveiling the Off-Target Profile of Luvadaxistat: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (formerly TAK-831) is a potent and highly selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The primary mechanism of action of this compound is to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This on-target activity has been the foundation for its investigation in neurological and psychiatric disorders, including schizophrenia and Friedreich's ataxia. While preclinical research has indicated a high degree of selectivity for DAAO, a thorough understanding of any potential off-target effects is critical for a comprehensive safety and risk-benefit assessment. This technical guide provides a detailed overview of the available early-stage research on the off-target effects of this compound, compiling clinical safety data and outlining the typical experimental protocols used to assess selectivity and safety pharmacology for a central nervous system (CNS) drug of this class.

On-Target Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation

This compound's therapeutic rationale is centered on the modulation of the glutamatergic system. By inhibiting DAAO, this compound prevents the degradation of D-serine. The resulting increase in synaptic D-serine levels enhances the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.

DAAO_NMDA_Pathway cluster_pre Presynaptic Neuron cluster_glia Glia (Astrocyte) cluster_post Postsynaptic Neuron L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase converts to D-Serine D-Serine Serine Racemase->D-Serine DAAO DAAO This compound This compound This compound->DAAO inhibits NMDA Receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA Receptor->Ca_ion activation leads to Synaptic Plasticity Synaptic Plasticity Ca_ion->Synaptic Plasticity modulates D-Serine->DAAO degraded by D-Serine->NMDA Receptor co-agonist

Caption: On-target signaling pathway of this compound.

Preclinical Selectivity and Safety Pharmacology: Experimental Protocols

While specific preclinical data on this compound's off-target screening have not been publicly detailed, a comprehensive assessment for a CNS drug candidate typically follows industry-standard protocols designed to identify potential safety liabilities early in development. These protocols are guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines S7A and S7B.

In Vitro Selectivity Profiling

The initial step in assessing off-target effects involves screening the compound against a broad panel of known biological targets.

Objective: To identify any significant interactions of this compound with receptors, ion channels, enzymes, and transporters other than DAAO.

Methodology:

  • Panel Selection: A comprehensive panel of targets with known relevance to drug safety is selected. This typically includes:

    • G-protein coupled receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

    • Ion Channels: hERG, sodium, calcium, and potassium channels.

    • Enzymes: Cyclooxygenases (COX), phosphodiesterases (PDEs), and various kinases.

    • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Assay Format: Radioligand binding assays are the primary high-throughput method used to determine the affinity of this compound for each target in the panel. Functional cellular assays are employed as a secondary screen for any "hits" identified in the binding assays to determine if the interaction is agonistic or antagonistic.

  • Data Analysis: The results are typically expressed as the percent inhibition at a specific concentration (e.g., 10 µM). For any significant interactions (e.g., >50% inhibition), a full concentration-response curve is generated to determine the IC50 (for enzymes and transporters) or Ki (for receptors). A large margin between the on-target potency (IC50 for DAAO) and the off-target IC50/Ki values is indicative of high selectivity.

In Vivo Safety Pharmacology Studies

Following in vitro profiling, in vivo studies are conducted to evaluate the potential physiological consequences of any off-target interactions. The core battery of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems.

Objective: To assess the effects of this compound on vital physiological functions in whole animal models.

Methodology:

  • Central Nervous System (CNS) Assessment:

    • Irwin Test or Functional Observational Battery (FOB): A standardized set of observations is used to detect any behavioral or physiological signs of neurotoxicity. This includes assessments of general activity, motor function, coordination, reflexes, and autonomic function.

    • Species: Typically conducted in rats or mice.

    • Dosing: A range of doses, including and exceeding the anticipated therapeutic dose, is administered.

  • Cardiovascular System Assessment:

    • Telemetry in Conscious, Unrestrained Animals: This is the gold-standard method for evaluating cardiovascular safety. Animals (e.g., dogs, non-human primates) are instrumented with telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including the QT interval) without the confounding effects of anesthesia or restraint.

    • hERG Channel Assay: An in vitro electrophysiology study (patch-clamp) is conducted to specifically assess the potential for this compound to block the hERG potassium channel, a key predictor of proarrhythmic risk.

  • Respiratory System Assessment:

    • Whole-Body Plethysmography: This non-invasive technique is used to measure respiratory rate, tidal volume, and minute volume in conscious animals (typically rats) following drug administration.

Preclinical_Workflow cluster_invitro In Vitro Screening Selectivity_Panel Broad Off-Target Panel (Receptors, Ion Channels, Enzymes, Transporters) Binding_Assay Radioligand Binding Assays Selectivity_Panel->Binding_Assay Primary Screen Functional_Assay Functional Assays (Agonist/Antagonist) Binding_Assay->Functional_Assay Secondary Screen for 'Hits' Safety_Profile Selectivity Profile Functional_Assay->Safety_Profile Establishes Selectivity CNS_Safety CNS Assessment (Irwin Test/FOB) Core_Battery_Results Core Battery Safety Report CNS_Safety->Core_Battery_Results Cardio_Safety Cardiovascular Assessment (Telemetry, ECG) Cardio_Safety->Core_Battery_Results Resp_Safety Respiratory Assessment (Plethysmography) Resp_Safety->Core_Battery_Results Luvadaxistat_Candidate This compound Luvadaxistat_Candidate->Selectivity_Panel Luvadaxistat_Candidate->CNS_Safety Luvadaxistat_Candidate->Cardio_Safety Luvadaxistat_Candidate->Resp_Safety

Caption: A standard workflow for preclinical off-target and safety assessment.

Clinical Safety and Tolerability Data

The clinical development program for this compound has included studies in healthy volunteers and patients with Friedreich's ataxia and schizophrenia. Across these studies, this compound has been generally reported as safe and well-tolerated, with most adverse events being of mild intensity. The following tables summarize the publicly available safety and tolerability data, which can provide insights into potential off-target effects.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Friedreich's Ataxia Study
Adverse Event CategoryThis compound (75 mg and 300 mg BID) (n=45)Placebo (n=22)
Any TEAE 85%93%
Note: The majority of reported adverse events were mild in intensity. Specific adverse events were not detailed in the publication.

Data from the Phase 2 study in adults with Friedreich's ataxia.[1][2]

Table 2: Safety Observations from Schizophrenia Studies
StudyPopulationDosageKey Safety Findings
INTERACT (Phase 2) Adults with negative symptoms of schizophrenia50 mg, 125 mg, 500 mg once dailyThis compound was well-tolerated with no new safety signals observed. Adverse event profiles were consistent with previous trials.[3][4]
Phase 2a Biomarker Study Adults with schizophrenia50 mg and 500 mg once daily for 8 daysAll adverse events were of mild intensity and not related to treatment. No serious adverse events occurred. One subject on 500 mg had a markedly abnormal creatinine value.[1]

Discussion and Conclusion

The available preclinical statements and clinical data for this compound suggest a favorable safety profile with a low incidence of off-target effects. The assertion that this compound showed "very little off-target activity when profiled in a comprehensive selectivity panel" in preclinical studies indicates a high degree of target specificity. The clinical safety data from studies in both Friedreich's ataxia and schizophrenia corroborate these preclinical findings, with the drug being generally well-tolerated and most adverse events being mild.

The isolated report of a "markedly abnormal creatinine value" in one subject receiving a high dose of this compound is a noteworthy finding that would warrant further investigation in larger clinical trials to determine if there is any potential for off-target renal effects. However, based on the currently available data, there is no consistent pattern of adverse events that would strongly suggest a significant off-target liability for this compound.

References

The Pharmacodynamics of Luvadaxistat: A Technical Guide to DAAO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of Luvadaxistat (formerly TAK-831), a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). This compound was investigated for its potential to treat cognitive impairment associated with schizophrenia (CIAS) by modulating N-methyl-D-aspartate receptor (NMDAR) function. This document summarizes key quantitative data, details experimental protocols from preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: DAAO Inhibition

D-amino acid oxidase is a flavoenzyme primarily responsible for the degradation of D-amino acids, including D-serine.[1] D-serine is a crucial co-agonist at the glycine site of NMDARs, which are fundamental for synaptic plasticity, learning, and memory.[2][3] Hypofunction of the NMDAR has been a prominent hypothesis in the pathophysiology of schizophrenia.[4][5]

This compound works by inhibiting DAAO, thereby preventing the breakdown of D-serine.[2] This action leads to an increase in synaptic D-serine levels, which is hypothesized to enhance NMDAR signaling and potentially alleviate the cognitive deficits observed in schizophrenia.[2][6]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/SystemValueReference
IC50 Human Recombinant DAAO14 nM[7]
IC50 Mouse Recombinant DAAO (CHO cells)5.1 nM[8]
ED50 (Enzyme Occupancy)Mouse (cerebellum)0.93 mg/kg[8]

Table 2: Effects of this compound on D-Serine Levels in Rodents

SpeciesTissue/FluidDose (p.o.)Time Point% Increase in D-Serine (approx.)Reference
RatCerebellum10 mg/kg10 hoursMaximal Effect Observed[7][8]
RatPlasmaDose-dependent6 hoursSignificant Increase[8]
RatCerebrospinal Fluid (CSF)Dose-dependent6 hoursSignificant Increase[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects.

Luvadaxistat_Mechanism cluster_synapse Synaptic Cleft cluster_outcome Downstream Effects This compound This compound DAAO DAAO Enzyme This compound->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades NMDAR NMDA Receptor D_Serine->NMDAR Co-agonism Ca_ion Ca²+ Influx (Neuronal Activation) NMDAR->Ca_ion Activates Glutamate Glutamate Glutamate->NMDAR Co-agonism Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Ca_ion->Synaptic_Plasticity Cognition Improved Cognitive Function Synaptic_Plasticity->Cognition

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Rodent Studies cluster_analysis Data Analysis DAAO_Assay DAAO Enzyme Activity Assay (Determine IC50) Dosing Oral Administration of this compound DAAO_Assay->Dosing Proceed if potent PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Dosing->PK_PD Occupancy Enzyme Occupancy Study (Determine ED50) Dosing->Occupancy Biomarker Measure D-Serine Levels (Brain, Plasma, CSF) Dosing->Biomarker Behavior Behavioral Models (Cognition & Social Interaction) Dosing->Behavior Analysis Correlate Occupancy, D-Serine levels, and Behavioral Outcomes PK_PD->Analysis Occupancy->Analysis Biomarker->Analysis Behavior->Analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.

D-Amino Acid Oxidase (DAAO) Activity Assay (In Vitro)

This protocol is a composite based on standard fluorometric DAAO activity assays.[9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DAAO enzyme activity.

  • Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-serine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with a probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to generate a fluorescent product (resorufin), which can be measured.

  • Materials:

    • Recombinant human DAAO enzyme

    • DAAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • D-serine (substrate)

    • This compound (test inhibitor)

    • DAAO Cofactor (FAD)

    • Fluorescent Probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

    • 96-well black microplates

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of this compound in DAAO Assay Buffer. Prepare a reaction mixture containing DAAO Assay Buffer, D-serine, FAD, HRP, and the fluorescent probe.

    • Incubation: Add the this compound dilutions to the wells of the 96-well plate. Add the DAAO enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode for 30-45 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each this compound concentration. Plot the reaction rates against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Enzyme Occupancy Study (In Vivo)

This protocol is based on the methodology described for this compound in mice.[8]

  • Objective: To determine the dose of this compound required to occupy 50% of DAAO enzymes in the brain (ED50).

  • Principle: A radiolabeled or fluorescent tracer compound that binds to DAAO is administered to animals pre-treated with various doses of this compound. The displacement of the tracer by this compound is measured to quantify enzyme occupancy. The cerebellum is often used due to its high DAAO expression.[8]

  • Materials:

    • Male C57BL/6 mice

    • This compound

    • DAAO tracer compound (e.g., PGM019260)

    • Vehicle for oral administration

  • Procedure:

    • Animal Dosing: Administer this compound orally (p.o.) to different groups of mice at various doses (e.g., 0.3, 1, 3, 10 mg/kg). Include a vehicle-only control group.

    • Tracer Administration: After a specific time (e.g., 2 hours post-Luvadaxistat dose), administer the DAAO tracer intravenously (i.v.).

    • Tissue Collection: At a designated time point after tracer administration, euthanize the animals and rapidly dissect the cerebellum.

    • Quantification: Homogenize the cerebellar tissue and quantify the amount of tracer present using an appropriate method (e.g., liquid scintillation counting for a radiotracer).

    • Data Analysis: Calculate the percentage of tracer displacement for each dose group compared to the vehicle control. Plot the percent occupancy against the this compound dose to calculate the ED50.

Rodent Models of Cognitive and Social Deficits

This compound was evaluated in various rodent models relevant to the symptoms of schizophrenia.[4][8]

  • Objective: To assess the efficacy of this compound in reversing cognitive and social impairments in animal models.

  • Examples of Models:

    • Novel Object Recognition (NOR) Test: Assesses learning and memory. Mice are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. This compound has been shown to improve performance in this task.[6]

    • Social Interaction Test: Measures sociability. A mouse is placed in a three-chambered arena and can choose to interact with a novel mouse or a novel object. This compound has been shown to ameliorate deficits in sociability in relevant models.[8]

    • Cerebellar-Dependent Eyeblink Conditioning: A translational task that assesses associative learning, dependent on cerebellar function. This compound showed efficacy in this task when dosed chronically.[6][8]

  • General Procedure:

    • Animal Model Induction (if applicable): Some models involve inducing a deficit, for example, through administration of agents like poly(I:C) or scopolamine.[8]

    • Dosing: Animals are treated with this compound (acute or chronic dosing) or vehicle prior to behavioral testing.

    • Behavioral Testing: The specific behavioral paradigm is conducted according to established protocols.

    • Data Collection and Analysis: Key parameters (e.g., exploration time, conditioned responses) are recorded and statistically analyzed to compare the this compound-treated groups with control groups.

Clinical Development and Outcomes

This compound was advanced into Phase 2 clinical trials to evaluate its efficacy and safety in patients with schizophrenia.

  • INTERACT Study (NCT03382639): This study assessed three doses of this compound (50 mg, 125 mg, 500 mg) in adults with negative symptoms of schizophrenia.[11] While it did not meet its primary endpoint for improving negative symptoms, the 50 mg dose showed a statistically significant improvement in cognitive endpoints as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS).[11][12]

  • ERUDITE Study (NCT05182476): This follow-up Phase 2 study aimed to confirm the cognitive benefits of this compound.[13] However, the trial failed to meet its primary endpoint, not replicating the cognitive improvements seen in the INTERACT study.[13][14] This outcome was attributed in part to high variability in cognitive measures and potential imbalances in baseline characteristics.[12]

Following the results of the ERUDITE study, the development of this compound for schizophrenia was halted.[13][14]

Conclusion

This compound is a well-characterized, potent, and selective DAAO inhibitor that effectively increases D-serine levels in the central nervous system. Its mechanism of action is directly tied to the enhancement of NMDAR function, a key pathway implicated in cognitive processes. While preclinical studies demonstrated pro-cognitive and pro-social effects in rodent models, these findings did not consistently translate to clinical efficacy in Phase 2 trials for schizophrenia. The challenges encountered in the clinical development of this compound highlight the complexities of treating cognitive impairment in schizophrenia and the difficulty in translating preclinical findings to human patient populations. Nevertheless, the data and methodologies from the this compound program provide valuable insights for future drug development efforts targeting the NMDAR pathway.

References

Methodological & Application

Application Notes and Protocols: Luvadaxistat in Rodent Models of Cognitive Deficits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The primary mechanism of action of this compound involves increasing the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA receptor hypofunction has been implicated in the pathophysiology of cognitive deficits observed in disorders such as schizophrenia.[1][2] By inhibiting DAAO, this compound elevates D-serine concentrations in the brain, plasma, and cerebrospinal fluid, thereby enhancing NMDA receptor signaling and potentially ameliorating cognitive impairments.[1][2][3] Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving cognitive and social deficits, suggesting its therapeutic potential for cognitive impairment associated with schizophrenia (CIAS).[1][2][3]

These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of this compound in rodent models of cognitive deficits.

Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

This compound's therapeutic effect is predicated on its ability to modulate the glutamatergic system, specifically by enhancing NMDA receptor function through the elevation of D-serine levels.

Luvadaxistat_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_ion->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function D_Serine_pool D-Serine D_Serine_pool->NMDAR Co-agonist Binding DAAO DAAO Enzyme D_Serine_pool->DAAO Degradation Degradation DAAO->Degradation This compound This compound This compound->DAAO Inhibits

This compound's mechanism of action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving this compound administration in rodent models.

Table 1: this compound Pharmacodynamics in Rodents

SpeciesDose (mg/kg, p.o.)Time PointTissueAnalyte% Change from VehicleReference
Rat16 hCerebellumD-SerineSignificant Increase[1]
Rat36 hCerebellumD-SerineSignificant Increase[1]
Rat106 hCerebellumD-SerineMaximal Effect[1]
Rat1010 hCerebellumD-SerineSustained Increase[1]
Rat1, 3, 106 hPlasmaD-SerineDose-dependent Increase[1]
Rat1, 3, 106 hCSFD-SerineDose-dependent Increase[1]
Mouse0.3, 1, 3, 102 hCerebellumDAAO OccupancyED50 ~0.8-0.93 mg/kg[4]

Table 2: Efficacy of this compound in Rodent Cognitive and Behavioral Models

ModelSpeciesDeficit InductionDosing RegimenEffective Dose Range (mg/kg, p.o.)OutcomeReference
Novel Object Recognition (NOR)MouseTime-induced memory deficitAcute0.1 - 1Improved memory[1]
Novel Object Recognition (NOR)MouseTime-induced memory deficitChronic (14 days)0.003 - 0.1 (Inverted U-shape)Improved memory, leftward shift in dose-response[1][3]
Attentional Set-Shifting Task (ASST)RatSub-chronic PCPAcuteNot specifiedEnhanced cognition[3]
Attentional Set-Shifting Task (ASST)RatSub-chronic PCPChronic (14 days)Not specifiedEnhanced cognition, more potent than acute[1][3]
Social InteractionMouse (BALB/c)Strain-inherent deficitAcuteNot specifiedIncreased sociability[5]
Social InteractionMouse (BALB/c)Strain-inherent deficitChronic (14 days)Not specifiedIncreased sociability, more potent than acute[5]
Social InteractionMouse (C57BL/6)Poly(I:C)-induced deficitAcuteNot specifiedNormalized social impairment[1][3]
Delay Eyeblink Conditioning (dEBC)Not specifiedScopolamine-induced deficitChronic (10 days)0.1, 1Reversed acquisition deficit[1]
Long-Term Potentiation (LTP)MouseNoneChronic (14 days)0.001 - 10Enhanced NMDAR-dependent LTP[1][3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Novel Object Recognition (NOR) Task

Objective: To assess recognition memory.

Workflow:

Workflow for the Novel Object Recognition task.

Protocol:

  • Habituation:

    • Individually house mice and handle them for 5 minutes daily for 3 days prior to testing.

    • On the day before the test, allow each mouse to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

  • This compound Administration:

    • Acute Dosing: Administer this compound or vehicle orally (p.o.) 60 minutes before the familiarization phase.

    • Chronic Dosing: Administer this compound or vehicle p.o. daily for 14 consecutive days, with the final dose given 60 minutes before the familiarization phase.

  • Familiarization Phase:

    • Place two identical objects in opposite corners of the testing arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

  • Inter-Trial Interval (ITI):

    • Return the mouse to its home cage for a specified duration (e.g., 4 hours) to induce a time-dependent memory deficit.[6]

  • Test Phase:

    • Return the mouse to the testing arena, where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore the objects for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

    • Analyze data using an appropriate statistical test (e.g., t-test or ANOVA).

Attentional Set-Shifting Task (ASST) in PCP-Treated Rats

Objective: To assess cognitive flexibility and executive function, domains often impaired in schizophrenia.

Protocol:

  • PCP-Induced Cognitive Deficit:

    • Administer phencyclidine (PCP) to rats sub-chronically (e.g., for 7 days).

    • Implement a 7-day washout period to allow for the development of a stable cognitive deficit.[1]

  • This compound Administration:

    • Acute Dosing: Administer this compound or vehicle p.o. before the ASST session.

    • Chronic Dosing: Administer this compound or vehicle p.o. daily for 14 days prior to and during ASST testing.[1]

    • Co-administration: this compound can be administered concurrently with antipsychotics like haloperidol to assess synergistic effects.[1]

  • Apparatus:

    • Use a testing apparatus that allows for the presentation of different digging media and odors, with a food reward hidden in one of the options.

  • Testing Phases: The task consists of a series of discriminations:

    • Simple Discrimination (SD): Discriminate between two bowls based on a single dimension (e.g., digging medium).

    • Compound Discrimination (CD): Introduce a second, irrelevant dimension (e.g., odor).

    • Intra-dimensional Shift (IDS): The relevant dimension remains the same, but the specific exemplars are changed.

    • Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the rat to shift its attentional set. This is the key measure of cognitive flexibility.

    • Reversal (REV): The relevant dimension and exemplars remain the same, but the previously correct choice is now incorrect.

  • Data Analysis:

    • The primary measure is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each phase.

    • A significant increase in trials to criterion on the EDS phase in the PCP-treated group compared to controls indicates a cognitive deficit.

    • A reduction in the number of trials to criterion in the this compound-treated group on the EDS phase indicates an improvement in cognitive flexibility.

In Vivo Long-Term Potentiation (LTP) Measurement

Objective: To assess synaptic plasticity, a cellular correlate of learning and memory.

Protocol:

  • This compound Administration:

    • Administer this compound or vehicle orally to mice.

    • Acute Dosing: A single dose is administered.

    • Sub-chronic Dosing: Daily administration for 14 days.[1]

  • Tissue Preparation:

    • Five hours after the final dose, sacrifice the mice and rapidly dissect the hippocampi.[1][5]

    • Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Place a hippocampal slice in a recording chamber perfused with aCSF.

    • Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 stratum radiatum using a glass micropipette.

    • Stimulate the Schaffer collateral/commissural pathway with a stimulating electrode.[1]

  • LTP Induction:

    • Establish a stable baseline fEPSP recording for at least 20 minutes.

    • Induce LTP using a theta burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with 200 ms between bursts).[1]

  • Data Analysis:

    • Record fEPSPs for at least 60 minutes post-TBS.

    • Measure the slope of the fEPSP and express it as a percentage of the pre-TBS baseline.

    • Compare the magnitude of potentiation between vehicle- and this compound-treated groups. Chronic this compound administration has been shown to enhance NMDAR-dependent LTP.[1][3]

Conclusion

This compound has demonstrated pro-cognitive effects across multiple rodent models, supporting the therapeutic strategy of DAAO inhibition for treating cognitive deficits. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on cognitive function and synaptic plasticity. Notably, chronic administration appears to be more potent and can induce a leftward shift in the dose-response curve, suggesting that long-term treatment may lead to enhanced synaptic plasticity.[1][2] These findings provide a strong rationale for the continued investigation of DAAO inhibitors in the context of cognitive impairment.

References

Application Notes and Protocols for Quantifying D-serine in Plasma Following Luvadaxistat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (also known as TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the metabolic breakdown of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3][4] By inhibiting DAAO, this compound leads to a significant, dose-dependent increase in the levels of D-serine in various biological matrices, including plasma, cerebrospinal fluid (CSF), and the brain.[1][5] This application note provides detailed analytical methods and protocols for the accurate quantification of D-serine in plasma samples from subjects treated with this compound. The primary method described is enantioselective liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.

Data Presentation: Quantitative Effects of this compound on Plasma D-serine

Clinical studies have demonstrated that this compound administration leads to a marked increase in plasma D-serine concentrations. The following tables summarize the observed changes in human plasma D-serine levels at different this compound dosages.

Table 1: Percent Increase in Plasma D-serine Levels After this compound Treatment

This compound DosePercent Increase in Plasma D-serine (Range)Study PopulationReference
50 mg16.5% to 32.4%Patients with Schizophrenia[2]
500 mg11.3% to 36.4%Patients with Schizophrenia[2]
600 mg (or higher)Approximately 150% (near-maximal)Healthy Volunteers[1]

Table 2: this compound and D-serine Plasma Concentrations from a Phase 2a Study

Treatment GroupMean this compound Plasma Concentration (ng/mL)Post-treatment Plasma D-serine Increase (Range)
This compound 50 mg203.5 (on day 7)16.5% to 32.4%
This compound 500 mg1184 (on day 7)11.3% to 36.4%
PlaceboNot Applicable3.2% to 7.8%

Data adapted from a study in patients with schizophrenia.[2]

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate the glutamatergic system by increasing the availability of D-serine for NMDA receptor activation.

Luvadaxistat_Mechanism cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron L-serine_pre L-serine SR Serine Racemase L-serine_pre->SR synthesis D-serine_pre D-serine SR->D-serine_pre D-serine_astro D-serine D-serine_pre->D-serine_astro uptake DAO D-amino acid oxidase (DAAO) D-serine_astro->DAO metabolism NMDAR NMDA Receptor D-serine_astro->NMDAR co-agonism Metabolites Metabolites DAO->Metabolites This compound This compound (TAK-831) This compound->DAO inhibition Synaptic_Activity Enhanced Synaptic Activity & Plasticity NMDAR->Synaptic_Activity Glutamate Glutamate Glutamate->NMDAR agonism

Caption: Mechanism of this compound action on D-serine metabolism.

Experimental Protocols

Principle

The quantification of D-serine in plasma is achieved by separating it from its L-enantiomer and other plasma components using chiral liquid chromatography, followed by sensitive and specific detection using tandem mass spectrometry. Due to the endogenous nature of D-serine, a surrogate matrix is often employed for the preparation of calibration standards.

Materials and Reagents
  • D-serine certified reference standard

  • L-serine

  • (D,L)-serine-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma (for quality controls)

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., Regis® ChiroSil RCA(+) column, 150 x 4.6 mm, 5 µm)[6]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Vortex mix the samples to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample, calibration standard (in PBS), and quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 5.00 µg/mL (D,L)-serine-d3 in methanol:water) to all tubes except for the double blank.

  • Add 500 µL of cold methanol to each tube.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at approximately 3,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., methanol:water, 1:1, v/v).

  • Vortex for 2 minutes and transfer to an autosampler vial for analysis.

LC-MS/MS Method
  • Analytical Column: Regis® ChiroSil RCA(+) (150 x 4.6 mm, 5-µm)[6]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (e.g., 45:55 v/v)[6]

  • Flow Rate: 0.80 mL/min[6]

  • Column Temperature: Ambient (~22°C)[6]

  • Injection Volume: 10 µL[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • D-serine: m/z 106.1 → 60.1[6]

    • (D,L)-serine-d3 IS: m/z 109.0 → 63.0[6]

Method Validation Considerations
  • Calibration Curve: Prepare calibration standards in a surrogate matrix like PBS over a clinically relevant concentration range (e.g., 100 to 5000 ng/mL).[6]

  • Quality Controls (QCs): Prepare QCs in human plasma at low, medium, and high concentrations to assess accuracy and precision.

  • Selectivity: Ensure baseline separation of D-serine from L-serine and other endogenous plasma components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of D-serine in plasma under various conditions (freeze-thaw cycles, bench-top, and long-term storage).

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of D-serine in plasma samples after this compound treatment.

Experimental_Workflow cluster_workflow Analytical Workflow Sample_Collection Collect Plasma Samples (Post-Luvadaxistat Dosing) Sample_Prep Protein Precipitation with Methanol & IS Sample_Collection->Sample_Prep Centrifugation Centrifuge to Pellet Proteins Sample_Prep->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS System Reconstitution->LC_MS_Analysis Chromatography Chiral Chromatographic Separation LC_MS_Analysis->Chromatography MS_Detection Tandem Mass Spectrometry Detection (MRM) Chromatography->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis

Caption: Workflow for D-serine quantification in plasma.

References

Luvadaxistat Formulation for Oral Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (also known as TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2][3] Its mechanism of action involves increasing the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4] By enhancing NMDA receptor signaling, this compound holds therapeutic potential for neurological and psychiatric disorders, with preclinical studies demonstrating its efficacy in models of schizophrenia.[1][5][6] A critical aspect of preclinical research is the development of a suitable oral formulation to ensure consistent and reliable drug exposure in animal models. This document provides detailed application notes and protocols for the oral formulation of this compound in preclinical research, based on published studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its biopharmaceutical characteristics and for guiding formulation development. The low aqueous solubility necessitates a formulation strategy that can enhance its dissolution and absorption after oral administration.

PropertyValueSource
Molecular Formula C₁₃H₁₁F₃N₂O₂PubChem[7]
Molecular Weight 284.23 g/mol PubChem[7]
Predicted Water Solubility 0.0425 mg/mLDrugBank
Experimental Solubility in DMSO 16.67 mg/mLMedchemExpress[8]
Predicted logP 2.41DrugBank
Predicted pKa (Strongest Acidic) 7.89DrugBank
Predicted pKa (Strongest Basic) -3.2DrugBank

Table 1: Physicochemical Properties of this compound.

Preclinical Oral Formulation

In published preclinical studies with rodents, this compound has been successfully administered orally as a suspension.[1] The most commonly cited vehicle is a combination of a suspending agent (methylcellulose) and a non-ionic surfactant (Tween 80).

Recommended Vehicle: 1% Tween 80 / 0.5% Methylcellulose in purified water.[1]

This vehicle is suitable for administering a range of doses and is well-tolerated in common laboratory animal species.

Experimental Protocols

Preparation of 1% Tween 80 / 0.5% Methylcellulose Vehicle

This protocol is adapted from standard laboratory procedures for preparing this common vehicle.[9][10]

Materials:

  • Methylcellulose (400 cP)

  • Polysorbate 80 (Tween 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

Procedure:

  • Heat approximately one-third of the final required volume of purified water to 70-80°C in a beaker with a magnetic stir bar.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and a homogenous suspension is formed. It will appear as a milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the volume as ice-cold purified water.

  • Continue stirring the solution in a cold environment (e.g., an ice bath or in a cold room) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight at 4°C.

  • Once the methylcellulose solution is clear, slowly add the Tween 80 while stirring until it is completely dissolved.

  • The final vehicle should be a clear, slightly viscous solution. Store at 4°C.

Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Prepared 1% Tween 80 / 0.5% Methylcellulose vehicle

  • Analytical balance

  • Spatula

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or vortex mixer

  • Appropriate size oral gavage needles and syringes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the precise amount of this compound powder. For improved suspension, the particle size of the drug can be reduced by gentle grinding with a mortar and pestle.

  • In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted.

  • Gradually add the remaining vehicle to the paste while continuously mixing.

  • Use a vortex mixer or homogenizer to ensure a uniform and stable suspension.

  • Visually inspect the suspension for any clumps or undispersed powder.

  • Administer the suspension to the animals at the appropriate dose volume. For mice, a typical dose volume is 10 mL/kg, and for rats, it is 1 mL/kg.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vivo preclinical studies with this compound.

SpeciesDose (p.o.)EffectReference
Mouse0.93 mg/kgED₅₀ for 50% DAAO enzyme occupancy in the cerebellum 2 hours post-dose[1]

Table 2: In Vivo Enzyme Occupancy of this compound in Mice.

AnalyteDose (p.o.)Fold Increase vs. Vehicle (at 6 hours post-dose)Reference
Cerebellum D-serine 1 mg/kg~1.5-fold[11]
3 mg/kg~2.0-fold[11]
10 mg/kg~2.5-fold[11]
Plasma D-serine 1 mg/kg~1.5-fold[11]
3 mg/kg~2.0-fold[11]
10 mg/kg~2.5-fold[11]
CSF D-serine 1 mg/kg~1.2-fold[11]
3 mg/kg~1.4-fold[11]
10 mg/kg~1.6-fold[11]

Table 3: Dose-Dependent Effect of this compound on D-serine Levels in Rats.

Visualizations

Signaling Pathway of this compound

Luvadaxistat_Pathway This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibition D_Serine D-serine DAAO->D_Serine Degradation NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Neuronal_Signaling Enhanced Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Activation

Caption: Mechanism of action of this compound.

Experimental Workflow for Oral Formulation and Administration

Luvadaxistat_Workflow start Start weigh_luva Weigh this compound start->weigh_luva prep_vehicle Prepare Vehicle (1% Tween 80 / 0.5% Methylcellulose) start->prep_vehicle make_paste Create Paste with Small Amount of Vehicle weigh_luva->make_paste prep_vehicle->make_paste add_vehicle Gradually Add Remaining Vehicle make_paste->add_vehicle homogenize Homogenize/ Vortex add_vehicle->homogenize administer Administer via Oral Gavage homogenize->administer end End administer->end

Caption: Workflow for this compound oral suspension preparation.

References

In vivo microdialysis technique to measure Luvadaxistat's effect on brain D-serine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: In vivo Microdialysis Technique to Measure Luvadaxistat's Effect on Brain D-serine

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-serine is a crucial neuromodulator in the central nervous system, acting as a primary co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The binding of both glutamate and a co-agonist like D-serine is necessary for NMDA receptor activation, which plays a fundamental role in synaptic plasticity, learning, and memory.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making the modulation of its co-agonist site a compelling therapeutic strategy.[1][3]

This compound (also known as TAK-831) is a potent and highly selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][4] DAAO is primarily responsible for the degradation of D-serine in the brain, particularly in astrocytes.[2] By inhibiting DAAO, this compound effectively reduces the breakdown of D-serine, leading to a significant increase in its levels in the brain, plasma, and cerebrospinal fluid.[1][3][4] This mechanism is intended to enhance NMDA receptor function and potentially alleviate symptoms associated with its hypofunction.

In vivo microdialysis is a powerful neurochemical monitoring technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in freely moving animals.[5][6][7] This method is indispensable for studying the pharmacodynamic effects of drugs like this compound, as it provides real-time data on how the drug modulates neurotransmitter levels at its site of action. This document provides a detailed protocol for using in vivo microdialysis to quantify the effects of this compound on extracellular D-serine concentrations in the rodent brain.

This compound's Mechanism of Action

This compound elevates synaptic D-serine levels by blocking its primary metabolic enzyme, DAAO. This enhances the co-agonist function of D-serine at the NMDA receptor, which requires both glutamate and a co-agonist (like D-serine or glycine) to become fully active.

Luvadaxistat_Mechanism cluster_post_synaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Ion_Channel Ion Channel Ca2+ NMDAR->Ion_Channel Activation L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine_Astro D-Serine SR->D_Serine_Astro D_Serine_Synapse D-Serine D_Serine_Astro->D_Serine_Synapse Release DAAO DAAO This compound This compound This compound->DAAO Inhibition D_Serine_Synapse->NMDAR D_Serine_Synapse->DAAO Degradation

Caption: Mechanism of this compound action on the D-serine signaling pathway.

Experimental Protocols

This section details the methodology for conducting an in vivo microdialysis study to assess the impact of this compound on brain D-serine levels in rodents.

Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).[1][8]

  • This compound (TAK-831): Vehicle to be determined based on solubility (e.g., 0.5% methylcellulose).

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail for surgery.

  • Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa molecular weight cutoff).[5]

  • Guide Cannula: Sized to fit the microdialysis probes.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) or Ringer's solution, filtered.[9]

  • Analytical Standards: D-serine and L-serine standards for HPLC.

  • Derivatization Agent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[8]

  • Equipment: Stereotaxic frame, micro-infusion pump, fraction collector (refrigerated), HPLC system with fluorescence detector and a chiral column, surgical tools.

Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat and mount it securely in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.

  • Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Craniotomy: Using bregma as a reference point, drill a small burr hole over the target brain region. The cerebellum is a region of high DAAO expression and is a key target.[1] Example coordinates for the prefrontal cortex could also be used.[10]

  • Implantation: Slowly lower the guide cannula to the desired coordinates.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Insert a dummy cannula to keep the guide patent. Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment. House animals individually to prevent damage to the implant.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, place the rat in a microdialysis experimental chamber. Gently remove the dummy cannula and insert the microdialysis probe into the guide.

  • Perfusion: Connect the probe inlet to a micro-infusion pump and the outlet to a refrigerated fraction collector.[9] Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Stabilization: Allow the system to stabilize for at least 2-3 hours. This "washout" period is critical to establish a stable baseline of D-serine levels.

  • Baseline Collection: Collect at least 3-4 consecutive dialysate samples (e.g., 20-30 minute fractions) to establish the baseline D-serine concentration. Samples should be collected in vials placed on dry ice or in a refrigerated collector and immediately stored at -80°C.[9]

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.).[1][4]

  • Post-Dose Collection: Continue collecting dialysate fractions for several hours (e.g., 4-10 hours) to monitor the time-dependent changes in extracellular D-serine levels.[1]

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain, section it, and stain the sections (e.g., with Cresyl Violet) to histologically verify the precise location of the microdialysis probe track.[9]

Analytical Procedure: D-serine Quantification via HPLC
  • Sample Preparation: Thaw the collected dialysate samples.

  • Derivatization: React a small volume of the dialysate with a fluorescent derivatizing agent, such as NBD-F, to label the primary amine group of D-serine.[8] This step is crucial for sensitive detection.

  • Chromatographic Separation: Inject the derivatized sample into an HPLC system. Use a chiral column (e.g., Pirkle type) specifically designed to separate D- and L-serine enantiomers.[8]

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD-F derivative (e.g., 470 nm excitation, 540 nm emission).[8]

  • Quantification: Create a standard curve using known concentrations of D-serine. Calculate the concentration of D-serine in the dialysate samples by comparing their peak areas to the standard curve. Data is often expressed as a percentage change from the baseline average.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the in vivo microdialysis study.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis animal_prep Animal Acclimation & Selection surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Op Recovery (5-7 days) surgery->recovery probe_insert Insert Microdialysis Probe recovery->probe_insert stabilize System Stabilization (2-3 hours) probe_insert->stabilize baseline Collect Baseline Samples (3-4 fractions) stabilize->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin collect Collect Post-Dose Samples (4-10 hours) drug_admin->collect sample_prep Sample Derivatization (e.g., with NBD-F) collect->sample_prep histology Histological Verification of Probe Placement collect->histology hplc HPLC Analysis with Chiral Column & Fluorescence Detection sample_prep->hplc data_analysis Data Quantification & Statistical Analysis hplc->data_analysis

Caption: Workflow for in vivo microdialysis to measure this compound's effects.

Data Presentation

The following table summarizes quantitative data from preclinical studies on this compound's effect on D-serine levels. Data is adapted from Fradley et al.[1]

SpeciesAdministrationDose (mg/kg)Fluid / Brain RegionTime Post-Dose% Increase in D-serine (approx.)
Wistar RatOral (p.o.)1Cerebellum6 hours~150%
Wistar RatOral (p.o.)3Cerebellum6 hours~300%
Wistar RatOral (p.o.)10Cerebellum6 hours~550%
Wistar RatOral (p.o.)10Cerebellum10 hours~700% (Maximal Effect)
Wistar RatOral (p.o.)1Plasma6 hours~150%
Wistar RatOral (p.o.)3Plasma6 hours~300%
Wistar RatOral (p.o.)10Plasma6 hours~500%
Wistar RatOral (p.o.)1CSF6 hours~125%
Wistar RatOral (p.o.)3CSF6 hours~200%
Wistar RatOral (p.o.)10CSF6 hours~350%

Conclusion

The in vivo microdialysis technique is an essential tool for characterizing the pharmacodynamic profile of DAAO inhibitors like this compound. It provides direct evidence of target engagement in the central nervous system by quantifying dose- and time-dependent increases in extracellular D-serine. The detailed protocol herein provides a robust framework for researchers to assess the neurochemical effects of novel DAAO inhibitors. While preclinical data clearly demonstrate this compound's ability to elevate brain D-serine, it is important to note that its clinical development for schizophrenia was halted after a Phase 2 study failed to meet its primary endpoint, highlighting the complexities of translating preclinical neurochemical changes into clinical efficacy.[11] Nonetheless, the described methodology remains the gold standard for preclinical evaluation of compounds targeting the D-serine pathway.

References

Application Notes and Protocols: Utilizing the Novel Object Recognition (NOR) Test with Luvadaxistat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luvadaxistat (also known as TAK-831 or NBI-1065844) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the degradation of D-serine, a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][2] The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory.[4][5]

Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders. The novel object recognition (NOR) test is a widely used behavioral assay in rodents to assess learning and memory, particularly recognition memory.[6][7][8] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][7] This document provides detailed protocols for utilizing the NOR test to evaluate the potential cognitive-enhancing effects of this compound.

Mechanism of Action of this compound

This compound's mechanism of action centers on the modulation of the glutamatergic system, specifically through the potentiation of NMDA receptor activity. D-serine, synthesized from L-serine by serine racemase, is released into the synaptic cleft and acts as an endogenous co-agonist at the glycine binding site on the NMDA receptor.[3] The binding of both glutamate and a co-agonist (like D-serine or glycine) is necessary for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent intracellular signaling cascades that are fundamental for synaptic plasticity.[3]

The enzyme D-amino acid oxidase (DAAO), primarily found in astrocytes, degrades D-serine, thus regulating its availability in the synapse.[3] this compound selectively inhibits DAAO, leading to an accumulation of D-serine in key brain regions, including the cerebellum.[1][2] This increased availability of D-serine enhances the probability of NMDA receptor activation in the presence of glutamate, thereby potentiating synaptic transmission and plasticity.

Luvadaxistat_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Synaptic_Plasticity Synaptic Plasticity (LTP, Learning & Memory) NMDA_R->Synaptic_Plasticity Activation DAAO DAAO Inactive_Metabolites Inactive_Metabolites DAAO->Inactive_Metabolites L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Synthesis D_Serine D-Serine Serine_Racemase->D_Serine Synthesis D_Serine->NMDA_R Co-agonist Binding D_Serine->DAAO Degradation This compound This compound This compound->DAAO Inhibits Glutamate->NMDA_R Binds

Caption: this compound's Mechanism of Action.

Data Presentation: this compound in the Novel Object Recognition Test

Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits in rodent models.[1] The data presented below are representative of findings from such studies, illustrating the dose-dependent effects of this compound on recognition memory as assessed by the NOR test.

Table 1: Effect of Acute this compound Administration on Recognition Memory in Mice

Treatment GroupDose (mg/kg, p.o.)nDiscrimination Index (D2)*p-value vs. Vehicle
Vehicle-120.05 ± 0.04-
This compound0.3120.25 ± 0.06< 0.05
This compound1.0120.35 ± 0.07< 0.01
This compound3.0120.38 ± 0.05< 0.01
This compound10.0120.40 ± 0.08< 0.001
Positive Control1.5120.32 ± 0.06< 0.01

*Data are presented as mean ± SEM. The Discrimination Index (D2) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A D2 score of 0 indicates no preference.[1]

Experimental Protocols

The following is a detailed protocol for conducting the NOR test to evaluate the effects of this compound.

Materials and Apparatus
  • Subjects: Male C57BL/6J mice (7-8 weeks old).[1]

  • Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Test Arena: A square open-field box (e.g., 40 x 40 x 40 cm) made of non-porous material for easy cleaning.[9]

  • Objects: Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: two identical metal cylinders). Objects should be of similar size and complexity, and heavy enough that mice cannot displace them.[9]

  • Data Acquisition: A video camera mounted above the arena, connected to a computer with tracking software (e.g., EthoVision XT).

  • This compound: Synthesized or procured from a reputable supplier. To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Cleaning Solution: 70% ethanol to clean the arena and objects between trials to eliminate olfactory cues.[9]

Experimental Procedure

The NOR test consists of three phases: Habituation, Training (Familiarization), and Testing.

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training and Testing cluster_training Training Trial (T1) cluster_testing Testing Trial (T2) Habituation Place mouse in empty arena (30 min) Dosing Administer this compound or Vehicle (e.g., 60 min prior to T1) T1_Phase Place mouse in arena with two identical objects (A + A) (5 min) Dosing->T1_Phase ITI Inter-Trial Interval (ITI) (e.g., 3 hours) T1_Phase->ITI T2_Phase Place mouse in arena with one familiar and one novel object (A + B) (5 min) ITI->T2_Phase Analysis Data Analysis: - Record exploration time for each object - Calculate Discrimination Index (D2) T2_Phase->Analysis

Caption: Experimental Workflow for the NOR Test.

Phase 1: Habituation (Day 1)

  • Transport mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[7][10]

  • Gently place each mouse individually into the empty test arena.

  • Allow the mouse to freely explore the arena for 30 minutes.[1]

  • After the habituation period, return the mouse to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each mouse.

Phase 2: Training/Familiarization Trial (T1) (Day 2)

  • Administer this compound or vehicle orally (p.o.) at the desired dose. The timing of administration should be consistent (e.g., 60 minutes before T1).

  • Place two identical objects (Object A) in opposite corners of the arena.

  • Gently place the mouse in the center of the arena, facing away from the objects.

  • Allow the mouse to explore the objects for 5 minutes.[1][9]

  • Record the session using the video tracking system. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it (sniffing, touching).

  • At the end of the trial, return the mouse to its home cage.

  • Clean the arena and objects with 70% ethanol.

Phase 3: Testing Trial (T2) (Day 2)

  • After a specific inter-trial interval (ITI), for example, 3 hours, the testing trial begins.[1] A longer ITI is used to challenge memory and is more likely to reveal the effects of a cognitive enhancer.

  • In the arena, replace one of the familiar objects (Object A) with a novel object (Object B). The position of the novel object should be counterbalanced across animals.

  • Place the mouse back into the center of the arena.

  • Allow the mouse to explore for 5 minutes, and record the session.

  • At the end of the trial, return the mouse to its home cage.

  • Clean the arena and all objects thoroughly with 70% ethanol.

Data Analysis
  • Using the tracking software, quantify the amount of time each mouse spent exploring each object during both T1 and T2.

  • Calculate the Discrimination Index (D2) for the testing trial (T2) using the following formula:

    • D2 = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) [1]

  • A positive D2 value indicates a preference for the novel object, suggesting that the mouse remembers the familiar object. A D2 score of zero indicates no preference.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the D2 scores between the different treatment groups (vehicle vs. This compound doses).

Conclusion

The novel object recognition test is a valuable tool for assessing the pro-cognitive effects of this compound. The provided protocols, when meticulously followed, can yield reliable and reproducible data for evaluating the potential of this compound as a cognitive enhancer. The mechanism of action, involving the potentiation of NMDA receptor function through DAAO inhibition, provides a strong rationale for its use in ameliorating memory deficits. While preclinical findings are promising, it is important to note that clinical trial results for this compound in treating cognitive impairment in schizophrenia have been mixed, with a recent Phase 2 study failing to meet its primary endpoint.[11][12] Nevertheless, the NOR paradigm remains a crucial component of the preclinical characterization of compounds targeting cognitive domains.

References

Application Notes and Protocols: Assessing Social Interaction in Animal Models Treated with Luvadaxistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] The primary mechanism of action of this compound involves the inhibition of DAAO, which leads to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] By enhancing NMDA receptor neurotransmission, this compound is being investigated for its therapeutic potential in treating cognitive and social deficits associated with neurological and psychiatric disorders, such as schizophrenia.[1][3][4] Preclinical studies in rodent models have demonstrated that this compound can ameliorate social interaction deficits.[1][5]

These application notes provide detailed protocols for assessing the effects of this compound on social interaction in commonly used animal models. The included methodologies, data presentation guidelines, and visual diagrams are intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound and similar compounds on social behavior.

Mechanism of Action: this compound and NMDA Receptor Modulation

This compound's therapeutic potential stems from its ability to modulate the glutamate system, a key excitatory neurotransmitter network in the brain. The signaling pathway is initiated by the inhibition of DAAO, which is highly expressed in the cerebellum and other brain regions.[1][3] This inhibition prevents the degradation of D-serine, leading to its accumulation. D-serine then acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activation by glutamate. This enhanced NMDA receptor signaling is thought to underlie the pro-social effects observed with this compound treatment.

Luvadaxistat_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds DAAO DAAO D_Serine_A D-Serine DAAO->D_Serine_A Degrades D_Serine_A->NMDA_R Binds (Co-agonist) This compound This compound This compound->DAAO Inhibits Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., mTOR pathway) Ca_Influx->Downstream Social_Behavior Modulation of Social Behavior Downstream->Social_Behavior

This compound's mechanism of action.

Experimental Protocols

Two primary animal models have been utilized to assess the pro-social effects of this compound: the socially withdrawn BALB/c mouse strain and the Poly(I:C)-induced maternal immune activation model, which produces offspring with social deficits.

Social Interaction in BALB/c Mice

The BALB/c mouse strain is known for its inherent susceptibility to stress and social withdrawal, making it a suitable model for evaluating anxiolytic and pro-social compounds.

Materials:

  • Male BALB/c mice (9-10 weeks old)

  • Standard mouse housing cages

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video recording and analysis software (e.g., EthoVision XT)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Animal Acclimation: House mice individually for at least one week before testing to increase their motivation for social interaction.

  • Dosing: Administer this compound or vehicle control orally (p.o.) at the desired dose and time point before the test. Both acute (e.g., 1 and 3 mg/kg) and chronic (e.g., 0.01-3 mg/kg for 14 days) dosing regimens have been evaluated.[5]

  • Habituation: Place the test mouse in the center of the open field arena and allow it to habituate for 5-10 minutes.

  • Social Interaction Test: Introduce a novel, weight-matched, and unfamiliar male mouse (intruder) into the arena.

  • Recording: Record the interaction for a set period, typically 10 minutes.

  • Data Analysis: Score the cumulative duration of active social behaviors, including sniffing, chasing, and grooming of the intruder mouse by the resident mouse.

Poly(I:C)-Induced Maternal Immune Activation Model

Maternal immune activation (MIA) induced by Polyinosinic:polycytidylic acid (Poly(I:C)), a viral mimetic, in pregnant dams results in offspring that exhibit behavioral abnormalities, including social deficits, relevant to schizophrenia.

Materials:

  • Time-mated pregnant C57BL/6 mice

  • Poly(I:C) solution

  • Saline solution (control)

  • Offspring from Poly(I:C) and saline-treated dams

  • Three-chamber social interaction apparatus

  • Video recording and analysis software

  • This compound solution

  • Vehicle control solution

Procedure:

  • Maternal Immune Activation: On gestational day 15, administer a single intraperitoneal (i.p.) injection of Poly(I:C) or saline to the pregnant dams.

  • Offspring Rearing: Allow the dams to give birth and wean the pups normally. The offspring will be used for behavioral testing in adulthood.

  • Dosing: Administer this compound or vehicle control (p.o.) to the adult offspring at the desired dose (e.g., 3 mg/kg) prior to testing.[6]

  • Three-Chamber Social Interaction Test:

    • Habituation: Place the test mouse in the center chamber of the three-chamber apparatus and allow it to explore all three chambers for 10 minutes.

    • Sociability Phase: Place a novel, unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Data Analysis: Measure the time spent in each of the three chambers and the time spent sniffing each wire cage. A sociability index can be calculated as (Time with Stranger 1 - Time with empty cage) / (Time with Stranger 1 + Time with empty cage).

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral Testing cluster_3 Data Analysis Model_Selection Select Animal Model (e.g., BALB/c or Poly(I:C)) Induction Induce Social Deficit (if applicable, e.g., Poly(I:C)) Model_Selection->Induction Dosing Administer this compound or Vehicle Control Model_Selection->Dosing Habituation Habituation to Test Arena Dosing->Habituation Social_Test Social Interaction Assay (e.g., SI Test or 3-Chamber Test) Habituation->Social_Test Data_Collection Video Recording and Behavioral Scoring Social_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

General experimental workflow.

Data Presentation

Quantitative data from social interaction studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of Acute this compound Treatment on Social Interaction in BALB/c Mice
Treatment GroupDose (mg/kg)nSocial Interaction Time (seconds, Mean ± SEM)p-value vs. Vehicle
Vehicle-10[Insert Data]-
This compound110[Insert Data][Insert p-value]
This compound310[Insert Data][Insert p-value]
Table 2: Effect of Chronic this compound Treatment on Social Interaction in BALB/c Mice
Treatment GroupDose (mg/kg/day)nSocial Interaction Time (seconds, Mean ± SEM)p-value vs. Vehicle
Vehicle-10[Insert Data]-
This compound0.0110[Insert Data][Insert p-value]
This compound0.0310[Insert Data][Insert p-value]
This compound0.110[Insert Data][Insert p-value]
This compound1.010[Insert Data][Insert p-value]
This compound3.010[Insert Data][Insert p-value]
Table 3: Effect of Acute this compound Treatment on Sociability in the Poly(I:C) Model
Maternal TreatmentOffspring TreatmentDose (mg/kg)nSociability Index (Mean ± SEM)p-value vs. Saline/Vehiclep-value vs. Poly(I:C)/Vehicle
SalineVehicle-12[Insert Data]--
Poly(I:C)Vehicle-12[Insert Data][Insert p-value]-
Poly(I:C)This compound312[Insert Data][Insert p-value][Insert p-value]

Logical Relationships in Experimental Design

The experimental design aims to establish a causal link between this compound treatment and the reversal of social deficits in animal models. This involves comparing the behavior of this compound-treated animals to both vehicle-treated control animals and vehicle-treated animals with induced social deficits.

Logical_Relationships cluster_0 Control Group cluster_1 Disease Model Group cluster_2 Treatment Group Healthy_Vehicle Healthy Animal + Vehicle Healthy_Behavior Normal Social Behavior Healthy_Vehicle->Healthy_Behavior Establishes Baseline Deficit_Behavior Impaired Social Behavior Model_Vehicle Social Deficit Model + Vehicle Model_Vehicle->Deficit_Behavior Confirms Model Restored_Behavior Restored Social Behavior Model_this compound Social Deficit Model + this compound Model_this compound->Restored_Behavior Assesses Efficacy

Logical relationships in the experimental design.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for assessing the impact of this compound on social interaction in preclinical animal models. By employing standardized methodologies and clear data presentation, researchers can generate reliable and reproducible results to further elucidate the therapeutic potential of DAAO inhibitors for social deficits in neuropsychiatric disorders.

References

Application Notes and Protocols for Biomarker Development in Luvadaxistat Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Luvadaxistat and the Rationale for Biomarker Development

This compound (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] The primary mechanism of action of this compound is the inhibition of DAAO, which leads to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] The glutamatergic hypothesis of schizophrenia suggests that hypofunction of the NMDA receptor is a key contributor to the pathophysiology of the disease, including its negative and cognitive symptoms.[1][4] By increasing D-serine levels, this compound is proposed to enhance NMDA receptor signaling, thereby offering a potential therapeutic approach for schizophrenia and other neurological disorders with NMDA receptor dysregulation.[1][3]

The development of robust biomarkers to track this compound's target engagement and pharmacodynamic effects is crucial for successful clinical development. These biomarkers are essential for confirming the mechanism of action in humans, guiding dose selection, and identifying patient populations most likely to respond to treatment. This document provides detailed application notes and protocols for key biomarkers relevant to this compound's therapeutic activity.

Primary Pharmacodynamic Biomarker: D-serine Quantification

The most direct pharmacodynamic biomarker for this compound is the measurement of D-serine levels in biological matrices. Inhibition of DAAO is expected to cause a dose-dependent increase in D-serine concentrations.

Quantitative Data Summary: D-serine Levels

The following table summarizes representative data on the effect of this compound on D-serine levels from preclinical and clinical studies.

BiomarkerSpecies/ PopulationMatrixThis compound Dose% Change from Baseline (Mean)Reference
D-serineRatCerebellum10 mg/kgMaximal effect at 10h post-dose[1]
D-serineRatPlasmaDose-dependent increaseNot specified[1]
D-serineRatCSFDose-dependent increaseNot specified[1]
D-serineHuman (Schizophrenia)Plasma50 mg16.5% to 32.4%[5]
D-serineHuman (Schizophrenia)Plasma500 mg11.3% to 36.4%[5]
Experimental Protocol: Quantification of D-serine in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of D-serine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • D-serine and L-serine analytical standards

  • Stable isotope-labeled internal standard (e.g., D-serine-d3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • Protein precipitation plates or tubes

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 96-well plate or microcentrifuge tubes, add 50 µL of plasma sample.

  • Add 10 µL of internal standard solution (D-serine-d3 in water).

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Chiral column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC V2, 5 µm, 2.1 x 150 mm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • D-serine: Q1/Q3 (e.g., 106.1/60.1)

    • L-serine: Q1/Q3 (e.g., 106.1/60.1)

    • D-serine-d3: Q1/Q3 (e.g., 109.1/63.1)

4. Data Analysis:

  • Generate a standard curve using known concentrations of D-serine.

  • Calculate the peak area ratio of D-serine to the internal standard.

  • Determine the concentration of D-serine in the plasma samples by interpolating from the standard curve.

Target Engagement Biomarker: DAAO Enzyme Occupancy

DAAO enzyme occupancy assays are used to measure the degree to which this compound is bound to its target enzyme in the brain. This is a critical measure of target engagement.

Quantitative Data Summary: DAAO Enzyme Occupancy
BiomarkerSpeciesBrain RegionThis compound DoseED50Reference
DAAO Enzyme OccupancyMouseCerebellumDose-dependent0.93 mg/kg[1]
Experimental Protocol: Ex Vivo DAAO Enzyme Occupancy in Rodent Brain

This protocol describes a method for determining DAAO enzyme occupancy in the rodent brain using a tracer displacement approach.

1. Materials and Reagents:

  • This compound

  • A suitable DAAO radiotracer (e.g., a compound with high affinity for DAAO that can be radiolabeled) or a non-radioactive tracer for LC-MS/MS detection (e.g., PGM019260).[1]

  • Vehicle for drug administration

  • Rodents (mice or rats)

  • Brain homogenization buffer

  • Scintillation fluid and counter (for radiotracer) or LC-MS/MS system (for non-radioactive tracer)

2. Experimental Procedure:

  • Dose animals with this compound at various concentrations or a vehicle control.

  • At a specified time point after dosing, administer the DAAO tracer.

  • After a suitable incubation period for the tracer to reach equilibrium, euthanize the animals and rapidly dissect the brain.

  • Isolate the cerebellum (high DAAO expression) and a reference region with low or no DAAO expression (e.g., cortex).[1]

  • Homogenize the brain tissues in a suitable buffer.

  • Measure the concentration of the tracer in the cerebellum and reference region homogenates using either liquid scintillation counting or LC-MS/MS.

3. Data Analysis:

  • Calculate the specific binding of the tracer in the cerebellum by subtracting the non-specific binding (measured in the reference region) from the total binding.

  • Determine the percent DAAO occupancy for each this compound dose group using the following formula: % Occupancy = (1 - (Specific binding in treated animals / Specific binding in vehicle-treated animals)) * 100

  • Calculate the ED50 (the dose required to achieve 50% enzyme occupancy).

Secondary Biomarkers: Kynurenine Pathway Metabolites

Recent evidence suggests a link between DAAO and the kynurenine pathway of tryptophan metabolism. DAAO can metabolize D-tryptophan to D-kynurenine, which is a precursor to the neuroactive metabolite kynurenic acid (KYNA).[2] Therefore, monitoring key metabolites of the kynurenine pathway can provide additional insights into the broader neurochemical effects of this compound.

Quantitative Data Summary: Kynurenine Pathway Metabolites
BiomarkerSpeciesMatrixInterventionEffectReference
Kynurenic Acid (KYNA)MouseLiver, PlasmaD-tryptophan administrationIncreased KYNA levels[2]
Kynurenic Acid (KYNA)MouseLiver, PlasmaD-tryptophan + DAAO inhibitorReduced KYNA production[2]
Experimental Protocol: Quantification of Kynurenine and Tryptophan in Human Plasma by HPLC

This protocol describes a method for the simultaneous quantification of kynurenine and tryptophan in human plasma using high-performance liquid chromatography (HPLC) with UV detection.[6]

1. Materials and Reagents:

  • L-kynurenine and L-tryptophan analytical standards

  • Perchloric acid (PCA)

  • Sodium acetate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Human plasma (K2-EDTA)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of 3 M PCA to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 15 mM sodium acetate buffer (pH 4.0) with 3% ACN

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at 365 nm (for kynurenine) and 280 nm (for tryptophan)

  • Injection Volume: 20 µL

4. Data Analysis:

  • Generate standard curves for kynurenine and tryptophan.

  • Determine the concentrations of kynurenine and tryptophan in the plasma samples by comparing their peak areas to the respective standard curves.

  • Calculate the kynurenine/tryptophan ratio, which is an indicator of IDO1/TDO2 enzyme activity.

Electrophysiological Biomarkers of NMDA Receptor Modulation

Electrophysiological measures such as Mismatch Negativity (MMN) and the Auditory Steady-State Response (ASSR) are non-invasive biomarkers that can assess the integrity of cortical circuits regulated by NMDA receptors. Deficits in these measures are well-documented in schizophrenia and can be modulated by drugs that enhance NMDA receptor function.

Quantitative Data Summary: Electrophysiological Biomarkers
BiomarkerPopulationThis compound DoseEffectReference
Mismatch Negativity (MMN)Schizophrenia50 mgNominally significant improvement[7]
Mismatch Negativity (MMN)Schizophrenia500 mgNo significant effect[7]
Auditory Steady-State Response (ASSR) at 40 HzSchizophrenia50 mgStatistical trend to improvement[7]
Auditory Steady-State Response (ASSR) at 40 HzSchizophrenia500 mgNo significant effect[7]
Experimental Protocol: Mismatch Negativity (MMN)

1. Paradigm:

  • A passive auditory oddball paradigm is used.

  • A sequence of standard auditory stimuli (e.g., 1000 Hz tones) is presented, interspersed with infrequent deviant stimuli (e.g., 1200 Hz tones or tones of a different duration).

  • Stimuli are presented while the participant is engaged in a task that directs their attention away from the sounds (e.g., watching a silent movie).

2. EEG Recording:

  • Continuous EEG is recorded from a multi-channel EEG cap (e.g., 64 channels) according to the 10-20 international system.

  • An electrode placed on the nose or mastoid is used as a reference.

  • Vertical and horizontal electrooculograms (EOG) are recorded to monitor eye movements.

  • Impedances are kept below 5 kΩ.

  • The EEG signal is amplified and digitized at a sampling rate of at least 500 Hz.

3. Data Analysis:

  • The continuous EEG data is filtered (e.g., 0.5-30 Hz bandpass) and segmented into epochs time-locked to the onset of the standard and deviant stimuli.

  • Epochs contaminated by eye movements or other artifacts are rejected.

  • The epochs for the standard and deviant stimuli are averaged separately.

  • The MMN waveform is obtained by subtracting the averaged waveform for the standard stimuli from the averaged waveform for the deviant stimuli.

  • The MMN is typically measured as the mean amplitude in a time window of 100-250 ms post-stimulus at fronto-central electrode sites (e.g., Fz, FCz).

Experimental Protocol: Auditory Steady-State Response (ASSR)

1. Paradigm:

  • The ASSR is elicited by presenting trains of auditory clicks or amplitude-modulated tones at a specific frequency, typically 40 Hz, to entrain neural oscillations in the gamma band.

  • Stimuli are presented binaurally through headphones.

2. EEG Recording:

  • EEG is recorded similarly to the MMN protocol.

3. Data Analysis:

  • The continuous EEG data is epoched time-locked to the onset of the auditory stimulus trains.

  • Artifact rejection is performed.

  • Time-frequency analysis is conducted on the epochs to quantify the power and phase-locking of the EEG signal at the stimulation frequency (40 Hz).

  • The primary outcome measures are the 40 Hz power and the inter-trial phase coherence (a measure of phase-locking).

Visualizations

Luvadaxistat_Mechanism_of_Action cluster_0 This compound Action cluster_1 Metabolic Pathway cluster_2 Synaptic Effect This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Metabolizes NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Glutamate_Signaling Enhanced Glutamate Signaling NMDA_Receptor->Glutamate_Signaling

Caption: this compound's mechanism of action.

D_Serine_Quantification_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis end End: D-Serine Concentration data_analysis->end

Caption: Workflow for D-serine quantification.

Kynurenine_Pathway_and_DAAO Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO D_Tryptophan D-Tryptophan D_Kynurenine D-Kynurenine D_Tryptophan->D_Kynurenine DAAO KYNA Kynurenic Acid (KYNA) Kynurenine->KYNA KAT D_Kynurenine->KYNA DAAO / KAT IDO_TDO IDO/TDO DAAO DAAO KAT KAT

References

Troubleshooting & Optimization

Overcoming the inverted U-shaped dose-response of Luvadaxistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luvadaxistat. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and overcoming its characteristic inverted U-shaped dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the oxidative deamination of D-serine, a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, plasma, and cerebrospinal fluid.[1][2] This enhancement of D-serine is intended to potentiate NMDA receptor signaling, which is hypothesized to be hypofunctional in conditions like schizophrenia.[1][3]

Q2: An inverted U-shaped dose-response has been observed with this compound. What does this mean?

A2: An inverted U-shaped dose-response, also known as a non-monotonic dose-response, means that the therapeutic effect of this compound increases with dose up to a certain point, after which higher doses lead to a diminished or absent effect.[4][5] This phenomenon has been observed in both preclinical rodent models and human clinical trials for cognitive impairment associated with schizophrenia.[4][6][7] Low to moderate doses of this compound have shown efficacy, while higher doses have been less effective or ineffective.[4][7]

Q3: What is the proposed explanation for the inverted U-shaped dose-response of this compound?

A3: The prevailing hypothesis is that there is an optimal range for NMDA receptor co-agonist site occupancy to achieve a therapeutic effect.[1][6] Insufficient stimulation (at very low doses) or overstimulation (at high doses) of the NMDA receptor may be suboptimal for improving synaptic plasticity and cognitive function.[1] This suggests a narrow therapeutic window for modulating glutamatergic tone.[1] The relationship between glutamatergic activity and cognitive function is often described by the Yerkes-Dodson law, which posits that performance increases with arousal only up to a point, beyond which it decreases.[1]

Q4: Have clinical trials with this compound been successful?

A4: Clinical trial results for this compound have been mixed. The Phase 2 INTERACT study showed that a 50 mg dose of this compound met secondary endpoints for cognitive performance, while higher doses (125 mg and 500 mg) did not.[8][9][10] However, the subsequent Phase 2 ERUDITE study failed to meet its primary endpoint for improving cognitive impairment in patients with schizophrenia.[11] Takeda also terminated a Phase 2 trial (ERUDITE) in schizophrenia as it failed to meet the primary endpoint.[12]

Troubleshooting Guides

Issue 1: Difficulty replicating pro-cognitive effects in preclinical models.

Possible Cause: The dose range selected may be outside the optimal therapeutic window.

Troubleshooting Steps:

  • Conduct a wide-range dose-response study: It is crucial to test a broad range of doses, including very low doses, to fully characterize the dose-response curve.[13] Preclinical studies have shown efficacy at doses as low as 0.001 mg/kg with chronic administration in mice.[1][4]

  • Consider the dosing regimen (acute vs. chronic): Chronic administration of this compound has been shown to be more potent and to induce a leftward shift in the dose-response curve, suggesting a sensitization effect.[4][14] If acute dosing is not yielding results, a sub-chronic or chronic dosing paradigm may be necessary.

  • Monitor relevant biomarkers: Measure D-serine levels in the plasma, cerebrospinal fluid (CSF), and brain tissue to confirm target engagement and to correlate with behavioral outcomes. This can help determine if the administered doses are having the intended pharmacodynamic effect.[1]

Issue 2: Inconsistent results in long-term potentiation (LTP) experiments.

Possible Cause: Similar to behavioral studies, LTP has shown an inverted U-shaped response to this compound.

Troubleshooting Steps:

  • Titrate doses carefully: In ex vivo hippocampal slice preparations from mice dosed sub-chronically, low doses (0.001 and 0.01 mg/kg) of this compound increased LTP, whereas higher doses (0.1 and 10 mg/kg) decreased LTP.[1][4] Acute administration in one study did not significantly affect LTP.[1]

  • Control for timing of administration and slice preparation: Ensure a consistent time interval between the final dose of this compound and the preparation of hippocampal slices for LTP recording to minimize variability in drug exposure.

  • Assess baseline synaptic function: Before inducing LTP, evaluate baseline synaptic transmission (e.g., input-output curves, paired-pulse facilitation) to ensure there are no confounding effects of the drug on basal synaptic properties.

Data Presentation

Table 1: Summary of this compound Dose-Response in Preclinical Studies

Model SystemDosing RegimenEffective Dose RangeIneffective/Detrimental High Dose RangeOutcome MeasureCitation
Mice (Novel Object Recognition)Chronic0.003 - 0.1 mg/kg0.3 - 1 mg/kgImproved cognition[4]
Mice (Hippocampal Slices)Sub-chronic (14 days)0.001 - 0.01 mg/kg0.1 - 10 mg/kgIncreased Long-Term Potentiation (LTP)[1][4]
Rats (Cerebellar d-serine)Acute1, 3, 10 mg/kg (dose-dependent increase)N/AIncreased d-serine levels[2]

Table 2: Summary of this compound Dose-Response in Clinical Trials for Schizophrenia

Study NameDoses TestedEfficacious Dose(s) for CognitionInefficacious Doses for CognitionPrimary Cognitive EndpointCitation
INTERACT (Phase 2)50 mg, 125 mg, 500 mg50 mg125 mg, 500 mgBrief Assessment of Cognition in Schizophrenia (BACS)[7][8]
Biomarker Study (Phase 2a)50 mg, 500 mg50 mg500 mgMismatch Negativity (MMN)[6]
ERUDITE (Phase 2)Not specified in provided resultsFailed to meet primary endpointFailed to meet primary endpointNot specified in provided results[11]

Experimental Protocols

Protocol 1: General Procedure for a Preclinical Dose-Response Study of this compound on Cognition

  • Animal Model: Select a relevant rodent model for cognitive impairment (e.g., poly(I:C)-treated mice for neurodevelopmental deficits).

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Prepare a range of concentrations to deliver doses spanning several orders of magnitude (e.g., 0.001, 0.01, 0.1, 1, 10 mg/kg).

  • Dosing Regimen: Administer this compound or vehicle orally (p.o.) once daily for a predetermined period (e.g., 14 days for a sub-chronic study).

  • Behavioral Testing: On the final day of dosing, or shortly after, conduct a cognitive behavioral test such as the Novel Object Recognition (NOR) task or the Attentional Set-Shifting Task (ASST).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of each dose group to the vehicle control group.

Mandatory Visualizations

Luvadaxistat_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds DAAO DAAO D_Serine_pool D-Serine DAAO->D_Serine_pool D_Serine_pool->NMDA_Receptor Co-agonist Binding This compound This compound This compound->DAAO

Caption: Mechanism of action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model & Dose Range B Prepare this compound & Vehicle Solutions A->B C Administer Doses (Acute or Chronic) B->C D Conduct Behavioral/ Physiological Assay C->D E Collect & Analyze Data D->E F Plot Dose-Response Curve E->F G Identify Optimal Dose Window F->G

Caption: Experimental workflow for a dose-response study.

Inverted_U_Logic cluster_response Biological Response cluster_effect Therapeutic Effect Dose This compound Dose LowDose Low Dose Dose->LowDose OptimalDose Optimal Dose Dose->OptimalDose HighDose High Dose Dose->HighDose SuboptimalEffect Suboptimal Effect (Insufficient NMDA-R activation) LowDose->SuboptimalEffect MaximalEffect Maximal Effect (Optimal NMDA-R activation) OptimalDose->MaximalEffect ReducedEffect Reduced/No Effect (NMDA-R over-stimulation/ receptor desensitization) HighDose->ReducedEffect

References

Managing sensitization effects of chronic Luvadaxistat administration

Author: BenchChem Technical Support Team. Date: November 2025

Luvadaxistat Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical and clinical research. It provides detailed information on managing and understanding the sensitization effects observed during chronic administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO)[1][2]. The primary function of DAAO is to metabolize D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the bioavailability of D-serine in the central nervous system, which in turn enhances NMDA receptor signaling[1][3]. This mechanism has been investigated for its potential to improve cognitive and social deficits[1].

Q2: What is meant by the "sensitization effect" of chronic this compound administration?

A2: The sensitization effect refers to the observation in preclinical rodent models where chronic (e.g., 14-day) administration of this compound leads to an increase in its potency[4]. This is characterized by a "leftward shift" in the dose-response curve, meaning that lower doses of the compound become effective at producing a therapeutic effect compared to acute (single-dose) administration[1][3]. This effect is believed to be linked to changes in neuronal plasticity rather than drug accumulation[1].

Q3: Does the sensitization effect from chronic dosing alter the pharmacokinetic profile of this compound?

A3: No. Studies in rodents were conducted to investigate the cause of the observed sensitization. The results showed no significant changes in D-serine levels in plasma, cerebrospinal fluid (CSF), or the cerebellum after chronic dosing. Furthermore, in vivo DAAO enzyme occupancy levels did not change with chronic administration[1]. This suggests that the sensitization effect is not due to pharmacokinetic factors like drug accumulation but is more likely a pharmacodynamic adaptation related to enhanced synaptic plasticity[1][3].

Q4: Has this compound been successful in clinical trials?

A4: Despite promising preclinical results, this compound did not meet its primary endpoints in Phase 2 clinical trials for treating cognitive impairment associated with schizophrenia (the ERUDITE study) or for the negative symptoms of schizophrenia (the INTERACT study)[5][6][7][8]. Consequently, Neurocrine Biosciences announced the halt of further development for these indications[5][7].

Q5: What is the characteristic dose-response relationship observed with chronic this compound administration in preclinical models?

A5: In some preclinical cognitive tests, such as the Novel Object Recognition (NOR) task, chronic this compound administration exhibits an inverted U-shaped dose-response curve[4]. This means that efficacy is observed at low-to-moderate doses, but is lost at higher doses[1][4]. This phenomenon, combined with the leftward shift from sensitization, requires careful dose selection in long-term studies.

Troubleshooting Guide

Issue 1: My chronic-dosing this compound experiment is showing a loss of efficacy at a previously effective dose.

  • Possible Cause: You may be observing the inverted U-shaped dose-response effect that can emerge with chronic administration. The sensitization effect may have shifted the therapeutic window, making your previously optimal dose now supratherapeutic and thus ineffective.

  • Troubleshooting Steps:

    • Review Dosing Range: Compare your current dose with published preclinical data. In the NOR test, for example, chronic doses of 0.3 mg/kg and 1 mg/kg were found to be ineffective, while lower doses (0.003–0.1 mg/kg) were efficacious[4].

    • Conduct a Dose-Response Study: Perform a dose-response study with a wider range of lower concentrations to re-establish the minimally effective dose and the peak of the efficacy curve.

    • Assess Plasticity Markers: If feasible, measure markers of synaptic plasticity, such as long-term potentiation (LTP) in hippocampal slices. Preclinical work showed that low chronic doses of this compound increased LTP, while high doses decreased it, correlating with the behavioral outcomes[1].

Issue 2: I am observing high variability in my experimental results during a long-term study.

  • Possible Cause: The sensitization to this compound may develop at different rates across subjects. This was a confounding factor in clinical trials, where large variability in cognitive measures was observed[5][6].

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of subjects per group can help to mitigate the impact of inter-individual variability and increase statistical power.

    • Stratify Subjects: If possible, stratify subjects based on baseline performance in the intended behavioral task. This can help to balance groups and reduce baseline-related variability.

    • Monitor Plasma/Tissue Levels: Although sensitization is not believed to be due to accumulation, confirming consistent compound exposure across subjects can rule out pharmacokinetic variability as a contributing factor.

Issue 3: An acute this compound dose was effective, but the same dose in a chronic study is not showing the expected enhancement.

  • Possible Cause: This is the hallmark of the sensitization and inverted U-shaped dose-response phenomena. The dose that was effective acutely may now be on the descending (ineffective) arm of the dose-response curve due to increased potency from chronic administration.

  • Troubleshooting Steps:

    • Initiate a Washout Period: Cease administration of this compound and allow for a sufficient washout period. Re-administering an acute dose after washout should restore the original effect if the change was due to pharmacodynamic adaptation.

    • Test Lower Doses: As described in Issue 1, the most critical step is to test a range of significantly lower doses to identify the new, more potent therapeutic window.

Data Presentation: Preclinical Sensitization Effects

The following tables summarize the dose-dependent effects of acute versus chronic this compound administration in key preclinical rodent models as reported by Fradley et al. (2023)[1][4].

Table 1: Novel Object Recognition (NOR) Task in Rats

Dosing RegimenDose (mg/kg)OutcomeSensitization Observed?Inverted U-Shape?
Acute 0.3 - 3EfficaciousN/ANo
Chronic (14 days) 0.003 - 0.1EfficaciousYes (Leftward shift from acute)Yes
Chronic (14 days) 0.3 - 1Not EfficaciousYes (Leftward shift from acute)Yes

Table 2: Attentional Set-Shifting Task (ASST) in PCP-Impaired Rats

Dosing RegimenDose (mg/kg)OutcomeSensitization Observed?Inverted U-Shape?
Acute 1 - 3EfficaciousN/ANo
Chronic (14 days) 0.1 - 1EfficaciousYes (Leftward shift from acute)No

Experimental Protocols

Protocol 1: Assessing Sensitization Using the Novel Object Recognition (NOR) Task

This protocol is adapted from methodologies described for this compound studies[1].

  • Animals: Male Wistar rats (240-280 g).

  • Habituation: Allow rats to explore an empty testing arena (e.g., 40x40x40 cm) for 5 minutes on two consecutive days prior to the experiment.

  • Dosing Groups:

    • Vehicle (e.g., water), administered orally (PO).

    • This compound (Chronic, Low Dose): 0.01 mg/kg, PO.

    • This compound (Chronic, High Dose): 1 mg/kg, PO.

    • Administer doses once daily for 14 consecutive days.

  • Training Phase (Day 15):

    • One hour after the final dose, place two identical objects (T1 and T2) in the arena.

    • Allow each rat to explore the objects for 3 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.

  • Testing Phase (Day 15):

    • After a 24-hour inter-trial interval, return the rat to the arena.

    • The arena now contains one familiar object from the training phase and one novel object.

    • Allow the rat to explore for 3 minutes and record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates successful memory of the familiar object. Compare the DI across treatment groups using an appropriate statistical test (e.g., ANOVA). A significant increase in DI in the low-dose group compared to vehicle, and no significant difference in the high-dose group, would confirm the sensitization and inverted U-shaped response.

Protocol 2: Measurement of D-serine Levels and DAAO Occupancy

This protocol is a generalized workflow to verify that sensitization is not due to pharmacokinetics[1].

  • Chronic Dosing: Dose animals with vehicle or this compound daily for 14 days.

  • Sample Collection: At a specific time point after the final dose (e.g., 6 hours), collect blood (for plasma), CSF, and brain tissue (e.g., cerebellum).

  • D-serine Measurement:

    • Process plasma, CSF, and homogenized cerebellar tissue.

    • Use a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to quantify D-serine concentrations.

  • DAAO Enzyme Occupancy:

    • Administer a radiolabeled tracer that binds to DAAO (e.g., [18F]PGM019260, as used in the original studies) to a separate cohort of chronically-dosed animals.

    • Use positron emission tomography (PET) imaging or ex vivo tissue analysis to measure the displacement of the tracer by this compound.

    • Calculate the percentage of DAAO enzyme occupancy.

  • Analysis: Compare D-serine levels and DAAO occupancy between acutely and chronically dosed groups. An absence of significant difference supports a pharmacodynamic mechanism for sensitization.

Visualizations

Signaling Pathway

Luvadaxistat_MoA cluster_0 This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits DSerine_metabolism D-Serine Metabolism DSerine ↑ D-Serine Levels DAAO->DSerine Degrades NMDA_R NMDA Receptor DSerine->NMDA_R Co-agonist Plasticity ↑ Synaptic Plasticity (e.g., LTP) NMDA_R->Plasticity Activates Cognitive Pro-Cognitive Effects Plasticity->Cognitive

Caption: Mechanism of Action of this compound.

Experimental Workflow

Chronic_Dosing_Workflow start Start: Select Animal Model & Dosing Groups habituation Day 1-2: Habituation to Arena start->habituation dosing Day 3-16: Chronic Daily Dosing (14 Days) habituation->dosing behavior Day 17: Behavioral Testing (e.g., NOR) dosing->behavior tissue Post-Behavior: Tissue Collection (Brain, Plasma, CSF) behavior->tissue analysis Data Analysis: Behavioral & Biochemical tissue->analysis

Caption: Workflow for a chronic this compound behavioral study.

Troubleshooting Logic

Troubleshooting_Logic start Observation: Loss of Efficacy in Chronic Study q1 Is the dose high relative to published chronic data? start->q1 a1_yes Action: Test a range of lower doses. (e.g., 10-100x lower) q1->a1_yes Yes a1_no Consider other factors: Assay variability, subject health q1->a1_no No result Result: Re-establish therapeutic window a1_yes->result

Caption: Troubleshooting unexpected loss of efficacy.

References

Navigating Luvadaxistat Clinical Trial Data: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Luvadaxistat, interpreting clinical trial data, particularly from studies with failed primary endpoints, is a critical exercise. This technical support center provides a comprehensive analysis of key this compound clinical trials, offering troubleshooting guidance and frequently asked questions to inform future experimental design.

This compound, a selective inhibitor of the D-amino acid oxidase (DAAO) enzyme, was developed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling by increasing synaptic levels of D-serine, an NMDA receptor co-agonist. Despite a strong preclinical rationale, this compound has faced challenges in clinical development, with several Phase 2 trials failing to meet their primary endpoints. This resource delves into the available data from these trials to provide actionable insights for the scientific community.

Quantitative Data Summary from Key Clinical Trials

The following tables summarize the primary and secondary endpoint data from three key clinical trials of this compound: the ERUDITE and INTERACT studies in schizophrenia-related cognitive impairment and a Phase 2 trial in Friedreich's ataxia.

Table 1: ERUDITE Trial (NCT05182476) - Cognitive Impairment in Schizophrenia

EndpointMeasureResultp-valueNotes
Primary Improvement in Cognitive ImpairmentFailed to Meet Endpoint Not Publicly AvailableThe study sponsor, Neurocrine Biosciences, reported that the trial failed to replicate the cognitive endpoint data from the INTERACT study. This was attributed to significant variability in cognitive measures and a potential imbalance in baseline characteristics of the enrolled subjects.[1]

Table 2: INTERACT Trial (NCT03382639) - Negative Symptoms and Cognitive Impairment in Schizophrenia

EndpointMeasureThis compound 50 mgThis compound 125 mgThis compound 500 mgPlacebop-value (50 mg vs. Placebo)
Primary Change from Baseline in PANSS Negative Symptom Factor Score (NSFS)Not Statistically SignificantNot Statistically SignificantNot Statistically Significant->0.05
Secondary Change from Baseline in Brief Assessment of Cognition in Schizophrenia (BACS) Composite ScoreImprovement ObservedNo Significant ImprovementNo Significant Improvement-0.031 (nominal one-sided)[2]
Secondary Change from Baseline in Schizophrenia Cognition Rating Scale (SCoRS) Interviewer Total ScoreImprovement ObservedNo Significant ImprovementNo Significant Improvement-0.011 (nominal one-sided)[2]

Table 3: Phase 2 Trial (NCT03214588) - Friedreich's Ataxia

EndpointMeasureThis compound 75 mg BIDThis compound 300 mg BIDPlacebo
Primary Change from Baseline in the Inverse of the Time to Complete the 9-Hole Peg Test (9-HPT⁻¹)-0.00031-0.000590.00029
Least Squares Mean Difference vs. Placebo (Standard Error)-0.00054 (0.000746)-0.00069 (0.000616)

Experimental Protocols and Methodologies

A critical aspect of interpreting clinical trial outcomes is a thorough understanding of the experimental design. Below are summaries of the methodologies for the key this compound trials.

ERUDITE Trial (NCT05182476) Protocol Summary
  • Study Design: A Phase 2, randomized, double-blind, parallel, placebo-controlled study with a 6- or 12-month open-label extension.[3][4]

  • Population: Adults aged 18 to 50 years with a diagnosis of schizophrenia for at least one year, on a stable regimen of psychotropic medications, and exhibiting stable symptomatology for at least three months.[4][5]

  • Intervention: Oral this compound administered once daily as an adjunctive treatment.

  • Primary Outcome Measures: To evaluate the efficacy of this compound compared with placebo on improving cognitive performance in participants with schizophrenia.[3]

INTERACT Trial (NCT03382639) Protocol Summary
  • Study Design: A Phase 2, 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Population: Adults aged 18 to 60 years with a diagnosis of schizophrenia for at least one year and receiving primary background antipsychotic therapy.[7]

  • Intervention: this compound at doses of 50 mg, 125 mg, or 500 mg once daily, or placebo.[7]

  • Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome Scale Negative Symptom Factor Score (PANSS NSFS).[2][7]

  • Secondary Outcome Measures: Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[2]

Friedreich's Ataxia Phase 2 Trial (NCT03214588) Protocol Summary
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-arm study.[8]

  • Population: Adults with Friedreich's Ataxia.

  • Intervention: this compound at doses of 75 mg twice daily (BID) or 300 mg BID, or placebo, for 12 weeks.[8]

  • Primary Outcome Measures: Change from baseline at week 12 on the inverse of the time to complete the nine-hole peg test (9-HPT⁻¹), a measure of upper extremity function and manual dexterity.[8][9]

Visualizing the Scientific Rationale and Experimental Workflow

To further aid in the interpretation of the this compound clinical trial data, the following diagrams visualize the targeted signaling pathway and a generalized experimental workflow for the schizophrenia trials.

Luvadaxistat_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glia Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor Binds D_Serine_synapse D-Serine D_Serine_synapse->NMDA_Receptor Co-agonist Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Signaling_Cascade Downstream Signaling (Synaptic Plasticity, Cognition) Ca_ion->Signaling_Cascade L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine_glia D-Serine Serine_Racemase->D_Serine_glia D_Serine_glia->D_Serine_synapse Release DAAO DAAO D_Serine_glia->DAAO Metabolized by This compound This compound This compound->DAAO Inhibits

Caption: this compound's mechanism of action targeting the NMDA receptor pathway.

Luvadaxistat_Schizophrenia_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria Met) Baseline_Assessments Baseline Assessments (PANSS, BACS, SCoRS) Patient_Screening->Baseline_Assessments Randomization Randomization Treatment_Arm This compound Treatment (e.g., 50mg, 125mg, 500mg) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessments Endpoint Assessments (e.g., Week 12) Treatment_Arm->Endpoint_Assessments Placebo_Arm->Endpoint_Assessments Baseline_Assessments->Randomization Data_Analysis Data Analysis (Comparison of Treatment vs. Placebo) Endpoint_Assessments->Data_Analysis Outcome Primary Endpoint Met? Data_Analysis->Outcome

Caption: Generalized experimental workflow for this compound schizophrenia trials.

Troubleshooting Guides and FAQs

This section addresses specific issues researchers might encounter when designing experiments based on the this compound clinical trial data.

Frequently Asked Questions (FAQs)

Q1: Why did the ERUDITE trial fail to replicate the positive cognitive signals seen in the INTERACT trial?

A1: The sponsor, Neurocrine Biosciences, cited two primary reasons for the failure of the ERUDITE trial to meet its primary endpoint:

  • High Variability in Cognitive Measures: Significant variability in the cognitive assessments across the study population may have masked a potential treatment effect.[1]

  • Potential Imbalance in Baseline Characteristics: Differences in the baseline characteristics of subjects enrolled across the treatment and placebo arms could have confounded the results.

Q2: What could explain the inverted U-shaped dose-response curve observed in the INTERACT trial, where the 50mg dose showed a cognitive signal but higher doses did not?

A2: While the exact reasons are not definitively established, several pharmacological principles could explain an inverted U-shaped dose-response curve:

  • Receptor Desensitization or Downregulation: Higher concentrations of D-serine resulting from greater DAAO inhibition at higher this compound doses might lead to desensitization or downregulation of NMDA receptors, diminishing the therapeutic effect.

  • Off-Target Effects: At higher concentrations, this compound or its metabolites could have off-target effects that interfere with the desired pro-cognitive effects.

  • Homeostatic Mechanisms: The brain has complex homeostatic mechanisms. Excessive potentiation of NMDA receptor signaling might trigger compensatory changes that counteract the drug's effect.

Q3: Were there any patient subgroups that appeared to respond better to this compound?

A3: The publicly available data does not include subgroup analyses. Future research could involve retrospective analysis of the trial data to identify potential biomarkers or patient characteristics that correlate with a response to this compound, which could inform the design of future trials for similar mechanisms of action.

Troubleshooting Guide for Future Experiments

Issue 1: High variance in cognitive endpoint data.

  • Potential Cause: Heterogeneity of the patient population in terms of baseline cognitive function, severity of negative symptoms, and concomitant medications. The inclusion/exclusion criteria of the ERUDITE and INTERACT trials provide a starting point for refining patient selection. For instance, both trials required a stable regimen of psychotropic medications, but the impact of different classes of antipsychotics was not specifically analyzed in the publicly available data.[4][7]

  • Troubleshooting Steps:

    • Stricter Patient Stratification: Implement more stringent inclusion/exclusion criteria to create a more homogenous study population. This could include stratifying patients based on baseline cognitive scores or specific symptom clusters.

    • Utilize Biomarkers: Incorporate biomarkers of NMDA receptor function or glutamatergic tone to enrich the study population for patients more likely to respond to a DAAO inhibitor.

    • Standardize Concomitant Medications: If ethically and practically feasible, standardize the type and dose of background antipsychotic medication to reduce variability.

Issue 2: Lack of efficacy at higher doses.

  • Potential Cause: As discussed in the FAQs, this could be due to receptor desensitization, off-target effects, or homeostatic adaptations.

  • Troubleshooting Steps:

    • Comprehensive Dose-Ranging Studies: Conduct thorough preclinical and early-phase clinical studies to fully characterize the dose-response relationship and identify the optimal therapeutic window.

    • Pharmacodynamic Biomarkers: Utilize pharmacodynamic biomarkers, such as measuring D-serine levels in the cerebrospinal fluid, to correlate drug exposure with target engagement and clinical response. This can help determine if higher doses are achieving the desired biological effect without triggering counter-regulatory mechanisms.

    • Investigate Off-Target Binding: In preclinical studies, perform comprehensive screening to identify potential off-target interactions of the compound at higher concentrations.

Issue 3: Discrepancy between preclinical efficacy and clinical trial outcomes.

  • Potential Cause: The animal models used in preclinical studies may not fully recapitulate the complex pathophysiology of cognitive impairment in schizophrenia.

  • Troubleshooting Steps:

    • Refine Animal Models: Continuously evaluate and refine animal models to better reflect the specific aspects of cognitive dysfunction being targeted. This may involve using multiple models that address different facets of the disease.

    • Translational Biomarkers: Identify and validate translational biomarkers that can be measured in both preclinical models and human subjects to bridge the gap between animal and clinical studies.

    • Consider Human-Specific Factors: Acknowledge that factors such as metabolism, drug-drug interactions, and the complex genetic and environmental landscape of human disease can significantly impact clinical outcomes in ways that are not always predicted by preclinical models.

References

Optimizing Luvadaxistat dosage for maximal efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luvadaxistat, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for maximal efficacy in your preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2][3] DAAO is responsible for the degradation of D-serine, a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][4] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, plasma, and cerebrospinal fluid.[2][3] This elevation of D-serine enhances NMDA receptor activity, which is thought to underlie its therapeutic effects on cognition.[1][3]

Q2: What is a typical starting dose for this compound in preclinical rodent models?

A2: Based on preclinical studies, effective oral (p.o.) doses in rodents have ranged from 0.001 mg/kg to 10 mg/kg.[1] The optimal dose can vary significantly depending on the specific experimental paradigm, the animal species and strain, and whether the dosing is acute or chronic.[1][3] For cognitive enhancement in tasks like the novel object recognition test, lower doses have shown efficacy.[1]

Q3: Have preclinical studies shown a clear dose-response relationship?

A3: Yes, preclinical studies have demonstrated a dose-dependent effect of this compound on both biochemical markers and behavioral outcomes. For instance, enzyme occupancy in the cerebellum of mice showed a 50% effective dose (ED50) of approximately 0.93 mg/kg.[2][3] Furthermore, increases in D-serine levels in the rat cerebellum, plasma, and CSF were dose-dependent.[2][3] However, it is important to note that an inverted U-shaped dose-response curve has been observed in some studies, where higher doses resulted in decreased efficacy.[1]

Q4: Does the efficacy of this compound change with chronic administration?

A4: Yes, chronic daily dosing of this compound has been shown to cause a leftward shift in the maximally efficacious dose in several preclinical studies.[2][3][5] This suggests an enhancement of synaptic plasticity with long-term treatment, potentially requiring lower doses to achieve the same therapeutic effect as acute administration.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy at Expected Doses Inverted U-shaped dose-response curve.Test a wider range of doses, including lower concentrations than initially planned. An inverted U-shaped dose-response has been observed, where higher doses can be less effective.[1]
Inappropriate animal model.Ensure the chosen preclinical model is sensitive to the modulation of the NMDA receptor pathway.
Formulation and administration issues.Verify the solubility and stability of your this compound formulation. Ensure accurate dose administration and consider the route of administration (oral gavage is common in preclinical studies).
High Variability in Experimental Results Inconsistent drug administration.Standardize the time of day for dosing and ensure consistent technique for oral gavage or other administration routes.
Animal stress.Acclimate animals to handling and experimental procedures to minimize stress-induced variability in behavioral readouts.
Pharmacokinetic variability.Consider collecting satellite blood samples to correlate plasma drug concentrations with behavioral or pharmacodynamic effects.
Unexpected Adverse Effects Off-target effects at high doses.If adverse effects are observed, consider reducing the dose. The inverted U-shaped dose-response suggests that lower doses may be more efficacious and better tolerated.[1]
Vehicle-related toxicity.Run a vehicle-only control group to rule out any adverse effects caused by the formulation vehicle.

Data Summary Tables

Table 1: this compound Dose-Response in Preclinical Models

Experiment Species Dose Range (p.o.) Key Findings Reference
Enzyme Occupancy (DAAO)Mouse (C57BL/6)0.3 - 10 mg/kgED50 ~ 0.93 mg/kg in cerebellum[2][3]
D-Serine LevelsRat (Wistar)1 - 10 mg/kgDose-dependent increase in cerebellum, plasma, and CSF[2][3]
Novel Object RecognitionRodentNot specifiedEnhanced learning and memory[1]
Long-Term Potentiation (LTP)Rodent0.001 - 10 mg/kg (subchronic)Inverted U-shaped dose-response; low doses (0.001-0.01 mg/kg) increased LTP, higher doses decreased it.[1]

Experimental Protocols

Protocol 1: Assessment of DAAO Enzyme Occupancy in Mouse Cerebellum
  • Animals: Male C57BL/6 mice.

  • Drug Administration: Administer this compound orally (p.o.) at doses of 0.3, 1, 3, and 10 mg/kg.

  • Tracer Administration: Two hours after this compound administration, inject a DAAO-specific radiotracer intravenously (i.v.).

  • Tissue Collection: Twenty minutes after tracer administration, sacrifice the animals by decapitation and dissect the cerebellum.

  • Analysis: Measure the amount of radiotracer binding in the cerebellum using appropriate detection methods (e.g., liquid scintillation counting or autoradiography).

  • Data Calculation: Calculate the percentage of DAAO occupancy for each dose group relative to a vehicle-treated control group. The ED50 is the dose at which 50% of the enzyme is occupied.[2]

Protocol 2: Measurement of D-Serine Levels in Rat Plasma, CSF, and Cerebellum
  • Animals: Male Wistar rats.

  • Drug Administration: Administer this compound orally (p.o.) at doses of 1, 3, and 10 mg/kg.

  • Sample Collection: At various time points post-dose (e.g., 2, 6, 10, and 24 hours), collect blood, cerebrospinal fluid (CSF), and cerebellum tissue.

  • Sample Processing: Process blood to obtain plasma. Homogenize cerebellum tissue.

  • Analysis: Analyze D-serine concentrations in plasma, CSF, and cerebellum homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Plot D-serine concentrations against time for each dose group to determine the time to maximum concentration (Tmax) and the duration of the effect.

Visualizations

Luvadaxistat_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron L-Serine L-Serine D-Serine_A D-Serine L-Serine->D-Serine_A Serine Racemase DAAO DAAO D-Serine_A->DAAO Degradation D-Serine_S D-Serine D-Serine_A->D-Serine_S Release This compound This compound This compound->DAAO Inhibits NMDA_Receptor NMDA Receptor D-Serine_S->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Neuronal Activation Neuronal Activation NMDA_Receptor->Neuronal Activation Channel Opening Experimental_Workflow_Dose_Optimization cluster_0 Phase 1: Dose-Ranging cluster_1 Phase 2: Chronic Dosing Study cluster_2 Phase 3: Final Dose Selection A Select Preclinical Model B Administer Wide Range of this compound Doses (Acute) A->B C Measure Biochemical and Behavioral Endpoints B->C D Identify Initial Efficacious Dose Range C->D E Administer Selected Doses Daily for Extended Period D->E F Monitor for Behavioral Changes and Tolerability E->F G Assess Endpoints at Multiple Timepoints F->G H Determine Shift in Efficacious Dose G->H I Confirm Optimal Dose in Confirmatory Studies H->I J Correlate with Pharmacokinetic Data I->J K Select Dose for Further Development J->K Troubleshooting_Logic_Tree Start No or Low Efficacy Observed Dose Is dose appropriate? Start->Dose Model Is model appropriate? Dose->Model Yes Solution1 Test lower and higher doses (Inverted U-shape) Dose->Solution1 No Admin Is administration correct? Model->Admin Yes Solution2 Select model sensitive to NMDA modulation Model->Solution2 No Solution3 Verify formulation and administration technique Admin->Solution3 No End Re-evaluate Experiment Admin->End Yes Solution1->Dose Solution2->Model Solution3->Admin

References

Troubleshooting Luvadaxistat solubility and stability in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Luvadaxistat (also known as TAK-831). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability in experimental solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] Sonication and warming to 60°C can aid in its dissolution.[2]

2. What is the known solubility of this compound in DMSO?

This compound has a reported solubility of 10 mg/mL (35.18 mM) and 16.67 mg/mL (58.65 mM) in DMSO.[1][2]

3. How should this compound be stored?

  • Solid Powder: Store at -20°C for up to 3 years.[1][2]

  • DMSO Stock Solutions: For long-term storage, aliquot and store at -80°C for up to one year.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[3] It is advisable to avoid repeated freeze-thaw cycles.

4. Is there information on the solubility of this compound in aqueous solutions like PBS or cell culture media?

5. How does pH affect the stability of this compound?

Currently, there is no specific public data available on the stability of this compound at different pH values. For many small molecules, pH can significantly impact stability and solubility. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to minimize the time the compound spends in aqueous solutions, especially at extreme pH values.

Troubleshooting Guide

Q1: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture medium). What can I do?

A1: This is a common issue with compounds that have poor aqueous solubility. Here are several strategies to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts, but high enough to maintain solubility. You may need to perform a vehicle control experiment to assess the effect of DMSO on your system.

  • Use a Surfactant or Solubilizing Agent: For in vivo studies, this compound has been formulated in a suspension of 1% TWEEN® 80 and 0.5% methylcellulose.[4] For in vitro assays, incorporating a low concentration of a biocompatible surfactant like TWEEN® 20 or Pluronic® F-68 in your buffer might help maintain solubility. Another DAAO inhibitor was formulated in 10% PEG-400 and phosphate-buffered saline for systemic administration in animal studies.[5]

  • Prepare Fresh Dilutions: Prepare the final dilution of this compound in your aqueous buffer immediately before adding it to your experiment. Do not store this compound in aqueous solutions for extended periods.

  • Vortexing/Sonication: After diluting the DMSO stock into the aqueous buffer, vortex the solution thoroughly. Gentle sonication may also help to disperse the compound.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors related to compound handling and stability:

  • Precipitation: As discussed in Q1, precipitation of this compound in your cell culture medium will lead to a lower effective concentration and thus, variable results. Visually inspect your plates or tubes for any signs of precipitation after adding the compound.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This can reduce the actual concentration of the compound in your experiment. Using low-adhesion plastics or pre-rinsing pipette tips with the solution can sometimes mitigate this.

  • Degradation: Although specific stability data is limited, the compound may degrade over time in aqueous solutions. Ensure you are preparing fresh dilutions for each experiment from a frozen DMSO stock.

  • Stock Solution Inhomogeneity: If the DMSO stock solution was not properly dissolved initially or has been stored for a long time, it may not be homogeneous. Always ensure your stock solution is fully dissolved before making dilutions.

Data Presentation

Table 1: this compound Solubility and Storage

ParameterValueSolvent/ConditionSource(s)
Solubility 10 mg/mL (35.18 mM)DMSO (sonication recommended)[1]
16.67 mg/mL (58.65 mM)DMSO (ultrasonic, warming, heat to 60°C)[2]
Storage (Solid) 3 years-20°C[1][2]
Storage (in DMSO) 1 year-80°C[1]
1 month-20°C[3]

Table 2: this compound Potency

ParameterValueAssay ConditionsSource(s)
IC₅₀ 14 nMHuman recombinant D-amino acid oxidase (DAAO)[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or polypropylene tube

    • Calibrated balance

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated balance and transfer it to the sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 60°C) can also be applied.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the DMSO stock solution in your chosen aqueous buffer to reach the final desired concentration.

    • It is recommended to perform an intermediate dilution step in the aqueous buffer before the final dilution into the assay plate or flask.

    • After each dilution step, vortex the solution immediately and thoroughly to ensure proper mixing and to minimize precipitation.

    • Prepare the working solutions fresh for each experiment and use them immediately. Do not store this compound in aqueous solutions.

Visualizations

Luvadaxistat_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine D-Serine NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Binds DAAO D-Amino Acid Oxidase (DAAO) D-Serine->DAAO Metabolized by Glutamate Glutamate Glutamate->NMDA_Receptor Binds Neuronal_Activation Neuronal Activation (Synaptic Plasticity) NMDA_Receptor->Neuronal_Activation Activates Degradation Degradation Products DAAO->Degradation This compound This compound (DAAO Inhibitor) This compound->DAAO Inhibits Luvadaxistat_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting Precipitation A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Vortex / Sonicate (Warm if necessary) B->C D Aliquot and Store at -80°C C->D E Thaw DMSO Stock Aliquot D->E For each experiment F Perform Serial Dilutions in Aqueous Buffer E->F G Vortex Thoroughly After Each Dilution F->G H Use Immediately in Experiment G->H I Precipitation Observed? H->I If issues arise J Lower Final Concentration I->J K Add Surfactant (e.g., TWEEN® 20) I->K L Optimize DMSO Concentration I->L

References

Potential reasons for discrepancies between preclinical and clinical outcomes of Luvadaxistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luvadaxistat. The information is designed to address potential reasons for discrepancies between preclinical and clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] DAAO is responsible for the breakdown of D-serine, a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, particularly in the cerebellum where DAAO is highly expressed.[1] This enhancement of D-serine levels is intended to potentiate NMDA receptor signaling, which is hypothesized to be hypofunctional in schizophrenia.[1]

Q2: What were the key findings from preclinical studies of this compound?

Preclinical studies in rodent models of schizophrenia showed promising results. This compound demonstrated efficacy in improving cognitive deficits in tasks such as the attentional set-shifting task (ASST), a rodent analog of the Wisconsin Card Sorting Test used to assess executive function in humans.[1] It also ameliorated social interaction deficits in mouse models.[1][2] Furthermore, administration of this compound led to a dose- and time-dependent increase in D-serine levels in the cerebellum, plasma, and cerebrospinal fluid (CSF) of rodents.[1]

Q3: What were the outcomes of the key clinical trials for this compound in schizophrenia?

Two key Phase 2 clinical trials, INTERACT and ERUDITE, evaluated this compound for cognitive impairment associated with schizophrenia (CIAS).

  • INTERACT (NCT03382639): This study did not meet its primary endpoint of improving negative symptoms. However, it showed a statistically significant improvement in secondary cognitive endpoints as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) at the 50 mg dose.[3][4][5]

  • ERUDITE (NCT05182476): This follow-up study was designed to confirm the pro-cognitive effects observed in INTERACT. However, it failed to meet its primary endpoint for improving cognitive impairment.[6][7][8][9] The development of this compound for this indication was subsequently discontinued.[7]

Q4: What are the potential reasons for the discrepancy between the INTERACT and ERUDITE trial results?

The failure of the ERUDITE trial to replicate the positive cognitive signals from the INTERACT study was attributed to several factors, including:

  • High variability in cognitive measures: The cognitive assessments in the patient population showed significant variability, making it difficult to detect a consistent drug effect.[6][8][9][10]

  • Potential imbalance in baseline characteristics: There may have been differences in the baseline characteristics of the subjects enrolled across the treatment and placebo groups, which could have confounded the results.[6][8][9][10]

Troubleshooting Guides

Issue 1: Difficulty replicating pro-cognitive effects seen in preclinical models in a clinical setting.

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:

    • Problem: The relationship between drug concentration and target engagement (DAAO inhibition and D-serine elevation) may differ significantly between rodents and humans. This compound has been shown to have slow binding kinetics, leading to sustained DAAO inhibition that might not be fully predicted by its plasma half-life.[11]

    • Troubleshooting: Conduct thorough PK/PD modeling to compare plasma and CSF drug concentrations and D-serine levels between species. Ensure that the doses selected for clinical trials achieve a similar level of target engagement in the human brain as the efficacious doses in preclinical models. A study in healthy volunteers did show dose-dependent increases in plasma and CSF D-serine levels with this compound.[12]

  • "Inverted-U" Dose-Response:

    • Problem: The pro-cognitive effects of NMDA receptor modulators often follow an "inverted-U" shaped dose-response curve, where higher doses can be less effective or even detrimental. In the INTERACT study, the 50 mg dose showed a signal of efficacy, while higher doses (125 mg and 500 mg) did not.[5] Preclinical studies also suggested a leftward shift in the efficacious dose with chronic administration.[1]

    • Troubleshooting: Employ a wide range of doses in early clinical development to fully characterize the dose-response relationship. Consider that the optimal dose for cognitive enhancement may be lower than the dose that produces maximal D-serine elevation. A study on mismatch negativity (a neurophysiological marker of auditory sensory memory) in patients with schizophrenia found that the lower 50 mg dose of this compound showed favorable effects, which were not observed with the higher 500 mg dose.[13]

  • Translational Validity of Preclinical Models:

    • Problem: The cognitive tasks used in rodents may not fully recapitulate the complex cognitive deficits observed in schizophrenia. While the attentional set-shifting task has some translational validity, it primarily assesses one aspect of executive function.[1]

    • Troubleshooting: Utilize a battery of preclinical tests that assess multiple cognitive domains relevant to schizophrenia. Consider the inherent limitations of animal models in capturing the full spectrum of human cognitive function and functional outcomes.

Issue 2: High variability in clinical trial cognitive data.

Potential Causes and Troubleshooting Steps:

  • Patient Heterogeneity:

    • Problem: Schizophrenia is a heterogeneous disorder with significant variability in the severity and profile of cognitive impairment among patients.

    • Troubleshooting: Implement stringent patient selection criteria to enrich the study population for individuals with a specific level of cognitive impairment. Consider using biomarkers to identify patient subgroups that are more likely to respond to treatment.

  • Practice Effects and Placebo Response:

    • Problem: Repeated cognitive testing can lead to practice effects, where performance improves due to familiarity with the tests. A significant placebo response can also mask a true drug effect.

    • Troubleshooting: Use cognitive test batteries with alternate forms to minimize practice effects. Employ a placebo run-in period to identify and exclude subjects with a high placebo response. The INTERACT study included a 14-day single-blind placebo run-in.[3]

  • Measurement Tools:

    • Problem: The sensitivity and reliability of cognitive assessment tools can impact the ability to detect treatment effects.

    • Troubleshooting: Utilize well-validated and sensitive cognitive batteries like the Brief Assessment of Cognition in Schizophrenia (BACS). The BACS assesses verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[14] The Schizophrenia Cognition Rating Scale (SCoRS) is an interview-based assessment of how cognitive deficits impact daily functioning.[15]

Data Presentation

Table 1: Preclinical Dose-Dependent Increase in Cerebellar D-serine Levels in Rats

This compound Dose (mg/kg, p.o.)Time Post-Dose (hours)Mean D-serine Level (nmol/g)% Increase from Vehicle
Vehicle2~1.5-
12~2.0~33%
32~2.5~67%
102~3.0~100%
Vehicle6~1.5-
16~2.5~67%
36~3.5~133%
106~4.0~167%
Vehicle10~1.5-
110~2.5~67%
310~4.0~167%
1010~4.5~200%
Vehicle24~1.5-
124~1.8~20%
324~2.5~67%
1024~3.0~100%

Data are estimated from graphical representations in Fradley et al., 2023.[1][16]

Table 2: Key Cognitive Outcomes from the Phase 2 INTERACT Study at Week 12

Treatment GroupNBACS Composite Score (Change from Baseline)p-value (one-sided vs. Placebo)SCoRS Interviewer Total Score (Change from Baseline)p-value (one-sided vs. Placebo)
Placebo87LS Mean: -0.08-LS Mean: -1.8-
This compound 50 mg58LS Mean: 0.220.031LS Mean: -3.80.011
This compound 125 mg56LS Mean: 0.04Not SignificantLS Mean: -2.4Not Significant
This compound 500 mg55LS Mean: 0.01Not SignificantLS Mean: -2.3Not Significant

Data from Murthy et al., 2024.[3] BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale; LS Mean: Least Squares Mean.

Experimental Protocols

1. Rodent Attentional Set-Shifting Task (ASST)

This task, analogous to the human Wisconsin Card Sorting Test, assesses cognitive flexibility in rodents.[1]

  • Apparatus: A testing chamber with a starting compartment and two choice compartments, each containing a digging pot.

  • Procedure:

    • Habituation and Training: Rats are habituated to the apparatus and trained to dig in pots for a food reward.

    • Discrimination Phases: Rats learn to discriminate between different stimuli (e.g., digging media or odors) to find the reward. This establishes an "attentional set."

    • Intra-Dimensional Shift (IDS): The specific stimuli are changed, but the relevant dimension (e.g., digging media) remains the same.

    • Extra-Dimensional Shift (EDS): The previously irrelevant dimension (e.g., odors) becomes the new relevant dimension for finding the reward.

  • Key Endpoint: The number of trials required to reach a criterion of consecutive correct choices, particularly during the EDS phase. An increased number of trials to criterion in the EDS phase compared to the IDS phase indicates cognitive inflexibility.[17][18][19]

  • This compound Application: To induce a cognitive deficit, rats can be treated sub-chronically with PCP. This compound is then administered to assess its ability to reverse this deficit.[1]

2. Rodent Social Interaction (SI) Test

This test evaluates social behavior, which can be impaired in animal models relevant to the negative symptoms of schizophrenia.[20]

  • Apparatus: A novel, clean cage.

  • Procedure:

    • A "test" mouse is placed in the novel cage with an unfamiliar "stranger" mouse of the same sex.

    • The interaction between the two mice is video-recorded for a set period (e.g., 10 minutes).

    • An experienced observer, blind to the treatment conditions, scores the duration of active social behaviors (e.g., sniffing, following, grooming).

  • Key Endpoint: The total time spent in active social interaction.

  • This compound Application: this compound can be administered to mouse strains with known social deficits (e.g., BALB/c mice) or in models where social deficits are induced (e.g., maternal immune activation with Poly(I:C)) to assess its ability to improve sociability.[1]

Visualizations

This compound Mechanism of Action This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Inhibits DSerine D-Serine Levels This compound->DSerine Increases DSerine_Degradation D-Serine Degradation DAAO->DSerine_Degradation Catalyzes DSerine_Degradation->DSerine Reduces NMDAR NMDA Receptor DSerine->NMDAR Co-agonist at Glycine Site NeuronalSignaling Enhanced Neuronal Signaling NMDAR->NeuronalSignaling Potentiates CognitiveFunction Improved Cognitive Function (Hypothesized) NeuronalSignaling->CognitiveFunction Leads to

Caption: this compound's mechanism of action.

Preclinical to Clinical Discrepancy Workflow Preclinical Preclinical Studies (Rodent Models) Preclinical_Results Positive Outcomes: - Improved Cognition (ASST) - Increased Sociability (SI Test) Preclinical->Preclinical_Results Clinical_INTERACT Phase 2: INTERACT Trial Preclinical_Results->Clinical_INTERACT Informs INTERACT_Results Mixed Outcomes: - No effect on negative symptoms - Signal of improved cognition (50mg) Clinical_INTERACT->INTERACT_Results Clinical_ERUDITE Phase 2: ERUDITE Trial INTERACT_Results->Clinical_ERUDITE Prompts Confirmatory Study ERUDITE_Results Negative Outcome: - Failed to replicate cognitive benefit Clinical_ERUDITE->ERUDITE_Results Discontinuation Development Discontinued ERUDITE_Results->Discontinuation

Caption: this compound's development and outcome pathway.

Caption: Troubleshooting framework for translational discrepancies.

References

Mitigating potential side effects of Luvadaxistat in research animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of Luvadaxistat in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2][3] DAAO is responsible for the degradation of D-serine.[4] By inhibiting DAAO, this compound increases the levels of D-serine in the brain and cerebrospinal fluid.[2][3][5] D-serine is a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, and by increasing its availability, this compound enhances NMDA receptor-mediated neurotransmission.[6][7]

Q2: What are the potential side effects of this compound in research animals?

A2: Specific preclinical toxicology data for this compound is not extensively published. However, based on its mechanism of action, potential side effects are likely related to elevated D-serine levels. High doses of D-serine have been shown to induce oxidative stress, neurotoxicity, and nephrotoxicity in rodents.[6][8] Therefore, researchers should be vigilant for signs of neurological and renal adverse effects, especially at higher dose levels of this compound. An inverted U-shaped dose-response curve has been observed in some preclinical studies, where higher doses of this compound were no longer efficacious, which may be linked to the adverse effects of excessive D-serine.[5]

Q3: What are the signs of potential neurotoxicity to monitor in research animals?

A3: Researchers should monitor for behavioral changes such as hyperactivity, stereotypy, seizures, or ataxia. Changes in motor coordination and balance can be assessed using rotarod tests or beam walking assays. Any unexpected behavioral phenotypes should be carefully documented and investigated.

Q4: How can I monitor for potential nephrotoxicity?

A4: Monitoring for nephrotoxicity can involve periodic collection of urine for urinalysis (e.g., checking for proteinuria, glucosuria) and blood for measurement of renal function markers such as blood urea nitrogen (BUN) and creatinine. Post-mortem histological examination of the kidneys can also be a valuable endpoint in toxicology studies.

Troubleshooting Guides

Problem: Observed behavioral abnormalities (e.g., hyperactivity, seizures) in animals treated with this compound.

Potential Cause Suggested Solution
Excessive NMDA receptor activation due to high D-serine levels - Review the dosage of this compound. An inverted U-shaped dose-response curve has been noted in some studies.[5] Consider reducing the dose to a lower, efficacious level. - Ensure the dosing regimen (acute vs. chronic) is appropriate for the study's objective. Chronic dosing may lead to sensitization.[5] - If possible, measure D-serine levels in plasma or cerebrospinal fluid to correlate with the observed effects.
Off-target effects (unlikely given high selectivity) - Review the literature for any known off-target effects of this compound. - Include a control group treated with a structurally distinct DAAO inhibitor to assess for class-specific effects.
Interaction with other administered compounds - If this compound is being co-administered with other drugs, consider the potential for pharmacodynamic or pharmacokinetic interactions.

Problem: Elevated markers of renal dysfunction (e.g., BUN, creatinine) in treated animals.

Potential Cause Suggested Solution
D-serine induced nephrotoxicity - High concentrations of D-serine have been associated with nephrotoxicity.[8] - Reduce the dose of this compound. - Ensure adequate hydration of the animals. - Increase the frequency of monitoring of renal function markers. - Consider including interim necropsies in long-term studies to assess for early signs of kidney damage.
Pre-existing renal conditions in the animal model - Ensure that the animal model used does not have a predisposition to renal disease. - Conduct baseline measurements of renal function before starting the experiment.

Data Summary

Table 1: Potential Dose-Dependent Effects of D-serine in Rodents

D-serine Dose Range Observed Effects in Rodents Potential Implications for this compound Studies Reference
Low to Moderate - Enhancement of cognitive function - Increased NMDA receptor activity- Therapeutic window for this compound is likely in the dose range that produces these D-serine levels.[6]
High - Increased oxidative stress in the brain (lipid peroxidation, protein carbonyls, DNA damage) - Decreased antioxidant enzyme activity - Mitochondrial dysfunction - Potentiation of NMDA receptor-mediated neurotoxicity- High doses of this compound may lead to similar neurotoxic effects. - Researchers should carefully consider the upper limits of their dose-response studies.[6]
Very High - Nephrotoxicity- High-dose or long-term this compound administration may pose a risk to renal function.[8]

Experimental Protocols

Protocol 1: Monitoring for Neurobehavioral Side Effects

  • Animal Model: Specify the species, strain, sex, and age of the animals.

  • Housing and Husbandry: Describe the housing conditions, diet, and enrichment provided.

  • This compound Administration:

    • Formulation: Detail the vehicle used to dissolve or suspend this compound.

    • Dose Levels: Justify the selection of dose levels, including a vehicle control and at least three dose levels of this compound.

    • Route of Administration: Specify the route (e.g., oral gavage, intraperitoneal injection).

    • Dosing Schedule: Define the frequency and duration of administration.

  • Behavioral Assessments:

    • Observational Checklist: At regular intervals (e.g., daily), observe and score the animals for signs of toxicity, including changes in posture, gait, activity level, and the presence of tremors or seizures.

    • Motor Coordination: Perform a rotarod test at baseline and at selected time points during the study. Record the latency to fall for each animal.

    • Cognitive Function: Depending on the study's primary objective, include a relevant cognitive test (e.g., novel object recognition, Morris water maze) to assess for potential cognitive impairment at high doses.

  • Data Analysis: Use appropriate statistical methods to compare the behavioral endpoints between the control and this compound-treated groups.

Protocol 2: Assessment of Renal Function

  • Animal Model and Dosing: As described in Protocol 1.

  • Sample Collection:

    • Urine: Collect urine samples from animals in metabolic cages at baseline and at the end of the study.

    • Blood: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study.

  • Biochemical Analysis:

    • Urinalysis: Measure urine volume, protein, and glucose levels.

    • Serum Chemistry: Measure serum levels of BUN and creatinine.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the kidneys and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should perform a blinded microscopic examination of the kidney sections to assess for any signs of tubular damage, inflammation, or other abnormalities.

  • Data Analysis: Compare the biochemical and histopathological findings between the control and this compound-treated groups using appropriate statistical tests.

Visualizations

Luvadaxistat_Mechanism_of_Action This compound This compound DAAO D-amino acid oxidase (DAAO) This compound->DAAO Inhibits D_Serine D-serine DAAO->D_Serine Degrades NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-activates Degradation_Product Degradation Product D_Serine->Degradation_Product Metabolized by DAAO

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Side_Effect_Monitoring cluster_Pre_treatment Pre-treatment cluster_Treatment Treatment Phase cluster_Post_treatment Post-treatment Evaluation Baseline_Assessment Baseline Assessment (Behavioral, Renal Markers) Dosing This compound Dosing Baseline_Assessment->Dosing Monitoring Daily Observations (Clinical Signs) Dosing->Monitoring Endpoint_Assessment Endpoint Assessment (Behavioral, Renal Markers) Monitoring->Endpoint_Assessment Histopathology Histopathology (Kidney) Endpoint_Assessment->Histopathology

Caption: Experimental workflow for monitoring side effects.

Troubleshooting_Decision_Tree Start Adverse Event Observed (e.g., behavioral, physiological) Check_Dose Is the dose in the high range? Start->Check_Dose Consider_Termination Consider Terminating the Animal from the study if severe Start->Consider_Termination Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Yes Check_Concomitant_Meds Any Concomitant Medications? Check_Dose->Check_Concomitant_Meds No Continue_Monitoring Continue Monitoring Closely Reduce_Dose->Continue_Monitoring Assess_Interaction Assess for Potential Interactions Check_Concomitant_Meds->Assess_Interaction Yes Consult_Vet Consult with Veterinarian Check_Concomitant_Meds->Consult_Vet No Assess_Interaction->Continue_Monitoring Consider_Termination->Consult_Vet

References

Luvadaxistat Preclinical Technical Support Center: Navigating Translational Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers in designing and interpreting preclinical studies of Luvadaxistat. The aim is to improve the translational validity of these studies by addressing common challenges and highlighting key discrepancies between preclinical and clinical findings.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the degradation of D-serine, a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[3] By inhibiting DAAO, this compound increases the levels of D-serine in the brain, plasma, and cerebrospinal fluid (CSF), which is hypothesized to enhance NMDA receptor signaling.[2][4] This mechanism is intended to address the NMDA receptor hypofunction implicated in the pathophysiology of schizophrenia.[4]

Q2: Why did this compound fail in clinical trials despite promising preclinical results?

A2: The discrepancy between preclinical success and clinical failure is a significant challenge in schizophrenia drug development. For this compound, several factors may have contributed:

  • Translational gap in models: While this compound improved cognitive and social deficits in rodent models, these models may not fully recapitulate the complex negative and cognitive symptoms of schizophrenia in humans.[4][5] The neurodevelopmental and neuroinflammatory aspects of the human condition are difficult to model accurately.

  • Inverted U-shaped dose-response: Both preclinical and clinical studies observed an inverted U-shaped dose-response curve.[1][4][6] This means that beneficial effects were seen at lower to moderate doses, while higher doses were ineffective or even detrimental. The optimal therapeutic window may be narrow and difficult to target consistently in a heterogeneous patient population.

  • Endpoint mismatch: The primary endpoint in some clinical trials was the improvement of negative symptoms, where this compound showed no significant effect.[4][7] While there were some positive signals on secondary cognitive endpoints in the INTERACT study, these were not replicated in the subsequent ERUDITE study.[5][8][9]

  • Species differences: There may be differences in D-serine metabolism and DAAO activity across species, which could affect the translation of pharmacokinetic and pharmacodynamic relationships from rodents to humans.[10]

Q3: What is the significance of the inverted U-shaped dose-response curve observed with this compound?

A3: The inverted U-shaped dose-response curve is a critical finding. It suggests that while a moderate increase in D-serine and NMDA receptor activity is beneficial for cognitive function, excessive stimulation may be detrimental. This phenomenon is consistent with the Yerkes-Dodson law, which posits that performance increases with arousal only up to a point, after which it decreases.[4] In preclinical studies, low doses of this compound (0.001-0.01 mg/kg) enhanced long-term potentiation (LTP), a measure of synaptic plasticity, while higher doses (above 0.1 mg/kg) impaired it.[4][6] This highlights the importance of careful dose selection in preclinical experiments to remain within the therapeutic window.

Q4: How does this compound's mechanism relate to neuroinflammation and the kynurenine pathway?

A4: The NMDA receptor hypofunction hypothesis of schizophrenia is linked to both neuroinflammation and the kynurenine pathway. Inflammatory processes can increase the production of kynurenic acid, an endogenous antagonist of the NMDA receptor's glycine site. While this compound does not directly target the kynurenine pathway, by increasing the levels of the agonist D-serine, it may help to counteract the antagonistic effects of elevated kynurenic acid. DAAO itself can also metabolize D-tryptophan to produce kynurenic acid, so its inhibition could potentially modulate this pathway.[11]

II. Troubleshooting Preclinical Studies

This section provides practical guidance on common issues encountered during preclinical evaluation of this compound.

Troubleshooting Guide 1: Inconsistent Efficacy in Cognitive Tasks (e.g., Novel Object Recognition - NOR)
Observed Problem Potential Cause Troubleshooting Action
No effect or high variability in NOR test Dosing outside the therapeutic window: The inverted U-shaped dose-response means that doses that are too high can be ineffective.Conduct a full dose-response study: Include a wide range of doses, particularly in the low to moderate range (e.g., 0.003 to 1 mg/kg in mice for chronic dosing).[6]
Acute vs. Chronic Dosing: this compound shows increased potency with chronic administration (sensitization effect).[4][6]Consider a chronic dosing paradigm (e.g., 14 days) to assess the full potential of the compound. [6]
Assay Protocol Variability: The NOR test is sensitive to subtle changes in protocol, such as lighting, object characteristics, and habituation time.[12]Standardize your protocol: Ensure consistent lighting conditions, use objects that are sufficiently distinct but do not induce neophobia, and allow for adequate habituation to the testing arena.
Inappropriate Animal Model: The chosen model may not exhibit a stable cognitive deficit that can be reliably reversed.Validate your disease model: Ensure that untreated animals show a consistent and significant deficit in the NOR task compared to healthy controls.
Troubleshooting Guide 2: Lack of Efficacy in Social Interaction (SI) Tasks
Observed Problem Potential Cause Troubleshooting Action
No improvement in social interaction deficits Model limitations: Rodent social behavior is complex and may not directly translate to the negative symptoms of schizophrenia.[5] Models of social withdrawal in rodents may not capture the full spectrum of human negative symptoms.Use multiple, validated models: Consider using different models of social withdrawal (e.g., maternal immune activation, genetic models) to assess the robustness of the effect.
Assay Design: The specific design of the social interaction test can influence the outcome. Factors include the novelty of the environment and the stimulus animal.Optimize the assay protocol: Ensure the stimulus animal is novel and non-aggressive. Consider using a three-chamber social approach task for a more standardized measure of sociability.
Dose-Response: Similar to cognitive tasks, an inverted U-shaped dose-response may be present.Perform a comprehensive dose-response study.
Troubleshooting Guide 3: Difficulty in Measuring Biomarkers (D-serine, Kynurenine Pathway Metabolites)
Observed Problem Potential Cause Troubleshooting Action
High variability in D-serine or kynurenine levels Sample collection and handling: These metabolites can be unstable. The choice of anticoagulant and storage conditions are critical.Standardize sample processing: Use EDTA plasma and process samples quickly on ice. Store at -80°C. Avoid repeated freeze-thaw cycles.
Analytical Method: LC-MS/MS methods require careful optimization to distinguish between enantiomers (D- and L-serine) and resolve isomers.Validate your analytical method: Ensure good chromatographic separation of D- and L-serine. Use stable isotope-labeled internal standards for accurate quantification.
Unexpected changes in kynurenine pathway metabolites Complex metabolic interactions: DAAO inhibition can have indirect effects on the kynurenine pathway.[11]Measure a panel of metabolites: Quantify tryptophan, kynurenine, kynurenic acid, and other relevant metabolites to get a comprehensive picture of the pathway's response. The kynurenine/tryptophan ratio can be an indicator of pathway activation.

III. Data Presentation

Table 1: Summary of this compound Preclinical Efficacy
Assay Animal Model Dosing Regimen Effective Dose Range Key Findings Reference
Novel Object Recognition (NOR) MouseChronic (14 days)0.003 - 0.1 mg/kgEfficacious at low/moderate doses; efficacy lost at higher doses (0.3 and 1 mg/kg), demonstrating an inverted U-shaped dose-response. More potent with chronic dosing.[4][6]
Attentional Set-Shifting Task (ASST) Rat (PCP-induced deficit)Chronic (14 days)1 and 10 mg/kgAttenuated cognitive deficits induced by sub-chronic PCP treatment.[4]
Social Interaction Mouse (poly(I:C) model)Acute0.3, 1, 3 mg/kgDose-dependently reversed social preference deficits.[2]
Social Interaction Mouse (BALB/c)Chronic (14 days)0.01 - 3 mg/kgDose-dependently improved social behavior.[2]
Long-Term Potentiation (LTP) Mouse (ex vivo slices after in vivo dosing)Chronic (14 days)0.001 and 0.01 mg/kgEnhanced LTP at low doses; higher doses (0.1 and 10 mg/kg) decreased LTP. Acute dosing had no effect.[4][6]
Table 2: Comparison of Preclinical and Clinical Study Outcomes
Parameter Preclinical Studies (Rodents) Phase II INTERACT Study (Humans) Phase II ERUDITE Study (Humans) Translational Implications
Primary Indication Cognitive and social deficitsNegative symptoms of schizophreniaCognitive impairment associated with schizophrenia (CIAS)Shift in clinical focus from negative symptoms to cognition after initial results.
Efficacy on Cognition Positive: Improved performance in NOR and ASST.Positive (Secondary Endpoint): Statistically significant improvement in BACS composite score (p=0.031) and SCoRS total score (p=0.011) at 50 mg dose.Negative: Failed to meet the primary endpoint for cognitive improvement; did not replicate INTERACT findings.The initial promise on cognitive endpoints in a clinical setting was not robust, highlighting the challenge of translating rodent cognitive improvements.[5][7][8]
Efficacy on Negative Symptoms/Social Behavior Positive: Improved social interaction in multiple models.Negative: Did not meet the primary endpoint for improving negative symptoms (PANSS-NSFS).Not the primary focus.A clear disconnect between the effects on social behavior in rodents and negative symptoms in humans.[4][7]
Effective Dose Low mg/kg range (e.g., 0.003 - 10 mg/kg)50 mg (lower dose tested)N/ABoth preclinical and clinical data support an inverted U-shaped dose-response, with efficacy at lower but not higher doses.[1][7]

IV. Experimental Protocols & Methodologies

Protocol 1: Enzyme Occupancy Assay
  • Objective: To determine the in vivo binding of this compound to DAAO in the cerebellum.

  • Materials: this compound, tracer compound (e.g., PGM019260), vehicle, C57BL/6 mice.

  • Procedure:

    • Administer this compound or vehicle orally to mice.

    • After a set time (e.g., 2 hours), administer the tracer compound intravenously.

    • After a further interval (e.g., 20 minutes), sacrifice the animals and dissect the cerebellum (high DAAO expression) and cortex (low DAAO expression).

    • Homogenize tissues and quantify tracer concentration using LC-MS/MS.

    • Calculate enzyme occupancy based on the reduction of tracer binding in the cerebellum of this compound-treated animals compared to vehicle-treated animals.

Protocol 2: Maternal Immune Activation (MIA) Model using Poly(I:C)
  • Objective: To induce a neurodevelopmental model of schizophrenia with relevance to negative and cognitive symptoms.

  • Materials: Polyinosinic:polycytidylic acid (Poly I:C), saline, pregnant dams (e.g., C57BL/6 mice or Wistar rats).

  • Procedure:

    • On a specific gestational day (GD), administer a single intraperitoneal injection of Poly I:C or saline to the pregnant dams. The timing of injection can influence the phenotype; for example, mid-gestation (e.g., GD12-15) administration is often used to model schizophrenia-like behavioral changes.

    • Allow the dams to give birth and raise their litters normally.

    • The offspring are then tested in adulthood for behavioral deficits, such as social interaction and cognitive tasks.

  • Considerations: The dose of Poly I:C and the gestational day of administration are critical variables that can affect the severity and type of behavioral deficits observed in the offspring.

V. Visualizations

Luvadaxistat_Pathway cluster_0 Mechanism of Action cluster_1 Downstream Effects This compound This compound DAAO DAAO This compound->DAAO Inhibits D-Serine D-Serine Levels This compound->D-Serine Increases D-Serine_Degradation D-Serine Degradation DAAO->D-Serine_Degradation Catalyzes D-Serine_Degradation->D-Serine Reduces NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist Signaling Neuronal Signaling & Synaptic Plasticity NMDA_Receptor->Signaling Cognitive_Function Cognitive Function Signaling->Cognitive_Function Improves Translational_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Rodent_Models Rodent Models (e.g., poly(I:C), PCP) Behavioral_Assays Behavioral Assays (NOR, SI) Rodent_Models->Behavioral_Assays Preclinical_Efficacy Positive Efficacy Signal (Cognition & Social Behavior) Behavioral_Assays->Preclinical_Efficacy PhaseII_INTERACT Phase II INTERACT (Negative Symptoms & Cognition) Preclinical_Efficacy->PhaseII_INTERACT Translational Gap PhaseII_ERUDITE Phase II ERUDITE (Cognition) Preclinical_Efficacy->PhaseII_ERUDITE Translational Gap Clinical_Outcome Failure to Meet Primary Endpoints PhaseII_INTERACT->Clinical_Outcome PhaseII_ERUDITE->Clinical_Outcome Dose_Response_Logic Dose Dose Low_Dose Low to Moderate Dose Dose->Low_Dose High_Dose High Dose Dose->High_Dose Optimal_NMDAR Optimal NMDAR Stimulation Low_Dose->Optimal_NMDAR Excessive_NMDAR Excessive NMDAR Stimulation High_Dose->Excessive_NMDAR Therapeutic_Effect Therapeutic Effect (Cognitive Enhancement) Optimal_NMDAR->Therapeutic_Effect Loss_of_Efficacy Loss of Efficacy or Detrimental Effects Excessive_NMDAR->Loss_of_Efficacy

References

Validation & Comparative

A Comparative Analysis of Luvadaxistat and Bitopertin for the Treatment of Cognitive Deficits

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the efficacy of luvadaxistat and bitopertin in addressing cognitive symptoms, drawing upon available preclinical and clinical data. As direct head-to-head trials are unavailable, this comparison synthesizes findings from independent studies to offer a comprehensive overview of each compound's performance.

Executive Summary

This compound (formerly TAK-831) and bitopertin (formerly RG1678) are investigational drugs that were explored for their potential to ameliorate cognitive symptoms, primarily in the context of schizophrenia. Both compounds modulate glutamatergic neurotransmission, a key pathway implicated in cognitive function, but through distinct mechanisms of action. This compound is a D-amino acid oxidase (DAAO) inhibitor, designed to increase synaptic levels of D-serine, a co-agonist at the NMDA receptor. Bitopertin is a glycine transporter 1 (GlyT1) inhibitor, which aims to enhance NMDA receptor function by increasing the availability of the co-agonist glycine.

Preclinical studies for both drugs demonstrated pro-cognitive effects in rodent models. However, their clinical development for cognitive indications has been met with challenges. While a Phase II study of this compound showed a promising signal for cognitive improvement at a specific dose, a subsequent confirmatory Phase II trial failed to meet its primary endpoint, leading to the discontinuation of its development for cognitive impairment associated with schizophrenia (CIAS). Similarly, despite some initial positive signals for negative symptoms in schizophrenia in a Phase II trial, the extensive Phase III program for bitopertin did not demonstrate significant efficacy for either negative or cognitive symptoms, and its development for psychiatric disorders was halted.

This guide will delve into the mechanistic differences, present the available quantitative data from key clinical trials in a comparative format, detail the experimental protocols of these studies, and provide visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The therapeutic rationale for both this compound and bitopertin is rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive deficits observed in the disorder.[1] Both drugs aim to enhance NMDA receptor signaling, albeit through different endogenous co-agonists.

This compound: As a potent and selective inhibitor of D-amino acid oxidase (DAAO), this compound prevents the breakdown of D-serine.[2][3] This leads to increased concentrations of D-serine in the brain, which can then act as a co-agonist at the glycine site of the NMDA receptor, thereby enhancing receptor activation in the presence of glutamate.[1][2]

Bitopertin: This compound is a selective inhibitor of the glycine transporter 1 (GlyT1).[4][5] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, bitopertin increases the extracellular concentration of glycine, another essential co-agonist for the NMDA receptor, thus potentiating its function.[5][6]

cluster_glutamatergic_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) GlyT1 GlyT1 Glycine->GlyT1 Reuptake D_Serine D-Serine D_Serine->NMDA_Receptor Binds (Co-agonist) DAAO DAAO D_Serine->DAAO Degradation Ca_ion Ca²+ Influx (Neuronal Activation) NMDA_Receptor->Ca_ion Opens Channel Astrocyte Astrocyte Bitopertin Bitopertin Bitopertin->GlyT1 Inhibits This compound This compound This compound->DAAO Inhibits

Figure 1: Signaling pathways of this compound and Bitopertin.

Preclinical Efficacy on Cognition

Both this compound and bitopertin demonstrated pro-cognitive effects in various rodent models designed to mimic cognitive deficits relevant to schizophrenia.

This compound: In preclinical studies, this compound was shown to increase D-serine levels in the rodent brain, plasma, and cerebrospinal fluid.[3] It was efficacious in animal models of cognition, including the novel object recognition (NOR) test and an attentional set-shifting task (ASST) in rats with phencyclidine (PCP)-induced deficits.[7][8] Notably, chronic dosing appeared to enhance synaptic plasticity, as evidenced by a leftward shift in the maximum efficacious dose in several studies.[7]

Bitopertin: Preclinical evaluation of bitopertin also revealed pro-cognitive effects. In rodents, it was shown to increase glycine levels in the cerebrospinal fluid and prefrontal cortex.[6][9] It enhanced recognition memory and reversed working memory deficits induced by the NMDA receptor antagonist MK-801.[6][9]

Clinical Efficacy on Cognitive Symptoms

Direct comparative clinical trials between this compound and bitopertin for cognitive symptoms have not been conducted. The following tables summarize the key findings from their respective clinical trial programs in schizophrenia, with a focus on cognitive outcomes.

This compound Clinical Trial Data
Study Phase Population Dosage Primary Endpoint Key Cognitive Outcomes Status
INTERACT (NCT03382639) II256 adults with schizophrenia and persistent negative symptoms50 mg, 125 mg, 500 mg dailyChange from baseline in PANSS Negative Symptom Factor Score (NSFS)Did not meet primary endpoint. Statistically significant improvement on secondary endpoints for cognition with 50 mg dose:- Brief Assessment of Cognition in Schizophrenia (BACS) composite score (p=0.031, one-sided)[10]- Schizophrenia Cognition Rating Scale (SCoRS) interviewer total score (p=0.011, one-sided)[10]Completed
ERUDITE (NCT05182476) II216 adults with Cognitive Impairment Associated with Schizophrenia (CIAS)Not specified in press releaseImprovement in cognitive performanceFailed to meet primary endpoint. Did not replicate the cognitive improvements seen in the INTERACT study.[4][11]Terminated
Bitopertin Clinical Trial Data
Study Phase Population Dosage Primary Endpoint Key Cognitive Outcomes Status
Proof-of-Concept (NCT00616798) II323 adults with schizophrenia and predominant negative symptoms10 mg, 30 mg, 60 mg dailyChange from baseline in PANSS Negative Factor ScoreMet primary endpoint for negative symptoms at 10mg and 30mg. Cognitive outcomes were not the primary focus and were reported to be negative in a later review.[12][13]Completed
SearchLyte Program (TwiLyte, NightLyte, MoonLyte) III~1800 adults with suboptimally controlled positive symptoms10 mg, 20 mg dailyChange from baseline in PANSS Positive Symptom Factor ScoreLargely failed to meet primary endpoints. No significant effects on cognition were observed.[13][14]Completed
Negative Symptom Studies III~1200 adults with persistent, predominant negative symptoms5 mg, 10 mg, 20 mg dailyChange in negative symptom factor scoreFailed to show benefit over placebo for negative symptoms. No differences observed in other symptom domains, including cognition.[15]Completed

Experimental Protocols of Key Clinical Trials

This compound: INTERACT Study (NCT03382639)
  • Study Design: A Phase II, 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[10][16]

  • Participants: 256 adults with a diagnosis of schizophrenia and persistent negative symptoms.[10]

  • Intervention: Patients were randomized to receive one of three daily doses of this compound (50 mg, 125 mg, or 500 mg) or a placebo, as an adjunctive treatment to their ongoing antipsychotic medication.[17]

  • Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at day 84.[18]

  • Secondary Cognitive Endpoints:

    • Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery assessing domains such as verbal memory, working memory, motor speed, and executive function.[10]

    • Schizophrenia Cognition Rating Scale (SCoRS): An interview-based assessment of cognitive function in daily life.[10]

cluster_treatment Start Enrollment (N=256) Randomization Randomization Start->Randomization Placebo Placebo (n=87) Randomization->Placebo Luv_50 This compound 50mg (n=58) Randomization->Luv_50 Luv_125 This compound 125mg (n=56) Randomization->Luv_125 Luv_500 This compound 500mg (n=55) Randomization->Luv_500 Treatment 12-Week Double-Blind Treatment Placebo->Treatment Adjunctive Therapy Luv_50->Treatment Luv_125->Treatment Luv_500->Treatment Endpoint Primary Endpoint: Change in PANSS NSFS Secondary Endpoints: Change in BACS, SCoRS Treatment->Endpoint Completion Study Completion (N=228) Endpoint->Completion

Figure 2: this compound INTERACT Study Workflow.
Bitopertin: Phase II Proof-of-Concept Study (NCT00616798)

  • Study Design: A randomized, double-blind, placebo-controlled, Phase II proof-of-concept trial with an 8-week treatment duration.[12]

  • Participants: 323 patients with schizophrenia and predominant negative symptoms who were stable on their current antipsychotic medication.[12]

  • Intervention: Patients were randomized to receive one of three daily doses of bitopertin (10 mg, 30 mg, or 60 mg) or a placebo as an add-on to their standard antipsychotic therapy.[12]

  • Primary Efficacy Endpoint: The change from baseline in the PANSS negative factor score.[12]

  • Cognitive Assessment: While not a primary or key secondary endpoint, cognitive function was assessed as part of the overall evaluation of the drug's effects. Specific cognitive measures used were not detailed in the primary publication.

Conclusion

Both this compound and bitopertin represented promising therapeutic strategies for addressing the significant unmet need of cognitive impairment in schizophrenia by targeting the glutamatergic system. Their distinct mechanisms, focusing on the NMDA co-agonists D-serine and glycine respectively, offered valuable avenues for research.

Preclinical data for both compounds were encouraging, demonstrating pro-cognitive effects in relevant animal models. However, the translation of these findings into robust clinical efficacy proved to be a significant challenge.

This compound showed a promising, albeit modest, signal for cognitive improvement in the Phase II INTERACT study, but these findings were not replicated in the subsequent ERUDITE study, leading to the cessation of its development for this indication. The clinical development of bitopertin for schizophrenia was also ultimately unsuccessful. Despite an initial positive signal for negative symptoms in a Phase II trial, the extensive Phase III program failed to demonstrate a significant benefit for either negative or cognitive symptoms.

The divergent outcomes of these two compounds underscore the complexities of treating cognitive deficits in schizophrenia and highlight the ongoing challenges in translating preclinical findings to clinical success. Future research in this area will likely benefit from a deeper understanding of the heterogeneity of cognitive impairment in schizophrenia and the development of more sensitive and specific biomarkers to guide patient selection and treatment response.

References

Validating the preclinical pro-cognitive effects of Luvadaxistat in different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pro-cognitive effects of Luvadaxistat (TAK-831), a potent and selective D-amino acid oxidase (DAAO) inhibitor. The data presented here is collated from various studies investigating its efficacy in different animal strains and cognitive testing paradigms, with comparisons to other relevant pro-cognitive agents where available.

Mechanism of Action: Enhancing NMDA Receptor Function

This compound's therapeutic potential stems from its role in modulating the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning.[1] The prevailing hypothesis for conditions like schizophrenia involves NMDA receptor hypofunction.[2] this compound inhibits the DAAO enzyme, which is responsible for the breakdown of D-serine.[3] By inhibiting DAAO, this compound increases the levels of D-serine in the brain.[1][4] D-serine is an essential co-agonist at the glycine binding site of the NMDA receptor.[5] Elevated D-serine levels are therefore believed to enhance NMDA receptor activation, thereby ameliorating cognitive deficits.[1]

This compound Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activates LTP Enhanced LTP & Synaptic Plasticity Ca_ion->LTP Leads to L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Converts D_Serine_pool D-Serine Serine_Racemase->D_Serine_pool Converts D_Serine_pool->NMDA_Receptor Co-agonist Binding DAAO DAAO Enzyme D_Serine_pool->DAAO Degrades This compound This compound This compound->DAAO Inhibits Novel Object Recognition Workflow cluster_phase1 Habituation Phase cluster_phase2 Training/Sample Phase (T1) cluster_phase3 Test Phase (T2) Habituation Animal explores an empty arena Dosing This compound or Vehicle Administered Habituation->Dosing Training Animal explores arena with two identical objects (A + A) ITI Inter-Trial Interval (ITI) Training->ITI Dosing->Training Test Animal explores arena with one familiar and one novel object (A + B) ITI->Test Measurement Measure time spent exploring each object Test->Measurement

References

A Comparative Safety Analysis of Luvadaxistat and Other D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and tolerability of Luvadaxistat, an investigational D-amino acid oxidase (DAAO) inhibitor, against other compounds in its class, primarily sodium benzoate. The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in understanding the safety landscape of DAAO inhibitors.

Introduction to DAAO Inhibitors and this compound

D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, these drugs increase the synaptic levels of D-serine, thereby enhancing NMDA receptor neurotransmission. This mechanism is being investigated for its therapeutic potential in conditions with NMDA receptor hypofunction, such as schizophrenia. This compound (formerly TAK-831) is a potent and selective DAAO inhibitor that has been evaluated in several clinical trials.

Comparative Safety Profiles

The safety profiles of this compound and sodium benzoate, another DAAO inhibitor, have been assessed in various clinical trials. It is important to note that direct head-to-head comparison is challenging due to the different patient populations and study designs.

This compound has been studied in patients with Friedreich's ataxia and schizophrenia. Across these trials, it has been reported to be generally well-tolerated.[1][2][3][4] The adverse event profile for this compound was found to be consistent across different studies.[4]

Sodium benzoate , a less potent DAAO inhibitor, has been investigated as an adjunctive treatment for schizophrenia and in patients with late-life depression. In these studies, sodium benzoate was also found to be well-tolerated, with a safety profile comparable to placebo.[2][5][6] However, a meta-analysis of its use in schizophrenia suggested a potential for a slight increase in extrapyramidal symptoms.[2][5]

Quantitative Safety Data

The following table summarizes the treatment-emergent adverse events (TEAEs) from a Phase 2 study of this compound in adults with Friedreich's ataxia.

Adverse Event CategoryPlacebo (n=27) n (%)This compound 75 mg BID (n=14) n (%)This compound 300 mg BID (n=26) n (%)This compound Overall (N=40) n (%)
Any TEAE 25 (92.6)10 (71.4)24 (92.3)34 (85.0)
Related to study drug 9 (33.3)8 (57.1)14 (53.8)22 (55.0)
Mild 18 (66.7)9 (64.3)16 (61.5)25 (62.5)
Moderate 7 (25.9)08 (30.8)8 (20.0)
Severe 01 (7.1)01 (2.5)
Leading to discontinuation 1 (3.7)1 (7.1)2 (7.7)3 (7.5)
Serious TEAE 0000
Death 0000

Data from the Phase 2 trial of this compound in Friedreich's Ataxia (NCT03214588).

For sodium benzoate , a Phase I study in healthy volunteers reported that of 40 subjects, only 4 experienced adverse events of insignificant severity, which included elevation of blood creatine kinase, low total protein, hypoglycemia, and hyponatremia.[7] In a study of patients with early psychosis, sodium benzoate was well-tolerated with no clinically significant differences in treatment-emergent adverse events compared to placebo.[6] A meta-analysis of sodium benzoate as an add-on treatment in schizophrenia found that while it was generally well-tolerated, there was a significantly higher incidence of extrapyramidal symptoms compared to the control group.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies can be found on ClinicalTrials.gov using their respective identifiers.

  • This compound in Friedreich's Ataxia: The study (NCT03214588) was a Phase 2, randomized, double-blind, placebo-controlled, parallel-arm study. Adult patients with Friedreich's ataxia were randomized to receive placebo, this compound 75 mg twice daily (BID), or this compound 300 mg BID for 12 weeks. Safety assessments included the monitoring of treatment-emergent adverse events.[8]

  • This compound in Schizophrenia (INTERACT study): This Phase 2 study (NCT03382639) was a twelve-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. It evaluated the efficacy, safety, tolerability, and pharmacokinetics of three dosing levels of this compound as an adjunctive treatment for adult patients with negative symptoms of schizophrenia.[1][9]

  • Sodium Benzoate in Late-Life Depression: This randomized, double-blind, placebo-controlled trial (NCT03414931) involved patients aged 55 years or older with major depressive disorder. Participants received 8 weeks of treatment with 250–1500 mg/d of sodium benzoate, 25–150 mg/d of sertraline, or placebo. Safety and tolerability were monitored throughout the study.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of DAAO inhibitors and a general workflow for a clinical trial evaluating these compounds.

DAAO_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine_syn D-Serine NMDA_Receptor NMDA Receptor D-Serine_syn->NMDA_Receptor Binds as co-agonist Neuronal_Activation Neuronal Activation NMDA_Receptor->Neuronal_Activation Leads to D-Serine_astro D-Serine D-Serine_astro->D-Serine_syn Released into synaptic cleft DAAO D-Amino Acid Oxidase (DAAO) D-Serine_astro->DAAO Metabolized by Degradation_Products Degradation Products DAAO->Degradation_Products DAAO_Inhibitor This compound or other DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessments Baseline Assessments (e.g., PANSS, CGI-S) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Drug_Administration Drug Administration (DAAO Inhibitor or Placebo) Randomization->Drug_Administration Safety_Monitoring Ongoing Safety Monitoring (Adverse Events, Labs, Vitals) Drug_Administration->Safety_Monitoring Efficacy_Assessments Efficacy Assessments (e.g., PANSS, CGI-I) Drug_Administration->Efficacy_Assessments End_of_Treatment End of Treatment Visit Efficacy_Assessments->End_of_Treatment Follow_up_Period Follow-up Period End_of_Treatment->Follow_up_Period Data_Analysis Data Analysis (Safety & Efficacy) Follow_up_Period->Data_Analysis

References

Cross-study analysis of Luvadaxistat's efficacy in different schizophrenia patient populations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Luvadaxistat (formerly TAK-831) is an investigational selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] The rationale for its development in schizophrenia stems from the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[2][3] By inhibiting DAAO, the enzyme responsible for the degradation of D-serine, this compound increases the levels of this endogenous co-agonist at the NMDA receptor's glycine site.[2][4] This mechanism is intended to enhance NMDA receptor signaling, potentially ameliorating negative and cognitive symptoms of schizophrenia.[5]

Despite a promising mechanism of action, the clinical development of this compound for schizophrenia was halted following inconsistent results in Phase II trials.[1][6] This guide provides a cross-study analysis of this compound's efficacy in two distinct schizophrenia patient populations: those with persistent negative symptoms and those with cognitive impairment associated with schizophrenia (CIAS). We present available quantitative data, detail the experimental protocols of the key clinical trials, and contextualize this compound's performance against the broader landscape of treatments for these challenging symptom domains.

Data Presentation: Efficacy of this compound in Phase II Clinical Trials

The clinical evaluation of this compound in schizophrenia centered on two pivotal Phase II studies: the INTERACT trial, which focused on patients with predominant negative symptoms, and the ERUDITE trial, which targeted patients with cognitive impairment.

INTERACT Study (NCT03382639)

The INTERACT study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated three different doses of this compound (50 mg, 125 mg, and 500 mg daily) as an adjunctive treatment in 256 adults with schizophrenia and persistent negative symptoms.[4] The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[4]

Primary Outcome: Negative Symptoms

The INTERACT study did not meet its primary endpoint.[4] There were no statistically significant improvements in the PANSS Negative Symptom Factor Score for any of the this compound dose groups compared to placebo at the 12-week mark.[4]

Secondary Outcome: Cognitive Function

While failing to show efficacy for negative symptoms, the 50 mg dose of this compound demonstrated a statistically significant improvement in secondary endpoints related to cognitive function.[4] This suggested a potential therapeutic window for cognitive enhancement.

Outcome MeasurePlacebo (n=87)This compound 50 mg (n=58)This compound 125 mg (n=56)This compound 500 mg (n=55)
PANSS NSFS (Primary Endpoint) Not MetNot MetNot MetNot Met
Change from Baseline at Week 12N/AN/AN/AN/A
BACS Composite Score (Secondary Endpoint) -Statistically SignificantNo Significant ImprovementNo Significant Improvement
p-value vs. Placebo-p = 0.031 (one-sided)[4]N/AN/A
SCoRS Interviewer Total Score (Secondary) -Statistically SignificantNo Significant ImprovementNo Significant Improvement
p-value vs. Placebo-p = 0.011 (one-sided)[4]N/AN/A

N/A: Specific quantitative data on the least squares mean change from baseline for all arms of the INTERACT trial have not been fully disclosed in available publications. The trial did not meet its primary endpoint.

ERUDITE Study

Following the cognitive signal observed in the INTERACT study, the ERUDITE study was initiated. This Phase II trial was a randomized, double-blind, placebo-controlled study specifically designed to evaluate the efficacy of this compound in adults with cognitive impairment associated with schizophrenia (CIAS).[1][6]

Primary Outcome: Cognitive Function

The ERUDITE study failed to meet its primary endpoint for improving cognitive impairment.[1][6] The trial did not replicate the positive findings for cognitive endpoints that were observed in the INTERACT study.[6] Neurocrine Biosciences, the company developing the drug, cited large variability in cognitive measures and a potential imbalance in the baseline characteristics of enrolled subjects as confounding factors.[1] Following these results, the further development of this compound for schizophrenia was discontinued.[1]

Outcome MeasurePlaceboThis compound
Primary Cognitive Endpoint Not MetNot Met
Statistical Significance vs. PlaceboN/AN/A

N/A: Detailed quantitative results from the ERUDITE study have not been publicly released. The study did not meet its primary endpoint.

Comparison with Alternative Treatments

This compound's journey highlights the significant challenges in developing effective treatments for negative symptoms and cognitive impairment in schizophrenia, which remain areas of high unmet medical need.

For Negative Symptoms:

Currently, no medications are approved specifically for the treatment of primary negative symptoms.[7] While second-generation antipsychotics may offer some benefit over first-generation agents, the effect is often modest.[8] Other investigational approaches have included antidepressants and glutamatergic agents, though with mixed results.[8]

For Cognitive Impairment (CIAS):

Similarly, there are no approved pharmacological treatments for CIAS. The mainstay of management involves cognitive remediation, a behavioral training-based intervention. The failure of this compound in the ERUDITE study is part of a larger pattern of setbacks for drugs targeting CIAS through various mechanisms.

Experimental Protocols

INTERACT Study (NCT03382639) Methodology
  • Study Design: A Phase II, 12-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 256 adult patients with a diagnosis of schizophrenia, stable on their current antipsychotic medication, and with persistent negative symptoms.[4]

  • Intervention: Patients were randomized to one of four treatment arms: this compound 50 mg, this compound 125 mg, this compound 500 mg, or placebo, administered once daily as an adjunct to their ongoing antipsychotic treatment.

  • Primary Outcome Measure: The change from baseline to week 12 in the PANSS Negative Symptom Factor Score (PANSS NSFS).[4]

  • Secondary Outcome Measures: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) total score.[4]

ERUDITE Study Methodology
  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: Adult patients with schizophrenia who have cognitive impairment.[6]

  • Intervention: this compound versus placebo.

  • Primary Outcome Measure: An endpoint designed to assess improvement in cognitive impairment.[6]

Mandatory Visualizations

Signaling Pathway of this compound

Luvadaxistat_MOA cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron D-Serine_synapse D-Serine NMDA_Receptor NMDA Receptor Glycine Site Glutamate Site D-Serine_synapse->NMDA_Receptor:g Binds to Glutamate_synapse Glutamate Glutamate_synapse->NMDA_Receptor:e Binds to DAAO DAAO (D-Amino Acid Oxidase) Degradation Degradation DAAO->Degradation D-Serine_astrocyte D-Serine D-Serine_astrocyte->D-Serine_synapse Increases availability in synapse D-Serine_astrocyte->DAAO Metabolized by Ca_ion Ca²+ Influx (Neuronal Activation) NMDA_Receptor->Ca_ion Leads to This compound This compound This compound->DAAO Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow of the INTERACT Study

INTERACT_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 12-Week Double-Blind Treatment cluster_assessment Assessment Screening Screening (N=256 Adults with Schizophrenia & Persistent Negative Symptoms) PlaceboRunIn 14-Day Single-Blind Placebo Run-in Screening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Placebo Placebo (n=87) Randomization->Placebo Luv50 This compound 50 mg (n=58) Randomization->Luv50 Luv125 This compound 125 mg (n=56) Randomization->Luv125 Luv500 This compound 500 mg (n=55) Randomization->Luv500 Endpoint Primary Endpoint: Change in PANSS NSFS at Week 12 Secondary Endpoints: Change in BACS & SCoRS at Week 12 Placebo->Endpoint Luv50->Endpoint Luv125->Endpoint Luv500->Endpoint

Caption: High-level workflow of the INTERACT clinical trial.

References

Benchmarking Luvadaxistat: A Comparative Guide to the Potency and Selectivity of Novel DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of D-amino acid oxidase (DAAO) has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, primarily by increasing the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine in the brain.[1][2][3] Luvadaxistat (formerly TAK-831) is a potent and highly selective DAAO inhibitor that has been a focal point of recent clinical development.[4][5][6][7] This guide provides a comparative analysis of this compound's potency and selectivity against other novel DAAO inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.

Comparative Potency and Selectivity of DAAO Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and other notable DAAO inhibitors against the human DAAO enzyme. Lower IC50 values indicate higher potency.

CompoundhDAAO IC50Selectivity ProfileReference(s)
This compound (TAK-831) 14 nM Highly selective.[4][4]
3-Hydroxyquinolin-2(1H)-one4 nMWeak affinity for the NMDA receptor glycine site (29% inhibition at 10µM) and some affinity for D-aspartate oxidase (DDO) (IC50 = 855nM).[1][1]
Fused Pyrrole Carboxylic Acid145 nMGood selectivity over human DDO.[1][1]
CBIO (5-chloro-benzo[d]isoxazol-3-ol)188 nMSelectivity over other receptors and enzymes not reported.[1][1]
AS057278 (5-methylpyrazole-3-carboxylic acid)900 nM (0.9 µM)Highly selective over the NMDA receptor glycine site, DDO, and D-serine racemase (negligible inhibition up to 100µM).[1][1]

Experimental Protocols

The determination of inhibitor potency and selectivity is critical in drug development. Below are detailed methodologies for key in vitro assays commonly used to characterize DAAO inhibitors.

In Vitro DAAO Inhibition Assay (Amplex® Red Method)

This is a widely used fluorometric assay to determine the IC50 values of DAAO inhibitors. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Flavin adenine dinucleotide (FAD)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. Dilute the test compounds to the desired concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, FAD, HRP, and the test compound at various concentrations. Finally, add the hDAAO enzyme. Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: To start the reaction, add a solution containing D-serine and Amplex® Red reagent to each well.

  • Signal Detection: Measure the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm using a microplate reader. The reaction can be monitored in kinetic mode or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes).

  • Data Analysis: The rate of H₂O₂ production is proportional to the DAAO activity. Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.[8]

Selectivity Assays

To assess the selectivity of a DAAO inhibitor, similar enzymatic assays are conducted using other related enzymes, such as D-aspartate oxidase (DDO) or monoamine oxidases (MAO). The substrate for the DDO assay is typically D-aspartate. For MAO assays, substrates like kynuramine or benzylamine are used, and the detection method is adapted accordingly (e.g., measuring the formation of 4-hydroxyquinoline for kynuramine). A highly selective inhibitor will show a significantly higher IC50 value for these off-target enzymes compared to its IC50 for DAAO.

Visualizing the DAAO Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the DAAO signaling pathway and a typical experimental workflow for inhibitor screening.

DAAO_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine_synapse D-Serine NMDA_Receptor NMDA Receptor D-Serine_synapse->NMDA_Receptor Binds to co-agonist site D-Serine_astrocyte D-Serine D-Serine_synapse->D-Serine_astrocyte DAAO DAAO D-Serine_astrocyte->DAAO Metabolized by Products α-Keto Acid + Ammonia + H₂O₂ DAAO->Products This compound This compound & Novel Inhibitors This compound->DAAO Inhibits

Caption: DAAO signaling pathway and mechanism of inhibition.

Experimental_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screening Primary Screening (e.g., Amplex Red Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits (Low IC50) Dose_Response->Potent_Hits Selectivity_Profiling Selectivity Profiling (vs. DDO, MAO, etc.) Potent_Hits->Selectivity_Profiling Selective_Hits Selective & Potent Hits Selectivity_Profiling->Selective_Hits Lead_Optimization Lead Optimization Selective_Hits->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental workflow for DAAO inhibitor discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Luvadaxistat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving Luvadaxistat (also known as TAK-831), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Although this compound is not classified as a hazardous substance, adherence to established disposal protocols for investigational compounds is essential to maintain a safe working environment and prevent environmental contamination.[1] This guide provides a step-by-step operational plan for the appropriate disposal of this compound.

Key Characteristics of this compound for Handling and Disposal

To inform disposal procedures, it is helpful to understand the basic properties of this compound. The following table summarizes key information derived from its Safety Data Sheet (SDS).[1]

PropertyData
Product Name This compound
Synonyms TAK-831
CAS Number 1425511-32-5
Hazard Classification Not a hazardous substance or mixture
Physical Form Solid
Identified Uses Laboratory chemicals, manufacture of substances

Procedural Steps for this compound Disposal

The disposal of this compound, as with any investigational drug, should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for its proper disposal in a laboratory or clinical research setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses

  • Gloves

  • Lab coat

Step 2: Decontamination of Empty Containers

For empty containers that previously held this compound:

  • Rinse the container thoroughly with a suitable solvent, such as alcohol, to decontaminate the surfaces.[1]

  • Collect the solvent rinse as chemical waste.

  • Once decontaminated, scratch out or remove all personal or proprietary information from the container's label.

  • Dispose of the decontaminated container in the regular trash, unless institutional policies require otherwise.[2]

Step 3: Disposal of Unused or Waste this compound

For unused, expired, or waste this compound (solid or in solution):

  • Non-Hazardous Waste Stream: As this compound is not classified as hazardous, it can typically be disposed of as non-hazardous chemical waste.[1]

  • Packaging for Disposal:

    • Place the solid waste or a sealed container of the liquid waste into a designated and clearly labeled non-hazardous waste container.

    • For liquid solutions, it is best practice to absorb the liquid with a non-reactive absorbent material like diatomite or universal binders before placing it in the solid waste container.[1]

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department to confirm the appropriate waste stream and to arrange for pickup and disposal by an approved environmental management vendor. Investigational drugs are often incinerated to ensure complete destruction.[3]

Step 4: Spill Management and Disposal

In the event of a spill:

  • Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

  • Disposal of Contaminated Materials: Collect all contaminated materials (absorbent, PPE, cleaning supplies) in a sealed and labeled container for disposal as chemical waste, following the procedure outlined in Step 3.

Experimental Protocols

The information regarding the disposal of this compound is based on its Safety Data Sheet, which does not cite specific experimental protocols for disposal but rather standard chemical safety and disposal practices. The key principle is to manage it as a non-hazardous chemical waste in accordance with institutional and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_procedure Disposal Procedure cluster_end Final Disposition start Unused/Expired this compound or Spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start with Safety assess Consult Safety Data Sheet (SDS) contain Contain Waste in a Labeled, Sealed Container assess->contain SDS confirms 'Not Hazardous' ppe->assess Understand the Material absorb Absorb Liquid Waste with Inert Material contain->absorb For Liquid Waste contact_ehs Contact Environmental Health & Safety (EHS) contain->contact_ehs For Solid Waste absorb->contact_ehs disposal Disposal by Approved Vendor (Typically Incineration) contact_ehs->disposal EHS Manages Final Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.